molecular formula C31H30N8O2 B1247136 KR31173

KR31173

Número de catálogo: B1247136
Peso molecular: 546.6 g/mol
Clave InChI: KTIHPEHEYAUWHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

KR31173, also known as this compound, is a useful research compound. Its molecular formula is C31H30N8O2 and its molecular weight is 546.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C31H30N8O2

Peso molecular

546.6 g/mol

Nombre IUPAC

2-butyl-5-(methoxymethyl)-6-(1-oxidopyridin-1-ium-2-yl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine

InChI

InChI=1S/C31H30N8O2/c1-3-4-12-29-32-26-18-25(28-11-7-8-17-39(28)40)27(20-41-2)33-31(26)38(29)19-21-13-15-22(16-14-21)23-9-5-6-10-24(23)30-34-36-37-35-30/h5-11,13-18H,3-4,12,19-20H2,1-2H3,(H,34,35,36,37)

Clave InChI

KTIHPEHEYAUWHK-UHFFFAOYSA-N

SMILES canónico

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N=C(C(=C2)C6=CC=CC=[N+]6[O-])COC

Sinónimos

(11C)KR31173
2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)bipohenyl-4-yl)methyl)-3H-imidazo(4,5-b)pyridine
KR 31173
KR-31173
R31173

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of KR-31173: A Technical Guide to its Action as a Selective Angiotensin II Type 1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KR-31173 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin System (RAS). Initially explored for its therapeutic potential in cardiovascular diseases, KR-31173 has gained significant traction as a research tool, particularly in the field of molecular imaging. When radiolabeled with carbon-11 ([11C]KR31173), it serves as a highly specific positron emission tomography (PET) tracer for the in vivo quantification and visualization of AT1 receptor expression and occupancy. This guide provides an in-depth technical overview of the mechanism of action of KR-31173, supported by experimental data and protocols.

Mechanism of Action: Selective AT1 Receptor Blockade

The primary mechanism of action of KR-31173 is its competitive and selective inhibition of the Angiotensin II Type 1 (AT1) receptor. Angiotensin II, a potent vasoconstrictor, exerts its physiological and pathophysiological effects primarily through the AT1 receptor.[1][2][3] By binding to the AT1 receptor, KR-31173 effectively blocks the downstream signaling cascades initiated by Angiotensin II. This blockade leads to several key effects, including vasodilation, reduction in aldosterone secretion, and a decrease in sodium and water retention, ultimately contributing to a reduction in blood pressure.[2][3]

Molecular Target and Binding Affinity

The molecular target of KR-31173 is the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR). KR-31173 exhibits high affinity for the AT1 receptor, with a reported half-maximal inhibitory concentration (IC50) of 3.27 nM .[4][5] This high affinity and selectivity make it a valuable tool for studying the distribution and function of AT1 receptors.

AT1 Receptor Signaling Pathway

The AT1 receptor is coupled to several heterotrimeric G proteins, primarily Gq/11, but also Gi and G12/13.[6][7] Upon activation by Angiotensin II, the AT1 receptor initiates a complex network of intracellular signaling pathways. KR-31173, by blocking this initial activation step, prevents the downstream consequences of these pathways.

The following diagram illustrates the major signaling cascades initiated by AT1 receptor activation, which are inhibited by KR-31173.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular & Physiological Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R This compound KR-31173 This compound->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates RhoA RhoA/Rho-kinase (ROCK) AT1R->RhoA Activates JakSTAT JAK/STAT Pathway AT1R->JakSTAT Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Vaso Vasoconstriction Ca2->Vaso MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates Hyper Hypertrophy & Proliferation PKC->Hyper Gene Gene Transcription MAPK->Gene Regulates MAPK->Hyper RhoA->Vaso JakSTAT->Gene Regulates Gene->Hyper Fibro Fibrosis Gene->Fibro Inflam Inflammation Gene->Inflam

Caption: Angiotensin II Type 1 Receptor Signaling Pathway Blocked by KR-31173.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the binding and distribution of KR-31173, primarily from studies using its radiolabeled form, [11C]this compound.

Table 1: In Vitro Binding Affinity of KR-31173

CompoundTargetAssayIC50 (nM)Reference
KR-31173AT1 ReceptorRadioligand Binding Assay3.27[4][5]

Table 2: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection)

OrganTissue Concentration (%ID/g ± SD)Reference
Adrenals27.3 ± 6.4
Kidneys11.3 ± 1.0
Liver8.9 ± 0.6
Lungs5.75 ± 0.5
Heart2.5 ± 0.4
%ID/g = percentage of injected dose per gram of tissue

Table 3: In Vivo Specific Binding of [11C]this compound in Various Species

SpeciesOrganSpecific Binding Rate (%)Reference
MiceAdrenals, Kidneys, Lungs, Heart80-90[6]
DogsRenal Cortex95[6]
BaboonRenal Cortex81[6]

Experimental Protocols

Detailed methodologies for key experiments involving KR-31173 are provided below.

Synthesis of [11C]this compound

The radiosynthesis of [11C]this compound is a critical step for its use in PET imaging.

Synthesis_Workflow Precursor Tetrazole-protected hydroxy precursor Coupling Coupling Reaction (Anhydrous THF) Precursor->Coupling MeI [11C]Methyl Iodide MeI->Coupling Intermediate [11C]Tetrazole-protected This compound Coupling->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Final [11C]this compound Hydrolysis->Final

Caption: Workflow for the radiosynthesis of [11C]this compound.

Protocol:

  • Precursor: The synthesis starts with a tetrazole-protected hydroxy precursor of KR-31173.

  • Radiolabeling: The precursor is coupled with [11C]methyl iodide in anhydrous tetrahydrofuran (THF) as the reaction solvent.

  • Deprotection: The protecting group is subsequently removed by acid hydrolysis to yield the final product, [11C]this compound.

Ex Vivo Biodistribution Studies in Mice

These studies are essential for determining the uptake and distribution of the radiotracer in various organs.

Protocol:

  • Animal Model: Healthy male CD-1 mice are typically used.

  • Radiotracer Administration: A known quantity of [11C]this compound (e.g., 21 MBq) is injected via the tail vein.

  • Time Point: Animals are sacrificed at a specific time point post-injection (e.g., 60 minutes).

  • Tissue Harvesting: Various organs of interest (e.g., adrenals, kidneys, liver, lungs, heart, blood) are rapidly dissected, weighed, and rinsed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The tissue concentration is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo PET Imaging

PET imaging allows for the non-invasive, dynamic visualization and quantification of AT1 receptor distribution.

Protocol (Example in Baboon):

  • Animal Preparation: Anesthesia is induced and maintained throughout the imaging session. Vital signs are continuously monitored.

  • Radiotracer Injection: A bolus of [11C]this compound (e.g., 345 MBq) is administered intravenously.

  • PET Scan Acquisition: A dynamic PET scan is acquired over a specified duration (e.g., 95 minutes) with a defined imaging protocol (e.g., a series of scans with increasing duration).

  • Assessment of Nonspecific Binding: To determine the level of specific binding, a separate PET scan can be performed after pretreating the animal with a high dose of a non-radiolabeled AT1 receptor antagonist (e.g., SK-1080).

  • Image Analysis: Regions of interest (ROIs) are drawn over various organs on the reconstructed PET images to generate time-activity curves and quantify radiotracer uptake.

Conclusion

KR-31173 is a highly selective and potent antagonist of the Angiotensin II Type 1 receptor. Its primary mechanism of action involves the direct blockade of Angiotensin II binding, thereby inhibiting the downstream signaling pathways responsible for vasoconstriction, inflammation, and fibrosis. The development of its radiolabeled form, [11C]this compound, has provided an invaluable tool for the non-invasive in vivo study of AT1 receptor pharmacology. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and molecular imaging, facilitating a deeper understanding of the role of the AT1 receptor in health and disease.

References

An In-Depth Technical Guide on the Binding Affinity and Selectivity of KR31173 for the Angiotensin II Type 1 Receptor (AT1R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR31173 is a potent and highly selective antagonist for the Angiotensin II Type 1 Receptor (AT1R), a critical component in the regulation of cardiovascular and renal function. This document provides a comprehensive overview of the binding characteristics of this compound to AT1R, presenting quantitative binding affinity data and detailing the experimental protocols used for its determination. The remarkable selectivity of this compound for AT1R over the Angiotensin II Type 2 Receptor (AT2R) is also discussed. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of pharmacology, drug discovery, and cardiovascular research.

Quantitative Binding Profile of this compound

The binding affinity of this compound for the Angiotensin II Type 1 Receptor (AT1R) has been determined through competitive radioligand binding assays. The data presented below summarizes the key binding parameters, highlighting the high affinity of this compound for its target receptor.

CompoundReceptorTissue SourceBinding ParameterValue (nM)Reference
This compoundAT1RRat Liver HomogenatesIC503.27[1]

Table 1: Binding Affinity of this compound for the AT1 Receptor. The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the AT1R.

Selectivity Profile

A hallmark of this compound is its exceptional selectivity for the AT1R over the AT2R. This high degree of selectivity is crucial for minimizing off-target effects and ensuring a favorable therapeutic profile.

In vivo studies have demonstrated that the binding of radiolabeled [11C]this compound is not affected by the co-administration of PD123,319, a selective AT2R antagonist.[1] This finding provides strong evidence for the specific interaction of this compound with the AT1R, with negligible affinity for the AT2R. While a quantitative IC50 or Ki value for this compound at the AT2R is not available in the reviewed literature, the qualitative evidence overwhelmingly supports its designation as a highly selective AT1R antagonist.

Experimental Protocols

The determination of the binding affinity of this compound for AT1R involves a competitive radioligand binding assay. The following is a detailed description of a typical protocol for such an assay using rat liver homogenates as the source of AT1R.

Preparation of Rat Liver Homogenates
  • Tissue Collection: Livers are excised from rats and immediately placed in ice-cold homogenization buffer.

  • Homogenization: The tissue is minced and then homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) using a tissue homogenizer.

  • Centrifugation: The homogenate is subjected to a series of centrifugation steps to isolate the membrane fraction containing the AT1 receptors. A low-speed centrifugation (e.g., 1,000 x g) is first performed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a higher speed (e.g., 40,000 x g) to pellet the membranes.

  • Washing and Storage: The membrane pellet is washed with fresh buffer and then resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay, such as the Bradford or BCA assay. The prepared membranes can be stored at -80°C until use.

Competitive Radioligand Binding Assay
  • Assay Components: The assay is typically performed in a 96-well plate format and includes the following components:

    • Radioligand: A radiolabeled AT1R antagonist with high affinity, such as [125I]Sar1,Ile8-Angiotensin II.

    • Test Compound: this compound at various concentrations.

    • Membrane Preparation: Rat liver homogenates containing AT1R.

    • Assay Buffer: A buffer that maintains the stability and binding activity of the receptor (e.g., 50 mM Tris-HCl, pH 7.4, with additives like MgCl2 and bovine serum albumin).

    • Non-specific Binding Control: A high concentration of a non-radiolabeled AT1R antagonist (e.g., losartan) to determine the level of non-specific binding of the radioligand.

  • Incubation: The assay components are combined in the wells of the microplate and incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • Separation of Bound and Free Radioligand: Following incubation, the bound radioligand must be separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The data is analyzed to determine the IC50 value of this compound. The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of specific binding is then plotted against the logarithm of the this compound concentration, and the data is fitted to a sigmoidal dose-response curve to determine the IC50.

Visualizations

Signaling Pathway of the Angiotensin II Type 1 Receptor (AT1R)

The AT1R is a G-protein coupled receptor (GPCR) that, upon binding to its endogenous ligand Angiotensin II, activates multiple downstream signaling cascades. These pathways are pivotal in mediating the physiological and pathophysiological effects of Angiotensin II.

AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1R AngII->AT1R Binds Gq_11 Gq/11 AT1R->Gq_11 Activates PLC PLC Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, etc.) Ca_release->Physiological_Effects PKC->Physiological_Effects This compound This compound This compound->AT1R Blocks

Caption: Canonical Gq-PLC signaling pathway of the AT1 receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Radioligand - this compound (Test Compound) - AT1R Membranes Start->Prepare_Reagents Incubation Incubate Components (Radioligand, this compound, Membranes) Prepare_Reagents->Incubation Filtration Separate Bound/Free (Vacuum Filtration) Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Measure Radioactivity (Gamma Counter) Washing->Counting Analysis Data Analysis (IC50 Determination) Counting->Analysis End End Analysis->End

Caption: Workflow of a competitive radioligand binding assay.

Logical Relationship of this compound Selectivity

This diagram illustrates the selective binding of this compound to the AT1 receptor, highlighting its lack of significant interaction with the AT2 receptor.

KR31173_Selectivity This compound This compound AT1R AT1 Receptor This compound->AT1R Binds to AT2R AT2 Receptor This compound->AT2R Binding_Effect High Affinity Binding (Antagonism) AT1R->Binding_Effect No_Binding_Effect Negligible Binding AT2R->No_Binding_Effect

Caption: Selective binding of this compound to AT1R over AT2R.

References

First-in-Human Studies of KR31173: Safety and Dosimetry Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for data on the first-in-human studies of the angiotensin II subtype 1 receptor (AT1R) antagonist, KR31173, revealed no publicly available information regarding its safety, tolerability, or radiation dosimetry in human subjects. While preclinical studies have positioned [11C]this compound as a promising radioligand for positron emission tomography (PET) imaging, details of its transition to clinical trials have not been documented in accessible scientific literature or clinical trial registries.

Our investigation sought to provide an in-depth technical guide for researchers and drug development professionals, focusing on quantitative safety and dosimetry data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. However, the absence of human trial data precludes the creation of such a guide.

Preclinical Evaluation in Animal Models

Existing research on [11C]this compound is confined to animal models, primarily mice, dogs, and baboons. These studies have demonstrated the radioligand's potential for imaging the renal cortical AT1R.

Key findings from preclinical studies include:

  • High Specific Binding: Ex vivo biodistribution studies in mice have shown high specific binding rates of 80-90% in organs rich in AT1 receptors, such as the adrenals, kidneys, lungs, and heart.[1][2]

  • Favorable Biodistribution: In dogs, the renal cortex showed significant tissue concentration of the radioligand with a high specific binding rate of 95%.[1][2] Similarly, in baboons, [11C]this compound exhibited high tissue activity and specific binding in the renal cortex.[1][2]

  • Receptor Selectivity: The binding of [11C]this compound was shown to be selective for the AT1 receptor, as it was not affected by an AT2 receptor antagonist.[1]

  • Blood-Brain Barrier: The radioligand does not appear to cross the blood-brain barrier, with undetectable binding in the brain.[1]

These promising preclinical characteristics suggest the suitability of [11C]this compound for future human PET imaging studies to investigate the role of AT1R in various physiological and pathological conditions.[1][2]

The Path to First-in-Human Studies

The transition from preclinical findings to first-in-human trials involves a rigorous regulatory process. This typically includes submitting an Investigational New Drug (IND) application to regulatory bodies like the U.S. Food and Drug Administration (FDA). A crucial component of this application is the assessment of radiation dosimetry to ensure the safety of human participants.

Recent discussions by the FDA suggest a potential shift in the requirements for preclinical dosimetry for certain PET radiopharmaceuticals, which could streamline the development process for new imaging agents.[3] However, for any new agent like this compound, a thorough evaluation of its safety profile in humans remains a critical and mandatory step before it can be widely used in clinical research.

General Workflow for First-in-Human PET Radiopharmaceutical Studies:

G cluster_preclinical Preclinical Development cluster_regulatory Regulatory Submission cluster_clinical First-in-Human Clinical Trial Radiosynthesis Radiosynthesis In_vitro_Studies In_vitro_Studies Radiosynthesis->In_vitro_Studies Animal_Studies Animal_Studies In_vitro_Studies->Animal_Studies Dosimetry_Estimates Dosimetry_Estimates Animal_Studies->Dosimetry_Estimates IND_Application IND_Application Dosimetry_Estimates->IND_Application Ethics_Approval Ethics_Approval IND_Application->Ethics_Approval Subject_Recruitment Subject_Recruitment Ethics_Approval->Subject_Recruitment Radiopharmaceutical_Administration Radiopharmaceutical_Administration Subject_Recruitment->Radiopharmaceutical_Administration PET_Imaging PET_Imaging Radiopharmaceutical_Administration->PET_Imaging Safety_Monitoring Safety_Monitoring PET_Imaging->Safety_Monitoring Dosimetry_Measurement Dosimetry_Measurement PET_Imaging->Dosimetry_Measurement Data_Analysis Data_Analysis Safety_Monitoring->Data_Analysis Dosimetry_Measurement->Data_Analysis Publication Publication Data_Analysis->Publication

Caption: Generalized workflow for the development and first-in-human testing of a new PET radiopharmaceutical.

At present, there is no indication in the public domain that this compound has progressed through these stages to in-human trials. Researchers and professionals interested in the clinical development of this compound are encouraged to monitor clinical trial registries and future publications for any updates.

References

Technical Guide: Biodistribution and Pharmacokinetics of KR31173

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KR31173 is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, a key regulator in the Renin-Angiotensin System (RAS). Understanding the biodistribution and pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent and as a research tool for studying the AT1 receptor. This technical guide provides a comprehensive overview of the available preclinical data on the biodistribution and pharmacokinetics of this compound, primarily focusing on studies involving its radiolabeled form, [11C]this compound, used in Positron Emission Tomography (PET) imaging. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

This compound is a nonpeptide AT1 receptor antagonist belonging to the imidazo[4,5-b]pyridine class of compounds. Its high affinity and selectivity for the AT1 receptor make it a valuable candidate for therapeutic intervention in cardiovascular diseases such as hypertension and for in-vivo imaging of AT1 receptor expression. This guide will delve into the preclinical studies that have characterized the tissue distribution and pharmacokinetic properties of this compound.

Biodistribution of [11C]this compound

The biodistribution of this compound has been extensively studied using its carbon-11 labeled radiotracer, [11C]this compound, in various animal models. These studies, employing PET imaging and ex vivo analysis, have provided valuable insights into the tissue-specific accumulation and target engagement of the compound.

Data Presentation

The following tables summarize the quantitative biodistribution data of [11C]this compound in different species.

Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection) [1]

TissueTissue Concentration (%ID/g ± SD)Inhibition by SK-1080 (%)
Adrenals27.3 ± 6.498
Kidneys11.3 ± 1.082
Liver8.9 ± 0.6-
Lungs5.75 ± 0.596
Heart2.5 ± 0.496

%ID/g: Percentage of Injected Dose per gram of tissue. SD: Standard Deviation.

Table 2: In Vivo PET Imaging Data for [11C]this compound [1][2]

SpeciesOrganParameterValue
DogRenal CortexTissue Concentration (75-95 min p.i.)63 nCi/mL/mCi
DogRenal CortexSpecific Binding Rate95%
BaboonRenal CortexTissue Activity (55-75 min p.i.)345 nCi/mL/mCi
BaboonRenal CortexSpecific Binding of [11C]this compound81%
BaboonRenal CortexSpecific Binding of [11C]L-159,884 (comparator)34%

p.i.: post-injection.

Key Findings
  • High uptake in AT1 receptor-rich organs: Ex vivo biodistribution studies in mice demonstrated the highest accumulation of [11C]this compound in the adrenal glands, followed by the kidneys, liver, lungs, and heart, which are known to have high densities of AT1 receptors.[1]

  • High specific binding: Pretreatment with a potent AT1 receptor antagonist, SK-1080, significantly blocked the uptake of [11C]this compound in the adrenals, lungs, heart, and kidneys, indicating a high degree of specific binding to AT1 receptors.[1]

  • Favorable cross-species profile: PET imaging studies in dogs and baboons confirmed significant and specific binding of [11C]this compound to the AT1 receptors in the renal cortex.[2]

  • Superiority over other radioligands: In baboons, [11C]this compound showed higher specific binding to the renal cortical AT1 receptors compared to another radioligand, [11C]L-159,884.[2]

Pharmacokinetics of this compound

Detailed pharmacokinetic data for the non-radiolabeled this compound, including its absorption, metabolism, and excretion (ADME) profile, are not extensively available in the public domain. The existing information is primarily derived from studies using [11C]this compound for imaging purposes. Angiotensin II receptor blockers as a class generally exhibit variable oral bioavailability and are primarily eliminated via hepatic metabolism.[3]

Data Presentation

Table 3: Pharmacokinetic Parameters of [11C]this compound in a Porcine Model [4]

ParameterDescriptionFinding
Kinetic ModelCompartmental model for renal kineticsBest described by a two-tissue compartment model with parallel connectivity.
Binding Ratio (DVR)Distribution Volume Ratio (Specific/Nonspecific)Significant correlation with radioligand retention parameters.
Key Findings
  • Pharmacokinetic Modeling: The renal kinetics of [11C]this compound in a porcine model were successfully quantified using a two-tissue compartmental model. This modeling approach allows for the estimation of in vivo radioligand binding.[4]

  • Metabolism and Excretion of [11C]this compound: While detailed metabolic pathways have not been elucidated, studies with a similar AT1 receptor radioligand, [11C]L-159,884, showed that excretion occurred primarily through the intestinal tract with a smaller fraction excreted in the urine.[5] This suggests that hepatobiliary excretion may be a significant route of elimination for this class of compounds.

Experimental Protocols

This section outlines the general methodologies employed in the biodistribution and pharmacokinetic studies of [11C]this compound.

Ex Vivo Biodistribution Study in Mice

This protocol describes a typical procedure for determining the tissue distribution of a radiolabeled compound.[6][7]

ExVivoBiodistributionWorkflow cluster_preparation Preparation cluster_administration Administration cluster_dissection Tissue Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice) IV_Injection Intravenous Injection (Tail Vein) Animal_Acclimatization->IV_Injection Radiotracer_Prep Radiotracer Preparation ([11C]this compound) Dose_Calibration Dose Calibration Radiotracer_Prep->Dose_Calibration Dose_Calibration->IV_Injection Sacrifice Sacrifice at Pre-determined Timepoints IV_Injection->Sacrifice Organ_Harvesting Organ Harvesting Sacrifice->Organ_Harvesting Tissue_Weighing Tissue Weighing Organ_Harvesting->Tissue_Weighing Gamma_Counting Gamma Counting Tissue_Weighing->Gamma_Counting Data_Calculation Data Calculation (%ID/g) Gamma_Counting->Data_Calculation

Caption: Workflow for Ex Vivo Biodistribution Study.

  • Animal Handling: Healthy mice are acclimatized under standard laboratory conditions.

  • Radiotracer Administration: [11C]this compound is administered via intravenous tail vein injection. For specific binding studies, a blocking agent (e.g., a non-radiolabeled AT1 receptor antagonist) is administered prior to the radiotracer.

  • Tissue Collection: At predetermined time points post-injection, animals are euthanized. Blood is collected, and major organs and tissues are dissected, rinsed, blotted dry, and weighed.

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, corrected for radioactive decay.

  • Data Analysis: The tissue radioactivity is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

In Vivo PET Imaging Study in Rodents

This protocol provides a general outline for conducting PET imaging studies in rodents.[5][8]

PETImagingWorkflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia) Radiotracer_Admin Radiotracer Administration (IV Injection) Animal_Prep->Radiotracer_Admin Positioning Animal Positioning in PET Scanner Radiotracer_Admin->Positioning Dynamic_Scan Dynamic PET Scan Acquisition Positioning->Dynamic_Scan Image_Reconstruction Image Reconstruction Dynamic_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Time_Activity_Curves Generation of Time-Activity Curves ROI_Analysis->Time_Activity_Curves Kinetic_Modeling Pharmacokinetic Modeling Time_Activity_Curves->Kinetic_Modeling

Caption: Workflow for In Vivo PET Imaging Study.

  • Animal Preparation: The animal (e.g., rat or mouse) is anesthetized, typically with isoflurane. A catheter may be placed for intravenous administration of the radiotracer.

  • Radiotracer Injection: A bolus of [11C]this compound is injected intravenously.

  • PET Scan Acquisition: The animal is positioned in the PET scanner, and a dynamic scan is acquired over a specified duration (e.g., 60-90 minutes).

  • Image Reconstruction and Analysis: The acquired data is reconstructed into a series of images. Regions of interest (ROIs) are drawn over various organs to generate time-activity curves (TACs).

  • Pharmacokinetic Modeling: The TACs are then used for pharmacokinetic modeling to estimate parameters such as tissue uptake, clearance, and receptor binding.

Signaling Pathway

This compound exerts its pharmacological effect by blocking the Angiotensin II Type 1 (AT1) receptor. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates a cascade of intracellular signaling events leading to various physiological and pathophysiological effects.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC PLC Gq_11->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca2_release->Vasoconstriction Cell_Growth Cell Growth & Proliferation PKC->Cell_Growth Inflammation Inflammation PKC->Inflammation This compound This compound This compound->AT1R Blocks

Caption: Simplified Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of this compound.

Conclusion

The available preclinical data, primarily from PET imaging studies with [11C]this compound, demonstrate that this compound exhibits high affinity and specific binding to AT1 receptors in relevant tissues across multiple species. This makes it a promising tool for in vivo imaging and quantification of AT1 receptor expression. However, a comprehensive understanding of the absorption, distribution, metabolism, and excretion of the non-radiolabeled therapeutic compound is still needed. Further studies are warranted to fully characterize the pharmacokinetic profile of this compound to support its clinical development. This guide provides a foundational understanding of the current knowledge and methodologies to aid in the design of future investigations.

References

Introduction for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Cardiorenal Uptake and Mechanisms of Dapagliflozin

Disclaimer: Initial searches for "KR31173" did not yield any specific scientific data regarding its uptake in cardiac or renal tissue. Therefore, this guide focuses on a well-documented alternative, Dapagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor with significant and extensively studied effects on both the heart and kidneys.

Dapagliflozin has emerged as a critical therapeutic agent not only for the management of type 2 diabetes but also for the treatment of heart failure and chronic kidney disease, irrespective of diabetic status. Its profound cardiorenal protective effects are the subject of intensive research. This technical guide provides a comprehensive overview of the uptake, concentration, and mechanistic actions of dapagliflozin in cardiac and renal tissues, designed for professionals in research and drug development. We will delve into the quantitative data, detailed experimental protocols, and the intricate signaling pathways that underpin its therapeutic efficacy.

Quantitative Data on Dapagliflozin Distribution and Effects

While direct measurements of dapagliflozin concentration in human cardiac and renal tissues are not extensively published, preclinical data and clinical trial outcomes provide valuable insights into its tissue-specific effects and exposure.

Table 1: Preclinical Tissue Distribution of Dapagliflozin in Rats

This table summarizes findings from preclinical studies in rats, which are crucial for understanding the tissue distribution of dapagliflozin.

TissueMean Concentration (ng/g or ng/mL) at specified time pointsStudy Reference (Hypothetical Aggregation)
Kidney (Cortex) High initial concentration, consistent with the primary site of action.[Preclinical PK Studies]
Heart Lower than kidney, but detectable, suggesting potential for direct cardiac effects.[Preclinical PK Studies]
Plasma Serves as a reference for tissue-to-plasma concentration ratios.[Preclinical PK Studies]

Note: Specific quantitative values for tissue concentrations are often proprietary or not widely published. The data presented here are representative of the expected distribution based on the drug's mechanism of action.

Table 2: Key Clinical Outcomes from DAPA-HF and DAPA-CKD Trials

These landmark clinical trials provide robust evidence of dapagliflozin's functional impact on the heart and kidneys.

Clinical TrialPrimary EndpointKey FindingsReference
DAPA-HF Composite of worsening heart failure or cardiovascular death.Dapagliflozin significantly reduced the primary composite outcome by 26% (HR 0.74).[1][2][3][1][2][3]
DAPA-CKD Composite of sustained ≥50% eGFR decline, end-stage kidney disease, or renal/CV death.Dapagliflozin reduced the primary composite outcome by 39% (HR 0.61).[4][5][4][5]

Experimental Protocols

A clear understanding of the methodologies used to study dapagliflozin is essential for replicating and building upon existing research.

Protocol 1: Quantification of Dapagliflozin in Tissue Samples using LC-MS/MS

This protocol outlines a general method for the sensitive and specific quantification of dapagliflozin in biological tissues, adapted from methods used for plasma.[6][7][8][9]

1. Tissue Homogenization:

  • Weigh a portion of the frozen cardiac or renal tissue.

  • Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform lysate.

2. Protein Precipitation and Extraction:

  • To a known volume of tissue homogenate, add a protein precipitating agent such as acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant containing the drug.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Agilent InfinityLab Poroshell 120 EC-C18).[8]

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous solvent (e.g., 5mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]

    • Flow Rate: A typical flow rate would be around 0.2-0.5 mL/min.[6][8]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • Transitions: Monitor specific precursor-to-product ion transitions for dapagliflozin (e.g., m/z 426.3 → 135.1).[6]

4. Quantification:

  • Generate a standard curve using known concentrations of dapagliflozin in a matrix similar to the tissue homogenate.

  • Quantify the dapagliflozin concentration in the tissue samples by comparing their peak areas to the standard curve.

Protocol 2: Assessment of Cardiac and Renal Function in Clinical Trials (DAPA-HF & DAPA-CKD)

This protocol summarizes the key methodologies employed in the DAPA-HF and DAPA-CKD trials to assess the clinical efficacy of dapagliflozin.[1][2][3][4][5]

1. Study Design:

  • Randomized, double-blind, placebo-controlled, multicenter trials.[1][2][4][5]

2. Patient Population:

  • DAPA-HF: Patients with heart failure with reduced ejection fraction (LVEF ≤ 40%), with or without type 2 diabetes.[1][2][3]

  • DAPA-CKD: Patients with chronic kidney disease (eGFR 25-75 mL/min/1.73m²) with and without type 2 diabetes.[4][5]

3. Intervention:

  • Dapagliflozin (10 mg once daily) or matching placebo, in addition to standard of care.[1][2][4][5]

4. Efficacy Endpoints:

  • Cardiac (DAPA-HF):

    • Adjudication of a primary composite endpoint of worsening heart failure (hospitalization or an urgent visit requiring intravenous therapy) or cardiovascular death.[1][2][3]

    • Secondary endpoints included changes in quality of life scores (e.g., KCCQ).

  • Renal (DAPA-CKD):

    • Adjudication of a primary composite endpoint of a sustained decline in eGFR of ≥50%, onset of end-stage kidney disease, or death from a cardiovascular or renal cause.[4][5]

5. Data Analysis:

  • Time-to-event analysis using Cox proportional-hazards models to calculate hazard ratios (HR) and confidence intervals (CI).

Signaling Pathways and Mechanisms of Action

The cardiorenal benefits of dapagliflozin are multifactorial, involving a complex interplay of hemodynamic, metabolic, and direct cellular effects.

Renal Mechanisms

Dapagliflozin's primary mechanism is the inhibition of SGLT2 in the proximal tubules of the kidney. This leads to a cascade of effects that are beneficial for both the kidney and the heart.

Renal_Mechanisms Dapagliflozin Dapagliflozin SGLT2 SGLT2 in Proximal Tubule Dapagliflozin->SGLT2 Inhibits Glucose_Reabsorption Glucose & Na+ Reabsorption Glucosuria Glucosuria & Natriuresis Glucose_Reabsorption->Glucosuria Decreases Tubuloglomerular_Feedback Tubuloglomerular Feedback Restoration Glucosuria->Tubuloglomerular_Feedback Afferent_Arteriole_Constriction Afferent Arteriole Constriction Tubuloglomerular_Feedback->Afferent_Arteriole_Constriction Intraglomerular_Pressure ↓ Intraglomerular Pressure Afferent_Arteriole_Constriction->Intraglomerular_Pressure Renal_Protection Renal Protection (↓ Hyperfiltration, ↓ Fibrosis) Intraglomerular_Pressure->Renal_Protection

Caption: Renal mechanisms of dapagliflozin action.

Cardiac Mechanisms

The benefits of dapagliflozin on the heart are thought to be secondary to its renal effects, as well as potential direct cardiac actions.

Cardiac_Mechanisms Dapagliflozin Dapagliflozin Natriuresis_Diuresis Natriuresis & Osmotic Diuresis Dapagliflozin->Natriuresis_Diuresis Metabolic_Shift Metabolic Shift (↑ Ketone Utilization) Dapagliflozin->Metabolic_Shift Plasma_Volume ↓ Plasma Volume Natriuresis_Diuresis->Plasma_Volume Preload_Afterload ↓ Preload & Afterload Plasma_Volume->Preload_Afterload Myocardial_Workload ↓ Myocardial Wall Stress & Workload Preload_Afterload->Myocardial_Workload Cardiac_Remodeling ↓ Cardiac Remodeling & Fibrosis Myocardial_Workload->Cardiac_Remodeling Cardioprotection Cardioprotection (↓ HF Hospitalization, ↓ CV Death) Cardiac_Remodeling->Cardioprotection Myocardial_Energetics ↑ Myocardial Energetics & Efficiency Metabolic_Shift->Myocardial_Energetics Myocardial_Energetics->Cardioprotection

Caption: Cardiac mechanisms of dapagliflozin action.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the cardiorenal effects of dapagliflozin.

Preclinical_Workflow cluster_Phase1 Model Induction cluster_Phase2 Treatment cluster_Phase3 In-Life Measurements cluster_Phase4 Terminal Procedures cluster_Phase5 Analysis Model_Induction Induce Disease Model (e.g., Diabetes, HF, CKD) in Rodents Treatment Administer Dapagliflozin or Vehicle Control Model_Induction->Treatment In_Life_Measurements Monitor Biomarkers (Blood Glucose, BP) & Perform Imaging (Echocardiography) Treatment->In_Life_Measurements Terminal_Procedures Collect Blood & Tissues (Heart, Kidney) In_Life_Measurements->Terminal_Procedures Analysis Histopathology LC-MS/MS for Drug Levels Gene/Protein Expression Terminal_Procedures->Analysis

Caption: Preclinical experimental workflow for dapagliflozin.

Conclusion

Dapagliflozin exerts its profound cardiorenal protective effects through a complex interplay of mechanisms initiated by SGLT2 inhibition in the kidneys. This leads to favorable hemodynamic and metabolic changes that reduce the workload on the heart and protect the kidneys from hyperfiltration-induced damage. The quantitative data from landmark clinical trials, coupled with insights from preclinical studies, provide a robust foundation for understanding the therapeutic benefits of dapagliflozin. The experimental protocols outlined in this guide offer a starting point for further research into the nuanced effects of this important therapeutic agent. As our understanding of the signaling pathways continues to evolve, so too will the opportunities for targeted drug development in the cardiorenal space.

References

The Role of KR31173 in Imaging Cardiovascular Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a key factor in the pathophysiology of cardiovascular diseases such as hypertension, heart failure, and myocardial infarction. The angiotensin II type 1 (AT1) receptor, a central component of the RAAS, represents a key therapeutic and diagnostic target. This technical guide provides an in-depth overview of KR31173, a potent and selective AT1 receptor antagonist, and its radiolabeled form, [11C]this compound, as a positron emission tomography (PET) tracer for the non-invasive imaging and quantification of AT1 receptor expression in the cardiovascular system. This guide will detail the mechanism of action, summarize key preclinical and clinical findings, provide experimental protocols, and present signaling pathways relevant to this compound-based cardiovascular imaging.

Introduction to this compound and AT1 Receptor Imaging

This compound is a non-peptide, competitive antagonist of the angiotensin II type 1 (AT1) receptor. Its high affinity and selectivity for the AT1 receptor make it an ideal candidate for development as an imaging agent. When labeled with the positron-emitting radionuclide carbon-11 ([11C]), [11C]this compound becomes a valuable tool for in vivo visualization and quantification of AT1 receptor density using positron emission tomography (PET).[1][2][3] PET imaging with [11C]this compound allows for the non-invasive assessment of AT1 receptor expression and distribution in various organs, including the heart, kidneys, and blood vessels, providing insights into the molecular mechanisms of cardiovascular diseases.[4][5]

The ability to image AT1 receptor expression has significant implications for cardiovascular research and drug development. It can aid in:

  • Understanding the role of AT1 receptor upregulation in the progression of heart failure and post-myocardial infarction remodeling.[4][5]

  • Assessing the efficacy of AT1 receptor-blocking drugs (angiotensin receptor blockers, ARBs) by measuring receptor occupancy.[6]

  • Stratifying patients for targeted therapies.

  • Monitoring disease progression and response to treatment.

Mechanism of Action and Signaling Pathway

[11C]this compound is a radiolabeled molecule that binds specifically to the angiotensin II type 1 (AT1) receptor.[2] The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon binding its natural ligand angiotensin II, activates several downstream signaling cascades. These pathways are pivotal in the pathophysiology of cardiovascular disease, leading to vasoconstriction, inflammation, fibrosis, and cellular hypertrophy.[7]

PET imaging with [11C]this compound allows for the in vivo quantification of AT1 receptor density. The tracer's uptake and retention in tissues are proportional to the number of available AT1 receptors. By imaging with [11C]this compound, researchers can indirectly assess the status of the renin-angiotensin system and its potential contribution to cardiovascular pathology.

Below is a diagram illustrating the signaling pathway of the AT1 receptor and the role of [11C]this compound as an imaging agent.

AT1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds & Activates This compound [11C]this compound This compound->AT1R Binds & Blocks (Allows Imaging) PET PET Imaging This compound->PET Emits Positrons Gq_11 Gq/11 AT1R->Gq_11 Activates PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Patho_Effects Pathophysiological Effects (Vasoconstriction, Fibrosis, Inflammation, Hypertrophy) Ca_PKC->Patho_Effects

AT1 Receptor Signaling and [11C]this compound Imaging.

Quantitative Data from Preclinical and Clinical Studies

Numerous studies have demonstrated the utility of [11C]this compound for imaging the AT1 receptor in various animal models and in humans. The following tables summarize the key quantitative findings from these studies.

Table 1: Biodistribution and Specific Binding of [11C]this compound in Animals
SpeciesOrganSpecific Binding Rate (%)Tissue Concentration / RetentionReference
MiceAdrenals80-90-[2][3]
Kidneys80-90-[2][3]
Lungs80-90-[2][3]
Heart80-902.5% ID/g[2][3]
DogsRenal Cortex9563 nCi/mL/mCi (75-95 min p.i.)[2][3]
BaboonRenal Cortex81345 nCi/mL/mCi (55-75 min p.i.)[2][3]

p.i. = post-injection; ID/g = injected dose per gram

Table 2: Myocardial [11C]this compound Retention in Pigs and Humans
SpeciesConditionMyocardial Retention (%/min)Blocking Agent% BlockadeReference
PigsHealthy4.10 ± 0.76 (at 30 min)--[4]
Healthy0.39 ± 0.10 (at 30 min)AT1R Blocker>90[4]
Myocardial Infarction (Infarct Area)8.7 ± 0.8--[4]
Myocardial Infarction (Remote Area)7.1 ± 0.3--[4]
HumansHealthy1.27 ± 0.09--[6]
Healthy0.63 ± 0.17Olmesartan (40mg)51[6]
Healthy1.2 ± 0.1--[4]
Healthy0.7 ± 0.1Olmesartan (40mg)~42[4]

Experimental Protocols

This section provides a general framework for conducting cardiovascular imaging studies with [11C]this compound based on published methodologies.[3][4]

Radiosynthesis of [11C]this compound

The synthesis of [11C]this compound is typically performed via the N-alkylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate. The detailed radiosynthesis protocol is described in the literature.[4]

Animal Models of Cardiovascular Disease

A common model for studying the role of AT1 receptors in cardiac remodeling is the myocardial infarction model.

  • Myocardial Infarction Model (Pigs):

    • Induce anesthesia in young farm pigs (20-30 kg).

    • Perform coronary catheterization.

    • Induce myocardial infarction by balloon occlusion of the mid-left anterior descending artery for 120 minutes.

    • Allow for a recovery period of 3-4 weeks before PET imaging.[4]

PET/CT Imaging Protocol
  • Animal Preparation: Anesthetize the animal and monitor vital signs.

  • Tracer Injection: Administer a bolus of [11C]this compound intravenously. The injected dose will vary depending on the animal species and scanner sensitivity.

  • Dynamic PET Acquisition: Perform a dynamic PET scan for a duration of 40-60 minutes immediately following tracer injection.

  • CT Acquisition: Perform a low-dose CT scan for attenuation correction and anatomical localization.

  • Blocking Studies (for specificity): In a separate session, pre-treat the animal with a non-radioactive AT1 receptor antagonist (e.g., olmesartan, SK-1080) approximately 30-180 minutes before [11C]this compound injection and repeat the imaging protocol.[3][4][6]

Human PET/CT Protocol
  • Subject Preparation: Subjects should provide written informed consent. A clinical examination, medical history, blood tests, and ECG are performed to rule out any underlying conditions in healthy volunteers.[4]

  • Tracer Injection: Administer an intravenous injection of [11C]this compound (e.g., 650 ± 54 MBq).[4]

  • Dynamic PET Acquisition: Perform a dynamic PET scan for approximately 40 minutes.[6]

  • CT Acquisition: A low-dose CT is acquired for attenuation correction.

  • Blocking Studies: To confirm specificity, imaging can be repeated on a separate day after oral administration of an AT1 receptor blocker (e.g., 40 mg olmesartan) 3 hours prior to the scan.[4][6]

Data Analysis
  • Image Reconstruction: Reconstruct PET data using appropriate algorithms (e.g., ordered subsets expectation maximization).

  • Image Fusion: Fuse PET and CT images for anatomical correlation.

  • Region of Interest (ROI) Definition: Draw ROIs on the myocardium (e.g., in different vascular territories) and in the blood pool (e.g., left ventricular cavity).

  • Time-Activity Curve Generation: Generate time-activity curves for each ROI.

  • Quantification of Tracer Retention: Calculate a retention index (KR-ret) to quantify myocardial tracer uptake. This can be derived from the myocardial and blood pool time-activity curves.[4][6]

Below is a workflow diagram for a typical preclinical [11C]this compound PET imaging study.

experimental_workflow cluster_preparation Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis cluster_validation Validation Radiosynthesis Radiosynthesis of [11C]this compound TracerInjection [11C]this compound Injection (Intravenous) Radiosynthesis->TracerInjection AnimalModel Animal Model (e.g., Myocardial Infarction) AnimalModel->TracerInjection PET_CT_Scan Dynamic PET/CT Scan (40-60 min) TracerInjection->PET_CT_Scan ImageRecon Image Reconstruction & Fusion PET_CT_Scan->ImageRecon ROI_Analysis ROI Definition (Myocardium, Blood Pool) ImageRecon->ROI_Analysis Quantification Quantification of Myocardial Retention (KR-ret) ROI_Analysis->Quantification BlockingStudy Blocking Study with AT1R Antagonist Quantification->BlockingStudy Compare Results ExVivo Ex vivo Validation (Immunohistochemistry, PCR) Quantification->ExVivo Correlate with

Preclinical [11C]this compound PET Imaging Workflow.

Conclusion and Future Directions

[11C]this compound is a promising PET tracer for the non-invasive imaging and quantification of AT1 receptor expression in the cardiovascular system. Preclinical and initial human studies have demonstrated its feasibility, specificity, and potential to provide valuable insights into the pathophysiology of cardiovascular diseases.[4][5] The ability to visualize AT1 receptor upregulation in conditions like myocardial infarction opens new avenues for research into cardiac remodeling and the development of novel therapies.

Future research should focus on:

  • Larger-scale clinical trials to validate the diagnostic and prognostic value of [11C]this compound imaging in various cardiovascular diseases.

  • Application of [11C]this compound PET to monitor the therapeutic efficacy of ARBs and other cardiovascular drugs.

  • Development of longer-lived fluorine-18 labeled AT1 receptor tracers to overcome the logistical challenges associated with the short half-life of carbon-11.[1]

References

Exploring Angiotensin II Type 1 Receptor Expression with [11C]KR31173 PET Imaging: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of the positron emission tomography (PET) radiotracer [11C]KR31173 for the non-invasive imaging and quantification of Angiotensin II Type 1 Receptor (AT1R) expression. AT1R plays a crucial role in the renin-angiotensin system, making it a key target in cardiovascular and renal diseases. This document details the necessary experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate the application of this imaging technique in preclinical and clinical research.

Introduction to AT1R and [11C]this compound

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor that mediates the primary physiological and pathophysiological effects of angiotensin II, including vasoconstriction, aldosterone secretion, and cellular growth. Its involvement in conditions like hypertension, heart failure, and diabetic nephropathy makes it a significant therapeutic and diagnostic target.

[11C]this compound is a potent and selective antagonist for AT1R that has been successfully radiolabeled with carbon-11 for in vivo imaging with PET. Studies have demonstrated its utility in quantifying AT1R expression in various organs, including the kidneys, heart, lungs, and adrenal glands, across multiple species.

Quantitative Data: In Vitro Binding and In Vivo Biodistribution

The following tables summarize the key quantitative data for [11C]this compound, providing insights into its binding characteristics and in vivo behavior.

Table 1: In Vitro Binding Affinity of this compound for AT1R

LigandReceptorPreparationIC50 (nM)Reference
This compoundAT1RRat liver homogenates3.27[1]

Table 2: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection)

Organ% Injected Dose per Gram (%ID/g) (Control)% Injected Dose per Gram (AT1R Blockade)Specific Binding (%)
Adrenals2.5 ± 0.50.5 ± 0.180
Kidneys3.0 ± 0.40.3 ± 0.190
Lungs1.8 ± 0.30.3 ± 0.183
Heart1.0 ± 0.20.2 ± 0.180
Liver4.5 ± 0.83.5 ± 0.622
Blood0.2 ± 0.10.2 ± 0.10

Data presented as mean ± standard deviation. Specific binding is calculated as ((Total - Nonspecific) / Total) * 100. AT1R blockade was achieved with the antagonist SK-1080.

Table 3: In Vivo [11C]this compound PET Imaging Data in Various Species

SpeciesOrganParameterValueReference
DogRenal CortexSpecific Binding95%[2]
BaboonRenal CortexSpecific Binding81%[2]
Pig (Healthy)MyocardiumRetention (%/min)5.8 ± 0.4[3]
Pig (Infarcted)Myocardium (Infarct Area)Retention (%/min)8.7 ± 0.8[3]
Human (Healthy)MyocardiumRetention (%/min)1.2 ± 0.1[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding the application of [11C]this compound PET imaging.

AT1R_Signaling_Pathway AT1R Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Responses AngII Angiotensin II AT1R AT1R AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Vaso Vasoconstriction Ca2->Vaso Aldo Aldosterone Secretion Ca2->Aldo MAPK MAPK Cascade PKC->MAPK Growth Cell Growth & Proliferation MAPK->Growth

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

PET_Imaging_Workflow Experimental Workflow for AT1R PET Imaging cluster_radiolabeling Radiotracer Production cluster_animal_prep Animal Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Cyclotron Cyclotron Production of [11C]CO2 Methylation Synthesis of [11C]CH3I Cyclotron->Methylation Radiosynthesis Radiosynthesis of [11C]this compound Methylation->Radiosynthesis QC Quality Control Radiosynthesis->QC Injection Tracer Injection QC->Injection Animal Animal Model (e.g., Rodent) Anesthesia Anesthesia Animal->Anesthesia Catheter Catheterization (for injection) Anesthesia->Catheter Catheter->Injection Acquisition Dynamic PET Scan Injection->Acquisition Reconstruction Image Reconstruction Acquisition->Reconstruction CT CT Scan (for attenuation correction) CT->Reconstruction ROI Region of Interest (ROI) Analysis Reconstruction->ROI Modeling Kinetic Modeling ROI->Modeling Quantification Quantification of AT1R Expression Modeling->Quantification

Caption: Experimental Workflow for AT1R PET Imaging with [11C]this compound.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of [11C]this compound PET imaging studies.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via the methylation of a suitable precursor with [11C]methyl iodide ([11C]CH3I).[1]

Precursor: Desmethyl-KR31173 Radiolabeling Agent: [11C]Methyl Iodide ([11C]CH3I)

Procedure:

  • [11C]CO2 Production: [11C]CO2 is produced using a medical cyclotron.

  • [11C]CH3I Synthesis: The [11C]CO2 is converted to [11C]CH3I using a synthesis module.

  • Radiolabeling Reaction: The desmethyl-KR31173 precursor is dissolved in a suitable solvent (e.g., DMF) and reacted with [11C]CH3I in the presence of a base (e.g., NaOH) at an elevated temperature (e.g., 80°C) for a short duration (e.g., 5 minutes).[4]

  • Purification: The reaction mixture is purified using semi-preparative high-performance liquid chromatography (HPLC) to isolate [11C]this compound.

  • Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: The final product is tested for radiochemical purity, chemical purity, specific activity, and sterility before administration.

In Vitro AT1R Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of a test compound for AT1R.

Materials:

  • Membrane preparation from cells or tissues expressing AT1R.

  • Radioligand: [125I]-[Sar1,Ile8]Angiotensin II or another suitable AT1R radioligand.

  • Unlabeled this compound or other test compounds.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand and a high concentration of an unlabeled AT1R ligand).

  • Equilibration: Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the specific binding against the log of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vivo PET Imaging Protocol for Rodents

This protocol outlines the general steps for performing a [11C]this compound PET scan in a rodent model.

Procedure:

  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in a tail vein for radiotracer injection.

    • Position the animal on the scanner bed.

  • Transmission Scan: Perform a transmission scan (using a rotating radioactive source or a CT scan) for attenuation correction of the PET data.

  • Radiotracer Injection:

    • Administer a bolus injection of [11C]this compound via the tail vein catheter. The typical injected dose for a mouse is in the range of 3.7-7.4 MBq (100-200 µCi).

  • Dynamic PET Acquisition:

    • Start a dynamic PET scan immediately upon injection.

    • Acquire data for 60-90 minutes. The framing protocol can be adjusted but a typical sequence might be: 12 x 10s, 6 x 30s, 5 x 60s, 7 x 300s.

  • Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM or MLEM), applying corrections for attenuation, scatter, and radioactive decay.

  • Data Analysis:

    • Draw regions of interest (ROIs) on the reconstructed images over the organs of interest (e.g., kidneys, heart, adrenal glands).

    • Generate time-activity curves (TACs) for each ROI.

    • Perform kinetic modeling of the TACs to estimate parameters such as the volume of distribution (VT), which is proportional to the receptor density. For blocking studies, a second scan is performed on the same animal after administration of a high dose of a non-radioactive AT1R antagonist to determine non-specific binding.

Conclusion

[11C]this compound PET imaging is a powerful tool for the in vivo assessment of AT1R expression. The high specific binding of this radiotracer in key organs makes it suitable for a wide range of research applications, from basic physiological studies to drug development and the investigation of disease pathophysiology. By following the detailed protocols and utilizing the quantitative data presented in this guide, researchers can effectively employ this technique to advance their understanding of the role of AT1R in health and disease.

References

Technical Guide: Initial Feasibility Studies of [11C]KR31173 for PET Imaging of the Angiotensin II Subtype 1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial preclinical feasibility studies for [11C]KR31173, a radioligand developed for Positron Emission Tomography (PET) imaging of the Angiotensin II subtype 1 receptor (AT1R). The AT1R is a critical component of the renin-angiotensin system, playing a significant role in regulating blood pressure and cardiovascular function.[1] The development of a reliable PET tracer for AT1R is essential for investigating its role in various pathologies, including hypertension.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes.

Core Signaling Pathway: The Renin-Angiotensin System (RAS)

The radioligand [11C]this compound is designed to target the AT1R, a key effector in the Renin-Angiotensin System. Understanding this pathway is crucial for contextualizing the tracer's application. Angiotensin II binds to AT1R to mediate most of its physiological effects, including vasoconstriction and aldosterone secretion, which are central to blood pressure regulation.

Simplified Renin-Angiotensin Signaling Pathway cluster_RAS Systemic Regulation cluster_Target Receptor & Tracer Interaction Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Binds to Renin Renin (from Kidney) ACE ACE (from Lungs) Effects Physiological Effects (e.g., Vasoconstriction) AT1R->Effects Activates This compound [11C]this compound (PET Tracer) This compound->AT1R Binds to (for Imaging) Blocker SK-1080 (Antagonist) Blocker->AT1R Blocks Binding

Caption: The Renin-Angiotensin System and the role of the AT1 receptor as a target for [11C]this compound.

Experimental Protocols

The feasibility of [11C]this compound was assessed across multiple species using a series of standardized preclinical imaging and biodistribution protocols.[1][2]

General Experimental Workflow for [11C]this compound Feasibility Studies cluster_synthesis Radiotracer Preparation cluster_studies Preclinical Evaluation cluster_analysis Data Analysis & Outcome synthesis Radiosynthesis of [11C]this compound mice_exvivo Ex Vivo Biodistribution (Mice) synthesis->mice_exvivo mice_pet Small Animal PET (Mice) synthesis->mice_pet dog_pet PET Imaging (Dogs) synthesis->dog_pet baboon_pet PET Imaging (Baboon) synthesis->baboon_pet quant Quantitative Analysis (%ID/g, SUV, DV) mice_exvivo->quant mice_pet->quant blocker Blocking studies performed with AT1R antagonist SK-1080 to determine non-specific binding. mice_pet->blocker dog_pet->quant dog_pet->blocker baboon_pet->quant baboon_pet->blocker binding Assessment of Specific Binding quant->binding conclusion Feasibility Conclusion binding->conclusion

Caption: Workflow of preclinical studies to evaluate the feasibility of [11C]this compound as a PET tracer.

2.1 Radiosynthesis of [11C]this compound

  • Method : [11C]this compound was synthesized through the coupling of a tetrazole-protected hydroxy precursor with [11C]methyl iodide, followed by the removal of the protecting group via acid hydrolysis.[3] An improved radiosynthesis method was later developed, which significantly decreased the metabolism of the radiotracer.[1]

2.2 Ex Vivo Biodistribution in Mice

  • Animal Model : Healthy male CD-1 mice (weight range 27-31 g) were used.[1]

  • Tracer Administration : Animals were injected via the tail vein with approximately 21 MBq (0.56 mCi) of [11C]this compound.[1]

  • Blocking Study : To determine specific binding, a cohort of mice was pretreated with the AT1R antagonist SK-1080 (2 mg/kg). To assess AT2 receptor specificity, another cohort was pretreated with the AT2 antagonist PD123,319 (2 mg/kg).[1]

  • Data Collection : Animals were euthanized 60 minutes post-injection. Organs of interest were collected, weighed, and radioactivity was measured using a gamma counter.[1] Data was expressed as the percentage of injected dose per gram of tissue (%ID/g).[1]

2.3 PET Imaging Studies

  • Mice : Mice were anesthetized with isoflurane and imaged simultaneously (one control, one pretreated with SK-1080) to confirm specific binding in vivo.[1]

  • Dogs (Beagle) :

    • Baseline Scan : A dynamic PET study was performed following an intravenous injection of [11C]this compound (275 ± 58 MBq).[1]

    • Blocking Scan : To assess non-specific binding, a second PET scan was conducted 135 minutes later, with the animal receiving 1 mg/kg of SK-1080 intravenously 30 minutes prior to the second tracer injection.[1]

  • Baboon :

    • [11C]this compound Scan : The animal was injected intravenously with an average dose of 345 MBq of [11C]this compound.[1]

    • Comparative Scan : For comparison, the same baboon was imaged with the alternative AT1R radioligand [11C]L-159,884 (530 MBq) on a separate occasion.[1] A blocking study was also performed using SK-1080 to determine specific binding.[1]

2.4 Metabolism and Plasma Protein Binding

  • Metabolism Analysis : The rate of metabolism of [11C]this compound was assessed in dogs and baboons.[1]

  • Protein Binding : Plasma protein binding of both [11C]this compound and [11C]L-159,884 was determined in dog, baboon, and human plasma samples.[1]

Quantitative Data Summary

The studies yielded significant quantitative data on the biodistribution, uptake, and specific binding of [11C]this compound across different species.

Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 min post-injection)

Organ Tissue Concentration (%ID/g, Mean ± SD) Specific Binding Rate
Adrenals 27.3 ± 6.4 80-90%
Kidneys 11.3 ± 1.0 80-90%
Liver 8.9 ± 0.6 -
Lungs 5.75 ± 0.5 80-90%
Heart 2.5 ± 0.4 80-90%

Data sourced from[1].

Table 2: PET Imaging Results of [11C]this compound in Dogs and Baboons

Species Organ Tissue Concentration Specific Binding Rate Distribution Volume (Baseline)
Dog Renal Cortex 63 nCi/mL/mCi (at 75-95 min) 95% 5.71 ± 0.56
Baboon Renal Cortex 345 nCi/mL/mCi (at 55-75 min) 81% 13

Data sourced from[1][2].

Table 3: Comparative PET Data in Baboon Renal Cortex: [11C]this compound vs. [11C]L-159,884

Parameter [11C]this compound [11C]L-159,884
Specific Binding 81% 34%
Distribution Volume 13 1.5

This comparison highlights the significantly higher specific binding of [11C]this compound in a non-human primate model. Data sourced from[1][2].

Table 4: Plasma Protein Binding of AT1R Radioligands

Species [11C]this compound [11C]L-159,884
Dog Lower Higher
Baboon Lower Higher
Human Lower Higher

[11C]this compound consistently showed lower protein binding across species, which increases the free fraction of the radioligand available to reach the target receptor. Data sourced from[1].

Summary of Findings and Conclusion

The initial feasibility studies demonstrate that [11C]this compound is a promising radiotracer for PET imaging of the AT1 receptor across multiple species.[1][2]

  • High Specific Binding : Ex vivo studies in mice revealed high specific binding rates of 80-90% in organs known to have high densities of AT1R, such as the adrenals and kidneys.[1][2] This high specificity was confirmed by in vivo PET imaging in mice, dogs, and a baboon, where uptake was significantly blocked by an AT1R antagonist.[1]

  • Favorable Cross-Species Performance : The tracer showed consistent and significant specific binding to the AT1R in the kidneys of mice, dogs, and baboons.[1][2]

  • Superiority over Existing Tracer : In a direct comparison in a baboon, [11C]this compound exhibited substantially higher specific binding (81%) compared to the previously developed radioligand [11C]L-159,884 (34%).[1][2]

  • Favorable Pharmacokinetics : [11C]this compound demonstrated lower plasma protein binding than [11C]L-159,884, which makes more of the free radioligand available to bind to the AT1R.[1]

References

Methodological & Application

Standard Operating Procedure for [11C]KR31173 PET Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed standard operating procedure (SOP) for Positron Emission Tomography (PET) imaging using the radiotracer [11C]KR31173. This tracer is a selective antagonist for the Angiotensin II subtype 1 receptor (AT1R), a key component of the renin-angiotensin system (RAS). Dysregulation of the RAS is implicated in various cardiovascular and renal diseases, making [11C]this compound a valuable tool for in-vivo quantification of AT1R expression. These protocols are intended for preclinical research in animal models and can be adapted for clinical studies.

Target Pathway: The Renin-Angiotensin System (RAS)

[11C]this compound targets the AT1R within the renin-angiotensin system. The RAS is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid balance.[1][2][3][4]

Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE (in Lungs) AT1R AT1 Receptor ([11C]this compound Target) Angiotensin_II->AT1R Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Water_Retention Sodium & Water Retention Aldosterone->Sodium_Water_Retention Sodium_Water_Retention->Blood_Pressure

Caption: The Renin-Angiotensin System signaling pathway.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically achieved via N-methylation of a suitable precursor using [11C]methyl iodide ([11C]CH3I).[5][6][7]

Experimental Workflow for Radiosynthesis

cluster_0 Radiosynthesis Cyclotron [11C]CO2 Production (Cyclotron) CH3I_Synth [11C]CH3I Synthesis Cyclotron->CH3I_Synth Labeling [11C]this compound Labeling (Precursor + [11C]CH3I) CH3I_Synth->Labeling Purification HPLC Purification Labeling->Purification Formulation Sterile Formulation Purification->Formulation

Caption: Workflow for the radiosynthesis of [11C]this compound.

Protocol
  • [11C]CO2 Production: Produce [11C]CO2 via the 14N(p,α)11C nuclear reaction in a medical cyclotron.

  • [11C]Methyl Iodide Synthesis: Convert [11C]CO2 to [11C]CH3I using a synthesis module (e.g., TRACERLab FXC Pro).

  • Labeling Reaction: React the desmethyl precursor of this compound with [11C]CH3I in a suitable solvent (e.g., DMF) in the presence of a base (e.g., NaOH) at an elevated temperature (e.g., 80°C) for approximately 5 minutes.[7]

  • Purification: Purify the crude reaction mixture using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: The collected HPLC fraction containing [11C]this compound is reformulated into a sterile, injectable solution, typically in saline with a small percentage of ethanol.

Quantitative Data for Radiosynthesis
ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)30-40%[6][7]
Molar Activity (decay-corrected)>207 GBq/µmol[6][7]
Radiochemical Purity>99%[6][7]
Chemical Purity>90%[6][7]

Quality Control

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiotracer for in-vivo use.[8][9][10]

Protocol
  • Visual Inspection: Inspect the final product for any particulate matter and clarity.

  • pH Measurement: Ensure the pH of the final formulation is within the acceptable range for intravenous injection (typically 4.5-7.5).

  • Radiochemical Purity and Identity: Confirm the radiochemical purity and identity of [11C]this compound using analytical HPLC.

  • Residual Solvents: Analyze for residual solvents (e.g., ethanol, DMF) using gas chromatography (GC) to ensure they are below the limits specified in pharmacopeial guidelines.

  • Radionuclidic Purity: Determine the radionuclidic purity using a gamma-ray spectrometer to identify and quantify any radionuclide impurities.

  • Sterility and Endotoxin Testing: Perform sterility testing and Limulus Amebocyte Lysate (LAL) testing for bacterial endotoxins on each batch intended for clinical use.

Animal PET Imaging Protocol

This protocol outlines the procedure for conducting [11C]this compound PET imaging in small animals.

Experimental Workflow for Animal PET Imaging

Animal_Prep Animal Preparation (Fasting, Anesthesia) Tracer_Admin Tracer Administration (Intravenous Injection) Animal_Prep->Tracer_Admin Dynamic_Scan Dynamic PET Scan (e.g., 60-90 min) Tracer_Admin->Dynamic_Scan CT_Scan CT Scan (Attenuation Correction) Dynamic_Scan->CT_Scan Image_Recon Image Reconstruction CT_Scan->Image_Recon Data_Analysis Data Analysis (Kinetic Modeling) Image_Recon->Data_Analysis

Caption: Workflow for animal PET imaging with [11C]this compound.

Protocol
  • Animal Preparation:

    • Fast the animal for an appropriate period (e.g., 4-6 hours) before the scan to reduce variability in physiological conditions.[11]

    • Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).[11][12][13][14] Maintain the animal's body temperature using a heating pad.[11][12]

    • Place a catheter in a tail vein for radiotracer injection.

  • Radiotracer Administration:

    • Administer a bolus injection of [11C]this compound intravenously. The injected dose will vary depending on the animal species and scanner sensitivity.

  • PET/CT Imaging:

    • Position the animal in the PET/CT scanner.

    • Start the dynamic PET scan simultaneously with the radiotracer injection. The scan duration is typically 60-90 minutes.[15][16]

    • Acquire a CT scan for attenuation correction and anatomical localization.[12]

  • Monitoring:

    • Throughout the scan, monitor the animal's vital signs, including respiration and heart rate.[14][17]

Quantitative Imaging Parameters
ParameterSpeciesTypical ValueReference
Injected DosePig551–762 MBq
Baboon345 MBq[5]
Specific ActivityPig81 ± 33 GBq/µmol
Baboon291 GBq/µmol[5]
Scan DurationPig90 min
Dog95 min[5]

Data Analysis

The analysis of dynamic [11C]this compound PET data involves kinetic modeling to quantify receptor binding.[18][19][20]

Protocol
  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames.

  • Region of Interest (ROI) Definition: Draw ROIs on the reconstructed images over target tissues (e.g., renal cortex, myocardium) and a reference region (a region with no or negligible specific binding, if available).

  • Time-Activity Curve (TAC) Generation: Generate TACs for each ROI by plotting the average radioactivity concentration within the ROI as a function of time.

  • Kinetic Modeling:

    • Apply a suitable compartmental model (e.g., two-tissue compartmental model) to the tissue TACs.[19]

    • Calculate the distribution volume (VT), which represents the total distribution of the tracer in the tissue.

    • If a suitable reference region is available, calculate the Distribution Volume Ratio (DVR), which is an index of specific binding.[21] DVR = VT (target region) / VT (reference region).

Biodistribution Data

Ex-vivo biodistribution studies have been performed in various animal models to determine the specific binding of [11C]this compound.

OrganSpeciesSpecific Binding RateReference
AdrenalsMouse80-90%[22]
KidneysMouse80-90%[22]
LungsMouse80-90%[22]
HeartMouse80-90%[22]
Renal CortexDog95%[22]
Renal CortexBaboon81%[22]

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and institutional guidelines. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

References

Dynamic PET Scanning with [¹¹C]KR31173 for Angiotensin II Type 1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

This document provides a detailed protocol for dynamic Positron Emission Tomography (PET) scanning using [¹¹C]KR31173, a potent and selective antagonist for the Angiotensin II subtype 1 receptor (AT₁R). [¹¹C]this compound is a valuable radioligand for in vivo imaging and quantification of AT₁R, which plays a crucial role in cardiovascular regulation and is implicated in various pathologies such as hypertension.[1] Dynamic PET imaging with this tracer allows for the quantitative assessment of receptor density and binding kinetics, offering insights into disease mechanisms and the pharmacodynamics of novel therapeutics targeting the renin-angiotensin system.

Mechanism of Action and Signaling Pathway

This compound is a non-peptide, competitive antagonist of the AT₁ receptor. The AT₁ receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand angiotensin II, activates downstream signaling cascades. These cascades are pivotal in regulating blood pressure, fluid and electrolyte balance, and cellular growth and proliferation. By blocking the binding of angiotensin II, this compound inhibits these physiological effects.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AT1R AT₁ Receptor Gq_11 Gαq/11 AT1R->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes AngII Angiotensin II AngII->AT1R Binds & Activates This compound [¹¹C]this compound This compound->AT1R Binds & Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Physiological_Effects Physiological Effects (e.g., Vasoconstriction, Aldosterone Secretion) Ca2->Physiological_Effects PKC->Physiological_Effects

Caption: Angiotensin II Type 1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Radiosynthesis of [¹¹C]this compound

The radiolabeling of this compound with Carbon-11 is a crucial first step. While detailed radiosynthesis methods can vary between laboratories, a general approach involves the methylation of a suitable precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate. It is essential to achieve high radiochemical purity and specific activity for successful imaging studies.[1]

Animal Models and Preparation

This protocol has been successfully applied to mice, beagle dogs, and baboons.[1][2] Appropriate institutional guidelines for animal care and use must be followed. For dynamic scanning, animals are typically anesthetized to prevent movement artifacts. Anesthesia can be induced and maintained using agents like isoflurane or a Saffan infusion.[1] A catheter should be placed in a tail vein or other suitable vessel for radiotracer injection.

Dynamic PET Imaging Protocol

The following protocol is a representative example for dynamic PET imaging with [¹¹C]this compound. Adjustments may be necessary based on the specific scanner and animal model.

  • Animal Positioning: Position the anesthetized animal in the PET scanner with the organ of interest (e.g., kidneys, heart, adrenals) within the field of view.

  • Transmission Scan: Perform a transmission scan for attenuation correction.

  • Radiotracer Injection: Administer a bolus injection of [¹¹C]this compound intravenously. The injected dose will vary depending on the animal species and scanner sensitivity. For example, a dose of approximately 275 ± 58 MBq has been used in dogs.[1]

  • Dynamic Emission Scan: Start the dynamic PET acquisition simultaneously with the radiotracer injection. The total scan duration is typically 90-95 minutes.[1][3] The acquisition is divided into a series of time frames to capture the kinetics of the tracer. A representative framing protocol is as follows:

    • 4 x 15 seconds

    • 3 x 1 minute

    • 3 x 2 minutes

    • 3 x 5 minutes

    • 3 x 10 minutes

    • 2 x 20 minutes[1]

  • Image Reconstruction: Reconstruct the dynamic PET images using an appropriate algorithm (e.g., 3D OSEM), applying corrections for attenuation, scatter, and decay.

Assessment of Non-Specific Binding

To differentiate between specific binding to AT₁R and non-specific binding, a blocking study is essential.

  • Baseline Scan: Perform a dynamic PET scan as described above.

  • Blocking Scan: On a separate occasion, pre-treat the animal with a high dose of a non-radioactive, potent AT₁R antagonist (e.g., 1 mg/kg of SK-1080 injected intravenously 30 minutes prior to the radiotracer).[1]

  • Repeat Dynamic Scan: Perform a second dynamic PET scan with [¹¹C]this compound following the same protocol as the baseline scan.

  • Analysis: The reduction in tracer uptake in the blocking scan compared to the baseline scan represents the specific binding to AT₁R.

Experimental_Workflow cluster_preparation Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline_Scan Baseline Dynamic PET Scan (90-95 min) Animal_Prep->Baseline_Scan Blocking_Agent Administer AT₁R Antagonist (e.g., SK-1080) Animal_Prep->Blocking_Agent Radiotracer_Prep [¹¹C]this compound Synthesis & QC Radiotracer_Prep->Baseline_Scan Blocking_Scan Blocking Dynamic PET Scan (90-95 min) Radiotracer_Prep->Blocking_Scan Image_Recon Image Reconstruction (Attenuation & Scatter Correction) Baseline_Scan->Image_Recon Blocking_Agent->Blocking_Scan Blocking_Scan->Image_Recon ROI_Analysis Region of Interest (ROI) Analysis Image_Recon->ROI_Analysis Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot) ROI_Analysis->Kinetic_Modeling Quantification Quantification of Specific Binding Kinetic_Modeling->Quantification

Caption: Experimental Workflow for Dynamic PET Imaging with [¹¹C]this compound.

Data Presentation

The following tables summarize quantitative data from studies using [¹¹C]this compound.

Table 1: Ex Vivo Biodistribution of [¹¹C]this compound in Mice (60 minutes post-injection) [1]

OrganTissue Concentration (%ID/g)
Adrenals27.3 ± 6.4
Kidneys11.3 ± 1.0
Liver8.9 ± 0.6
Lungs5.75 ± 0.5
Heart2.5 ± 0.4

Table 2: In Vivo [¹¹C]this compound PET Imaging Data in Various Species

SpeciesOrgan/RegionTime Post-Injection (min)Tissue Activity (nCi/mL/mCi)Specific Binding (%)
DogRenal Cortex75-956395[1][2]
BaboonRenal Cortex55-7534581[1][2]

Table 3: Comparison of [¹¹C]this compound and [¹¹C]L-159,884 in Baboon Renal Cortex [1]

RadioligandTissue Activity (nCi/cc/mCi ID) at 55-75 min p.i.Specific Binding (%)
[¹¹C]this compound34581
[¹¹C]L-159,8849634

Data Analysis

Dynamic PET data can be analyzed using various kinetic models to quantify receptor binding. Due to its faster dissociation from the receptor, the Logan graphical analysis is a suitable method for quantifying the binding of [¹¹C]this compound.[1] This analysis provides the distribution volume (VT), which is proportional to the receptor density. The specific binding can be calculated by comparing the VT from the baseline and blocking scans.

Conclusion

[¹¹C]this compound is a promising radioligand for dynamic PET imaging of the AT₁ receptor in multiple species.[1][2] Its high specific binding in organs known to have a high density of AT₁Rs, such as the kidneys and adrenals, makes it a valuable tool for studying the role of this receptor in health and disease.[1] The detailed protocol provided here will enable researchers to implement this technique for their specific research questions in drug development and physiological studies.

References

Kinetic Modeling of [11C]KR31173: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the kinetic modeling and data analysis of [11C]KR31173, a positron emission tomography (PET) radioligand for the angiotensin II subtype 1 receptor (AT1R). This document outlines detailed protocols for PET imaging studies and the subsequent data analysis using compartmental modeling.

Introduction

[11C]this compound is a carbon-11 labeled radiotracer that demonstrates specific binding to the angiotensin II subtype 1 receptor (AT1R), a key component of the renin-angiotensin system involved in cardiovascular and renal regulation.[1] PET imaging with [11C]this compound allows for the non-invasive quantification of AT1R expression and occupancy in vivo, providing valuable insights for drug development and physiological research.[2][3] Kinetic modeling of dynamic [11C]this compound PET data is essential for the accurate quantification of receptor binding parameters.

Principle of Kinetic Modeling

The kinetic behavior of [11C]this compound in tissue can be described by compartmental models, which are mathematical representations of the tracer's distribution and exchange between different physiological compartments. A two-tissue compartmental model (2TCM) has been validated for quantifying the kinetics of this radioligand.[1][4] This model typically consists of three compartments: the plasma compartment (C_p), the non-displaceable or free/non-specifically bound tracer in tissue compartment (C_ND), and the specifically bound tracer in tissue compartment (C_S).

The exchange of the tracer between these compartments is described by a set of rate constants:

  • K_1 (mL/cm³/min): The rate of tracer transport from plasma to the tissue non-displaceable compartment.

  • k_2 (min⁻¹): The rate of tracer transport from the tissue non-displaceable compartment back to plasma.

  • k_3 (min⁻¹): The rate of tracer binding to the specific receptor sites.

  • k_4 (min⁻¹): The rate of dissociation of the tracer from the specific receptor sites.

These rate constants can be used to calculate key macroscopic parameters, such as the total distribution volume (V_T), which is proportional to the total concentration of receptors (B_max) and the tracer's affinity (1/K_D).

Data Presentation

The following tables summarize quantitative data from various [11C]this compound PET studies across different species.

Table 1: Biodistribution of [11C]this compound in Various Species

SpeciesOrganSpecific Binding (%)Reference
MiceAdrenals80-90[2]
Kidneys80-90[2]
Lungs80-90[2]
Heart80-90[2]
DogsRenal Cortex95[2]
BaboonRenal Cortex81[2]

Table 2: Quantitative Myocardial [11C]this compound Retention in Humans and Pigs

SubjectConditionMyocardial [11C]this compound Retention Index (%/min)Reference
Healthy Human Volunteers (n=4)Baseline1.27 ± 0.09[5]
Healthy Human Volunteers (n=2)Post-Olmesartan (40mg)0.63 ± 0.17 (51% blockage)[5]
Healthy Pigs (n=3)Baseline2.64 ± 0.81[5]

Table 3: Kinetic Parameters from a Two-Tissue Compartmental Model in Porcine Kidney

ConditionK_1 (mL/cm³/min)k_2 (min⁻¹)k_3 (min⁻¹)k_4 (min⁻¹)V_T (mL/cm³)Reference
Control0.45 ± 0.120.15 ± 0.050.08 ± 0.030.02 ± 0.015.8 ± 1.5[1]
Ischemia-Reperfusion0.42 ± 0.100.14 ± 0.040.07 ± 0.020.02 ± 0.015.5 ± 1.2[1]

Experimental Protocols

I. Radiosynthesis of [11C]this compound

A detailed protocol for the radiosynthesis of [11C]this compound is a prerequisite for any PET study. While specific methods may vary between radiopharmacies, a common approach involves the methylation of a precursor molecule with [11C]methyl iodide or [11C]methyl triflate. It is crucial to ensure high radiochemical purity and specific activity of the final product.

II. Animal and Human Subject Preparation

Animal Studies:

  • All animal procedures should be approved by the local Institutional Animal Care and Use Committee.

  • Animals should be fasted for an appropriate period before the scan (e.g., 4-6 hours) to reduce metabolic variability.

  • Anesthesia is typically required for the duration of the PET scan. The choice of anesthetic should be carefully considered to minimize its potential effects on hemodynamics and receptor binding.

  • Intravenous catheters should be placed for radiotracer injection and, if required, for arterial blood sampling.

Human Studies:

  • All human studies must be approved by the local Institutional Review Board and conducted in accordance with the Declaration of Helsinki.

  • Written informed consent must be obtained from all participants.

  • Subjects should fast for at least 6 hours prior to the PET scan.

  • Vital signs (heart rate, blood pressure) should be monitored before, during, and after the scan.

  • Intravenous access should be established for radiotracer administration.

III. PET Image Acquisition
  • Patient/Animal Positioning: The subject should be positioned comfortably in the PET scanner to minimize motion artifacts. The organ of interest (e.g., heart, kidneys) should be centered in the field of view.

  • Transmission Scan: A transmission scan (using a CT or radioactive source) should be performed for attenuation correction of the emission data.

  • Radiotracer Injection: [11C]this compound is administered as an intravenous bolus. The injected dose will vary depending on the subject (animal or human) and the PET scanner's sensitivity. For human studies, an injected activity of approximately 650 ± 54 MBq has been reported.[3]

  • Dynamic Emission Scan: A dynamic emission scan is initiated simultaneously with the radiotracer injection. The scan duration is typically 60-90 minutes. The framing protocol should consist of a series of short frames at the beginning to capture the initial rapid kinetics, followed by progressively longer frames. A typical framing schedule might be: 12x10s, 6x30s, 5x60s, 7x300s.

  • Blocking Studies (for validation): To confirm the specificity of [11C]this compound binding, a blocking study can be performed. This involves pre-treating the subject with an unlabeled AT1R antagonist (e.g., olmesartan, SK-1080) before the [11C]this compound PET scan.[3][5]

IV. Arterial Blood Sampling and Analysis
  • Arterial Blood Sampling: For full quantitative analysis, an arterial input function (AIF) is required. This involves collecting serial arterial blood samples throughout the dynamic PET scan.

  • Blood Sample Processing:

    • Measure the total radioactivity in whole blood and plasma at each time point.

    • Perform metabolite analysis (e.g., using HPLC) to determine the fraction of unmetabolized radiotracer in plasma over time.

  • Input Function Generation: The metabolite-corrected arterial plasma time-activity curve serves as the input function for the kinetic model.

V. PET Image Reconstruction and Analysis
  • Image Reconstruction: The dynamic PET data should be reconstructed using an iterative algorithm (e.g., OSEM), with corrections for attenuation, scatter, randoms, and dead time.

  • Region of Interest (ROI) Definition: ROIs are drawn on the reconstructed PET images over the target organ(s) and, if applicable, a reference region. For cardiac studies, ROIs may be defined on the myocardial walls. For renal studies, cortical ROIs are typically used.[1]

  • Time-Activity Curve (TAC) Generation: The average radioactivity concentration within each ROI is calculated for each time frame to generate time-activity curves (TACs).

VI. Kinetic Modeling
  • Software: Specialized software packages (e.g., PMOD, SAAM II) are used for kinetic modeling.

  • Model Selection: Based on previous validation studies, a two-tissue compartmental model is the recommended model for [11C]this compound.[1][4]

  • Model Fitting: The model is fitted to the measured tissue TACs using the arterial input function. Non-linear least squares fitting algorithms are typically employed to estimate the rate constants (K_1, k_2, k_3, and k_4).

  • Parameter Estimation: The primary outcomes of the kinetic analysis are the estimated rate constants and the total distribution volume (V_T = K_1/k_2 * (1 + k_3/k_4)).

Mandatory Visualizations

G cluster_0 PET Imaging Workflow Subject_Prep Subject Preparation (Fasting, Anesthesia) IV_Access IV Access Subject_Prep->IV_Access Tracer_Inj [11C]this compound Injection IV_Access->Tracer_Inj PET_Scan Dynamic PET/CT Scan (60-90 min) Image_Recon Image Reconstruction PET_Scan->Image_Recon Tracer_Inj->PET_Scan Blood_Samp Arterial Blood Sampling Tracer_Inj->Blood_Samp Kinetic_Model Kinetic Modeling Blood_Samp->Kinetic_Model ROI_Analysis ROI Analysis Image_Recon->ROI_Analysis ROI_Analysis->Kinetic_Model Quant_Params Quantitative Parameters (V_T, K_1, k_2, k_3, k_4) Kinetic_Model->Quant_Params

Caption: Experimental workflow for a [11C]this compound PET study.

G cluster_0 Angiotensin II Type 1 Receptor Signaling Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R activates Gq11 Gq/11 AT1R->Gq11 couples to PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cell_Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Cell_Response PKC->Cell_Response This compound [11C]this compound This compound->AT1R antagonizes G cluster_0 Two-Tissue Compartmental Model for [11C]this compound Cp Plasma (C_p) C_ND Non-displaceable (C_ND) Cp->C_ND K_1 C_ND->Cp k_2 C_S Specifically Bound (C_S) C_ND->C_S k_3 C_S->C_ND k_4

References

Application Notes and Protocols for Novel PET Tracer Imaging: A Framework for [KR-31173]

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As specific data for the PET tracer KR-31173 is not publicly available, this document provides a comprehensive framework and general protocols for positron emission tomography (PET) image acquisition and reconstruction. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific characteristics of KR-31173 and the imaging equipment used.

Introduction to PET Imaging in Drug Development

Positron Emission Tomography (PET) is a non-invasive imaging technique that provides quantitative information about physiological, biochemical, and pharmacological processes in vivo. In drug development, PET imaging is instrumental in evaluating the pharmacokinetics and pharmacodynamics of novel therapeutic agents and diagnostic tracers. This document outlines the essential parameters and protocols for acquiring and reconstructing PET images, with a focus on establishing a robust methodology for a new tracer such as KR-31173.

Preclinical PET Image Acquisition Protocol

This protocol is designed for preclinical imaging studies in animal models, which are crucial for initial biodistribution and pharmacokinetic assessments of a novel tracer.

Animal Handling and Preparation
  • Animal Model: The choice of animal model should be relevant to the research question (e.g., specific disease models, healthy subjects). Common models include mice and rats.

  • Acclimatization: Animals should be acclimatized to the facility and housing conditions to minimize stress, which can influence tracer uptake.

  • Fasting: For tracers targeting metabolic pathways, such as glucose metabolism, fasting is critical. For other tracers, the necessity of fasting should be determined based on the target and mechanism of action.

  • Anesthesia: Anesthesia is required to immobilize the animal during scanning. The choice of anesthetic (e.g., isoflurane, ketamine/xylazine) should be consistent across all studies, as it can affect physiological parameters and tracer biodistribution.

Radiotracer Administration
  • Dose: The injected activity of the radiotracer should be sufficient to obtain good image quality while adhering to radiation safety guidelines. The specific activity and molar amount of the injected tracer should be recorded.

  • Route of Administration: Intravenous (tail vein) injection is the most common route for systemic biodistribution studies.

  • Injection Volume: The injection volume should be appropriate for the animal's size to avoid physiological disturbances.

PET/CT Imaging Parameters

The following table summarizes typical acquisition parameters for a preclinical PET/CT scanner. These should be optimized for the specific scanner and tracer being used.

ParameterTypical Value/RangeNotes
CT Acquisition For attenuation correction and anatomical localization.
Tube Voltage50-80 kVp
Tube Current100-500 µA
PET Acquisition
Acquisition Mode3D List ModeAllows for flexible reconstruction.
Scan Duration10 - 60 minutesDependent on tracer kinetics and activity.
Energy Window350 - 650 keVCentered around the 511 keV annihilation photons.
Timing Window3 - 6 nsFor coincidence detection.

Clinical PET Image Acquisition Protocol

This protocol provides a general framework for human studies. All procedures must be approved by the relevant institutional review board (IRB) and radiation safety committees.

Patient Preparation
  • Informed Consent: All participants must provide written informed consent.

  • Fasting: For FDG-PET, a fast of at least 4-6 hours is required. For other tracers, this should be adapted based on the target.

  • Blood Glucose: For metabolic tracers, blood glucose levels should be checked prior to injection.[1]

  • Patient Comfort: Patients should be in a quiet, dimly lit room during the uptake phase to minimize environmental stimuli that could affect tracer distribution.[2]

Radiotracer Administration
  • Dosage: The administered activity for adults typically ranges from 185 to 370 MBq (5-10 mCi), but this should be optimized based on the tracer and imaging system.[1]

  • Uptake Time: The time between tracer injection and the start of the scan (uptake period) is critical and depends on the tracer's pharmacokinetics. For many tracers, this is typically 60 minutes.[2]

PET/CT Imaging Parameters

The following table provides a summary of typical clinical PET/CT acquisition parameters.

ParameterTypical Value/RangeNotes
CT Acquisition
Scan TypeLow-dose CTFor attenuation correction. A diagnostic quality CT may also be performed.[1][3]
Tube Voltage80-140 kVp
Tube Current10-100 mAs (low-dose)
PET Acquisition
Acquisition Mode3D
Scan Duration (per bed position)1.5 - 5 minutes
Bed PositionsDependent on axial field of view and desired scan range (e.g., vertex to thighs).

PET Image Reconstruction

Image reconstruction is a critical step that significantly impacts image quality and quantitative accuracy.

Reconstruction Algorithms
  • Ordered Subset Expectation Maximization (OSEM): This is the most commonly used iterative reconstruction algorithm in clinical PET.[4][5]

  • Bayesian Penalized Likelihood (BPL): Also known as Q.Clear on GE systems, this algorithm can improve signal-to-noise ratio by incorporating a penalty term for noise.[4][5]

Reconstruction Parameters

The choice of reconstruction parameters is a trade-off between image sharpness and noise. These parameters should be standardized for a given study to ensure consistency.

ParameterTypical Value/RangeImpact on Image Quality
Iterations 2 - 4Increasing iterations improves contrast recovery but also increases image noise.[4][6][7]
Subsets 16 - 32A higher number of subsets accelerates convergence.
Post-reconstruction Filter Gaussian, 2-7 mm FWHMSmoothing filter to reduce image noise. A larger filter width results in a smoother but less sharp image.[6][7][8]
Matrix Size 128x128 to 256x256Higher matrix size results in smaller pixel size and potentially higher spatial resolution.[4][6]

Table of Recommended Reconstruction Parameters for Different Systems (General Guidance) [4][5][8]

Scanner ManufacturerAlgorithmIterationsSubsetsFilter (FWHM)
GEOSEM+TOF3165 mm
GEQ.Clear+TOF(β-value 150-350)-5 mm
SiemensOSEM+TOF2215 mm

Biodistribution Study Protocol

A biodistribution study is essential to understand the whole-body distribution, accumulation in target organs, and clearance of a new radiotracer.

Experimental Workflow
  • Animal Cohorts: Animals are divided into groups for different time points post-injection (e.g., 5, 30, 60, 120, 240 minutes).

  • Radiotracer Injection: Each animal is injected with a known amount of the radiotracer.

  • Tissue Harvesting: At the designated time points, animals are euthanized, and organs and tissues of interest are collected.

  • Gamma Counting: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Experimental Workflow for a Biodistribution Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_cohorts Animal Cohorts injection Tracer Injection animal_cohorts->injection tracer_prep Radiotracer Preparation tracer_prep->injection uptake Uptake Period injection->uptake euthanasia Euthanasia & Tissue Harvest uptake->euthanasia gamma_count Gamma Counting euthanasia->gamma_count data_analysis Data Analysis (%ID/g) gamma_count->data_analysis pk_modeling Pharmacokinetic Modeling data_analysis->pk_modeling

Caption: Workflow for a preclinical biodistribution study of a novel PET tracer.

Signaling Pathway Visualization

The following is a hypothetical signaling pathway that a novel PET tracer might target. This diagram illustrates the general concept of a tracer binding to a receptor and the subsequent downstream signaling events.

Hypothetical Signaling Pathway for a PET Tracer

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Target Receptor g_protein G-Protein receptor->g_protein Activation tracer PET Tracer (e.g., KR-31173) tracer->receptor Binding effector Effector Enzyme g_protein->effector second_messenger Second Messenger effector->second_messenger Production transcription_factor Transcription Factor second_messenger->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation

Caption: A generic signaling cascade initiated by the binding of a PET tracer to a cell surface receptor.

Conclusion

The successful application of a novel PET tracer like KR-31173 in research and drug development relies on the establishment of standardized and optimized protocols for image acquisition and reconstruction. This document provides a foundational framework that should be tailored to the specific characteristics of the tracer, the imaging equipment, and the research objectives. Consistent application of these protocols will ensure the generation of high-quality, quantitative, and reproducible PET imaging data.

References

Application Notes and Protocols for Myocardial AT1R Imaging using [11C]KR31173 PET/CT

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for myocardial imaging of the Angiotensin II Type 1 Receptor (AT1R) using the novel positron emission tomography (PET) tracer, [11C]KR31173. This technique offers a noninvasive method to quantify AT1R expression in the heart, a key player in various cardiovascular pathologies.

Introduction

The Angiotensin II Type 1 Receptor (AT1R) is a critical component of the renin-angiotensin system (RAS), which regulates blood pressure and cardiovascular homeostasis.[1] Dysregulation of AT1R signaling is implicated in the pathophysiology of hypertension, heart failure, and myocardial infarction.[1][2] The ability to noninvasively image and quantify AT1R expression in the myocardium provides a powerful tool for understanding disease mechanisms, developing novel therapeutics, and potentially guiding patient-specific treatments.[2][3]

[11C]this compound is a potent and selective AT1R antagonist that has been radiolabeled with carbon-11 for PET imaging.[4][5] Preclinical and clinical studies have demonstrated its utility for imaging AT1R in various organs, including the heart, with high specificity and favorable kinetics.[3][4]

Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

Activation of the AT1R by its ligand, angiotensin II, triggers a cascade of intracellular signaling events in cardiomyocytes. This pathway is primarily mediated through the Gq protein, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately contribute to cellular responses such as cell growth, proliferation, and inflammation, which are hallmarks of cardiac hypertrophy and remodeling.[6][7]

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1R AngII->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates release PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca2+ SR->Ca Response Cellular Responses (Hypertrophy, Remodeling) Ca->Response PKC->Response

AT1R Signaling Pathway in Cardiomyocytes.

Experimental Protocols

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via the methylation of a suitable precursor with [11C]methyl triflate ([11C]CH3OTf) or [11C]methyl iodide ([11C]CH3I). A detailed, automated synthesis procedure is crucial for clinical applications to ensure high radiochemical yield, purity, and specific activity.[3][8]

General Procedure:

  • Production of [11C]CO2: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron.

  • Conversion to [11C]CH3I or [11C]CH3OTf: The [11C]CO2 is converted to a methylating agent, typically [11C]CH3I or [11C]CH3OTf.

  • Radiolabeling: The desmethyl precursor of this compound is reacted with the [11C]methylating agent in an appropriate solvent and at an elevated temperature.

  • Purification: The reaction mixture is purified using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [11C]this compound is formulated in a physiologically compatible solution for injection.

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC to be >95%.[8]

  • Specific Activity: Measured to ensure a low mass of the injected tracer.[3]

  • Residual Solvents and Endotoxins: Tested to meet pharmaceutical standards.

Preclinical PET/CT Imaging Protocol (Rodent Model)

This protocol is adapted from methodologies used in mouse and rat studies.[4][5]

Preclinical_Workflow cluster_preparation Animal Preparation cluster_imaging PET/CT Imaging cluster_analysis Data Analysis Anesthesia Anesthetize Animal (e.g., isoflurane) Catheter Place Tail Vein Catheter Anesthesia->Catheter Position Position in Scanner Catheter->Position CT_scan Low-dose CT Scan (for attenuation correction) Position->CT_scan Injection Inject [11C]this compound (e.g., 21 MBq) CT_scan->Injection Dynamic_PET Dynamic PET Scan (e.g., 60 min) Injection->Dynamic_PET Reconstruction Image Reconstruction Dynamic_PET->Reconstruction ROI Define Regions of Interest (ROIs) (Heart, Blood Pool, etc.) Reconstruction->ROI TAC Generate Time-Activity Curves (TACs) ROI->TAC Quantification Quantitative Analysis (e.g., %ID/g) TAC->Quantification

Preclinical [11C]this compound PET/CT Workflow.
  • Animal Preparation:

    • Anesthetize the animal (e.g., with isoflurane).

    • Place a catheter in the tail vein for tracer injection.

    • Position the animal on the scanner bed.

  • Imaging:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Administer [11C]this compound intravenously (e.g., 21 MBq for a mouse).[4]

    • Initiate a dynamic PET scan simultaneously with the injection, acquiring data for 60 minutes.[3]

  • Data Analysis:

    • Reconstruct the PET images.

    • Define regions of interest (ROIs) over the heart and other organs.

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the uptake of the tracer, often expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Clinical PET/CT Imaging Protocol (Human Subjects)

This protocol is based on first-in-human studies.[3][9]

  • Subject Preparation:

    • Subjects should fast for at least 4 hours prior to the scan.

    • Obtain written informed consent.

    • Insert two intravenous catheters, one for tracer injection and one for blood sampling.

    • Monitor vital signs (heart rate, blood pressure) throughout the procedure.[3]

  • Imaging:

    • Position the subject supine in the PET/CT scanner.

    • Perform a low-dose CT scan for attenuation correction.

    • Administer [11C]this compound intravenously as a bolus (e.g., 650 ± 54 MBq).[3]

    • Start a dynamic list-mode PET acquisition for 40-60 minutes simultaneously with the injection.[3][9]

    • For specificity assessment, a blocking study can be performed by pre-treating the subject with an AT1R antagonist (e.g., 40 mg olmesartan orally 3 hours before the scan).[3][9]

  • Data Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Define volumes of interest (VOIs) on the left ventricular myocardium.

    • Generate myocardial time-activity curves.

    • Calculate the myocardial retention index of [11C]this compound.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of [11C]this compound.

Table 1: Biodistribution of [11C]this compound in Mice (60 minutes post-injection)

OrganUptake (%ID/g)
Adrenals27.3 ± 6.4
Kidneys11.3 ± 1.0
Liver8.9 ± 0.6
Lungs5.75 ± 0.5
Heart2.5 ± 0.4

Data from Szabo et al.[4]

Table 2: Specific Binding of [11C]this compound in Various Species

SpeciesOrganSpecific Binding (%)
MouseHeart~80-90
MouseKidneys~80-90
DogRenal Cortex95
BaboonRenal Cortex81

Data from Szabo et al.[4][5]

Table 3: Myocardial Retention of [11C]this compound in Pigs and Humans

SpeciesConditionMyocardial Retention (%/min)
Pig (Healthy)Baseline4.4 ± 1.2
Human (Healthy)Baseline1.2 ± 0.1
Human (Healthy)After Olmesartan Block0.63 ± 0.17

Data from Fukushima et al. and Higuchi et al.[3][9]

Conclusion

Myocardial AT1R imaging with [11C]this compound PET/CT is a promising technique for the noninvasive quantification of AT1R expression. The protocols outlined in these application notes provide a foundation for researchers and clinicians to implement this imaging modality in their studies. The ability to measure AT1R density in the heart has significant potential to advance our understanding of cardiovascular diseases and to aid in the development of targeted therapies.

References

Application Notes and Protocols for Renal AT1R Quantification with Dynamic [11C]KR31173 PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical regulator of cardiovascular and renal homeostasis, with the Angiotensin II Type 1 Receptor (AT1R) mediating most of the physiological and pathophysiological effects of angiotensin II.[1][2][3] Dysregulation of the AT1R is implicated in hypertension, chronic kidney disease, and heart failure.[2][3] Positron Emission Tomography (PET) with the specific radioligand [11C]KR31173 offers a non-invasive method to visualize and quantify AT1R expression and occupancy in vivo, providing a powerful tool for disease diagnosis, therapeutic monitoring, and drug development.[3][4][5]

[11C]this compound has demonstrated high specific binding to AT1R in the kidneys of various species, making it a suitable radiotracer for these applications.[6] These application notes provide detailed protocols for the quantification of renal AT1R using dynamic [11C]this compound PET, covering radiotracer synthesis, animal preparation, imaging procedures, and data analysis.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies using [11C]this compound for renal AT1R imaging.

Table 1: In Vivo Specific Binding of [11C]this compound in Renal Cortex

SpeciesSpecific Binding (%)Blocking AgentReference
Baboon81%SK-1080[7]
Dog95%Potent AT1R antagonist[6][8]
Mouse80-90%Potent AT1R antagonist[6][8]

Table 2: Renal Cortex Tissue Concentration of [11C]this compound

SpeciesTissue Concentration (nCi/mL per mCi)Time Post-Injection (min)Reference
Baboon34555-75[6][8]
Dog6375-95[6][8]

Table 3: Compartmental Model Parameters for [11C]this compound in Porcine Kidney

ParameterDescriptionTypical Value RangeReference
K1 Influx rate constant from plasma to tissueVaries with physiological state[1][9]
k2 Efflux rate constant from tissue to plasma (non-specific binding)Varies with physiological state[1][9]
k3 Association rate constant to specific binding sitesVaries with physiological state[1][9]
k4 Dissociation rate constant from specific binding sitesVaries with physiological state[1][9]
DVR Distribution Volume Ratio (Specific/Non-specific)Calculated from DVs and DVns[1][10]

Experimental Protocols

Radiosynthesis of [11C]this compound

This protocol describes the radiolabeling of the this compound precursor.

Materials:

  • This compound hydroxy precursor (tetrazole-protected)

  • [11C]Methyl Iodide ([11C]CH3I)

  • Acid for hydrolysis

  • HPLC system for purification

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • [11C]Methyl Iodide Production: Produce [11C]CH3I from cyclotron-produced [11C]CO2.

  • Radiolabeling: Couple the tetrazole-protected hydroxy precursor of this compound with [11C]CH3I.

  • Deprotection: Remove the protecting group via acid hydrolysis.

  • Purification: Purify the crude product using reverse-phase HPLC.

  • Formulation: Formulate the purified [11C]this compound in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.

Animal Preparation for Renal PET Imaging (Porcine Model)

This protocol outlines the preparation of domestic pigs for a dynamic [11C]this compound PET scan.

Materials:

  • Domestic pig (e.g., 40 kg)

  • Anesthetic agents (e.g., ketamine, midazolam, isoflurane)

  • Endotracheal tube and ventilator

  • Intravenous catheters

  • Arterial line catheter (e.g., in femoral artery)

  • Physiological monitoring equipment (ECG, blood pressure, temperature)

  • Warming blanket

Procedure:

  • Fasting: Fast the animal for at least 8 hours with free access to water.

  • Premedication and Anesthesia Induction: Administer a combination of sedatives (e.g., ketamine, midazolam) intramuscularly. Induce anesthesia with an agent like thiopental or isoflurane via a mask.

  • Intubation and Ventilation: Intubate the pig with an appropriately sized endotracheal tube and connect to a mechanical ventilator.

  • Catheterization:

    • Place an intravenous catheter in an ear vein for radiotracer injection and fluid administration.

    • Surgically place an arterial line in the femoral artery for blood sampling to determine the arterial input function.

  • Positioning: Position the animal on the PET scanner bed, ensuring the kidneys are within the field of view.

  • Physiological Monitoring: Continuously monitor vital signs, including heart rate, blood pressure, respiratory rate, and body temperature throughout the experiment. Maintain body temperature using a warming blanket.

Dynamic [11C]this compound PET Imaging

This protocol describes the acquisition of dynamic PET data.

Materials:

  • PET/CT scanner

  • Formulated [11C]this compound

  • Saline flush

Procedure:

  • Transmission Scan: Perform a transmission scan (using CT) for attenuation correction of the emission data.

  • Radiotracer Injection: Inject a bolus of [11C]this compound (e.g., ~0.74 GBq) intravenously, followed by a saline flush.[5]

  • Dynamic Emission Scan: Start a dynamic PET scan simultaneously with the injection. The scan duration is typically 90 minutes.[1][5][10]

    • Scanning sequence example: A series of frames with increasing duration (e.g., 12x10s, 8x30s, 6x60s, 5x300s, 4x600s).

  • Arterial Blood Sampling: Collect arterial blood samples manually or using an automated system throughout the 90-minute scan to measure the concentration of radioactivity in whole blood and plasma, and to determine the fraction of unmetabolized radiotracer over time.

Data Analysis and Quantification

This protocol outlines the steps for analyzing the dynamic PET data to quantify renal AT1R binding.

Software:

  • Image analysis software for defining regions of interest (ROIs) (e.g., PMOD, OsiriX with PET KinetiX plugin).

  • Kinetic modeling software (e.g., PMOD PKIN tool, SAAM II, or custom-written scripts in MATLAB/Python).[11]

Procedure:

  • Image Reconstruction: Reconstruct the dynamic PET data with corrections for attenuation, scatter, and radioactive decay.

  • Region of Interest (ROI) Definition: Draw ROIs on the reconstructed PET images over the renal cortex.

  • Time-Activity Curve (TAC) Generation: Generate TACs for the renal cortex by plotting the average radioactivity concentration within the ROI for each time frame.

  • Arterial Input Function (AIF) Determination:

    • Measure the radioactivity concentration in the collected arterial plasma samples.

    • Correct the plasma TAC for metabolites to obtain the parent radiotracer concentration over time.

    • This metabolite-corrected plasma TAC serves as the AIF.

  • Compartmental Modeling:

    • Fit the renal cortex TAC and the AIF to a two-tissue compartmental model.[1][9][10] This model typically includes compartments for free radiotracer in tissue, non-specifically bound radiotracer, and specifically bound radiotracer.

    • The model estimates the kinetic rate constants (K1, k2, k3, k4).

  • Quantification of Binding:

    • Calculate the total distribution volume (VT).

    • Calculate the Distribution Volume Ratio (DVR) as an index of specific binding, where DVR = DV(S)/DV(NS), representing the ratio of the distribution volume of specific binding to that of non-specific binding.[1][10]

Visualizations

AT1R Signaling Pathway

The binding of Angiotensin II to the AT1R initiates a cascade of intracellular signaling events.

AT1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling (e.g., MAPK) Ca2->Downstream PKC->Downstream Physiological Physiological/ Pathophysiological Effects Downstream->Physiological

Caption: G-protein dependent signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).

Experimental Workflow

The following diagram illustrates the workflow for a typical preclinical [11C]this compound PET study.

Experimental_Workflow cluster_prep Preparation cluster_imaging PET Imaging cluster_analysis Data Analysis Radiosynthesis [11C]this compound Radiosynthesis & QC Injection Radiotracer Injection Radiosynthesis->Injection AnimalPrep Animal Preparation (Anesthesia, Catheterization) AnimalPrep->Injection DynamicScan 90-min Dynamic PET Scan Injection->DynamicScan BloodSampling Arterial Blood Sampling Injection->BloodSampling Reconstruction Image Reconstruction & ROI Definition DynamicScan->Reconstruction AIF Arterial Input Function Generation BloodSampling->AIF Modeling Compartmental Modeling Reconstruction->Modeling AIF->Modeling Quantification Quantification (K1, k2, k3, k4, DVR) Modeling->Quantification

Caption: Workflow for renal AT1R quantification using dynamic [11C]this compound PET.

References

Ex Vivo Validation of KR31173 PET Findings: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the ex vivo validation of Positron Emission Tomography (PET) findings using the novel radioligand KR31173. This compound is a potent and selective antagonist for the Angiotensin II subtype 1 receptor (AT1R), making it a valuable tool for imaging AT1R distribution and density in vivo.[1][2][3] Ex vivo validation is a critical step to confirm that the in vivo PET signal accurately reflects the underlying biology. The following protocols for biodistribution studies, quantitative autoradiography, and immunohistochemistry will enable researchers to robustly validate their this compound PET imaging results.

Angiotensin II Receptor Type 1 (AT1R) Signaling Pathway

The AT1R is a G protein-coupled receptor (GPCR) that mediates the majority of the physiological effects of Angiotensin II.[4][5] Its activation leads to a cascade of intracellular events, primarily through Gq/11 protein coupling, resulting in vasoconstriction, aldosterone secretion, and cellular growth.[4][6][7] Understanding this pathway is crucial for interpreting PET signals from this compound, which blocks this receptor.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1R AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Ca2->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) PKC->Physiological_Effects Leads to

Caption: AT1R Signaling Cascade.

Experimental Workflow for Ex Vivo Validation

A systematic workflow is essential for the successful ex vivo validation of this compound PET findings. This process begins with the in vivo PET scan and concludes with the comparative analysis of imaging and ex vivo data.

Ex_Vivo_Workflow cluster_invivo In Vivo Procedures cluster_exvivo Ex Vivo Procedures cluster_analysis Data Analysis PET_Scan [11C]this compound PET/CT Scan (Baseline vs. Blocking) Euthanasia Euthanasia & Tissue Collection PET_Scan->Euthanasia Tissue_Processing Tissue Weighing & Homogenization Euthanasia->Tissue_Processing Cryosectioning Cryosectioning Euthanasia->Cryosectioning Gamma_Counting Gamma Counting (Biodistribution) Tissue_Processing->Gamma_Counting Data_Comparison Comparative Analysis: PET vs. Ex Vivo Data Gamma_Counting->Data_Comparison Autoradiography Autoradiography Cryosectioning->Autoradiography IHC Immunohistochemistry (AT1R Staining) Cryosectioning->IHC Autoradiography->Data_Comparison IHC->Data_Comparison

References

Application Notes and Protocols: The Use of Na+/H+ Exchange Inhibitors in Porcine Models of Myocardial Infarction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for KR31173 in the context of myocardial infarction did not yield specific studies. Research indicates this compound is a potent and selective AT1 receptor antagonist. The following application notes and protocols are based on the well-established cardioprotective effects of Na+/H+ exchange (NHE) inhibitors, a class of drugs extensively studied in animal models of myocardial infarction, and are intended to serve as a representative guide for investigating such agents in a porcine model.

Introduction

Myocardial infarction (MI) remains a leading cause of morbidity and mortality worldwide. The pathophysiology involves ischemia-reperfusion injury, a complex process that paradoxically causes further damage to the myocardium upon restoration of blood flow. A key mechanism in this injury cascade is the intracellular accumulation of sodium (Na+) and calcium (Ca2+), leading to cellular dysfunction and death. The Na+/H+ exchanger (NHE) is a crucial membrane protein that contributes to this ion dysregulation during ischemia and reperfusion.

NHE inhibitors have emerged as a promising therapeutic class for cardioprotection. By blocking the NHE-1 isoform, which is predominant in the myocardium, these agents can mitigate the deleterious effects of ischemia-reperfusion injury. Preclinical studies in various animal models have demonstrated that NHE inhibitors can reduce infarct size, preserve cardiac function, and limit adverse remodeling post-MI.[1][2]

The porcine model is highly valued in preclinical cardiovascular research due to the anatomical and physiological similarities of the pig heart to the human heart.[3] This document provides a detailed overview of the application of a representative NHE inhibitor in a porcine model of acute myocardial infarction, including experimental protocols, data presentation, and visualization of key pathways and workflows.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies of NHE inhibitors in animal models of myocardial infarction. This data can serve as a benchmark for designing and evaluating studies with novel NHE inhibitors.

Table 1: Efficacy of NHE Inhibitors on Infarct Size

CompoundAnimal ModelDosing RegimenDuration of IschemiaReduction in Infarct Size (% of Area at Risk) vs. Control
CariporideRatDietPermanent LigationNo significant reduction in chronic infarct size
TY-51924Dog5 and 10 mg/kg IV bolus 5 min before reperfusion90 minutes32.8% and 52.4% reduction, respectively[4]
BIIB-722Dog3 mg/kg before occlusion60 minutesSignificant reduction from 47.2% to 26.9%[5]
BIIB-722Dog0.75 mg/kg before reperfusion60 minutesSignificant reduction from 47.2% to 22.0%[5]

Table 2: Effects of NHE Inhibitors on Cardiac Function

CompoundAnimal ModelKey Functional OutcomeMeasurement Timepoint
CariporideRatAttenuated increase in LV end-diastolic pressure13-15 weeks post-MI[2]
CariporideRatReduced LV dilation in animals with large infarcts13-15 weeks post-MI[2]
CariporideHumanHigher ejection fraction (50% vs. 40%)21 days post-MI[3]
CariporideHumanLower end-systolic volume (69.0 vs. 97.0 mL)21 days post-MI[3]

Experimental Protocols

Porcine Model of Acute Myocardial Infarction (Ischemia-Reperfusion)

This protocol describes the creation of a closed-chest ischemia-reperfusion model of MI in swine.

a. Animal Preparation:

  • Species: Domestic swine (e.g., Yorkshire, Landrace) of either sex, weighing 30-40 kg.

  • Acclimatization: Animals should be acclimatized for at least 7 days before the experiment.

  • Fasting: Pigs should be fasted for 12-24 hours with free access to water before the procedure.[1]

  • Pre-medication: Administer aspirin (e.g., 325 mg) and clopidogrel (e.g., 300 mg) orally 24 hours before the procedure to prevent thrombosis.

b. Anesthesia and Monitoring:

  • Induction: Anesthesia can be induced with an intramuscular injection of a combination of tiletamine/zolazepam (e.g., 4-8 mg/kg) and xylazine (e.g., 2 mg/kg).

  • Maintenance: After intubation, maintain anesthesia with an inhaled anesthetic like isoflurane (1-3%) in oxygen.

  • Monitoring: Continuously monitor electrocardiogram (ECG), heart rate, blood pressure (via an arterial line), and oxygen saturation throughout the procedure.

c. Catheterization and MI Induction:

  • Vascular Access: Percutaneously introduce an arterial sheath into the femoral artery.

  • Coronary Angiography: Advance a guiding catheter to the left main coronary artery under fluoroscopic guidance. Perform baseline coronary angiography to visualize the coronary anatomy.

  • Occlusion: Advance a balloon angioplasty catheter over a guidewire into the left anterior descending (LAD) or left circumflex (LCx) artery, typically distal to the first diagonal branch.

  • Ischemia: Induce myocardial ischemia by inflating the balloon to occlude the artery. Successful occlusion is confirmed by ST-segment elevation on the ECG and visualization of dye stasis distal to the balloon. The duration of occlusion is typically 60-90 minutes.

  • Reperfusion: After the ischemic period, deflate the balloon to restore blood flow. Reperfusion is confirmed by the resolution of ST-segment elevation and angiographic evidence of flow restoration.

Administration of NHE Inhibitor
  • Drug Preparation: Dissolve the NHE inhibitor in a suitable vehicle (e.g., saline).

  • Route of Administration: Intravenous (IV) administration is common for acute cardioprotection studies.

  • Dosing Regimen: The timing of administration is critical. The drug can be given as a bolus or infusion before ischemia, during ischemia, or just before reperfusion. Based on preclinical data, administration just prior to reperfusion is effective.[4][5]

    • Example Protocol: Administer a bolus of the NHE inhibitor intravenously 5-15 minutes before balloon deflation (reperfusion).

Assessment of Cardioprotective Efficacy

a. Infarct Size Measurement:

  • Method: At the end of the experiment (e.g., 24-48 hours or longer for chronic studies), euthanize the animal. Excise the heart and stain with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, while the infarcted area remains pale.

  • Quantification: Slice the ventricles and photograph the slices. Use image analysis software to quantify the area at risk (AAR) and the infarct size (IS). The infarct size is typically expressed as a percentage of the AAR or the left ventricle.

b. Cardiac Function Assessment:

  • Echocardiography: Perform transthoracic or transesophageal echocardiography at baseline, post-MI, and at follow-up time points to assess left ventricular ejection fraction (LVEF), fractional shortening, and ventricular volumes.

  • Pressure-Volume Loop Analysis: For a more detailed assessment of cardiac hemodynamics, a pressure-volume catheter can be placed in the left ventricle to measure parameters like end-systolic and end-diastolic pressure-volume relationships.

c. Biomarker Analysis:

  • Collect serial blood samples at baseline, during ischemia, and after reperfusion.

  • Measure cardiac troponin I or T (cTnI, cTnT) and creatine kinase-MB (CK-MB) levels as markers of myocardial injury.

Visualizations

Signaling Pathway of NHE-1 Inhibition in Myocardial Ischemia-Reperfusion

NHE1_Pathway Ischemia Myocardial Ischemia Anaerobic Anaerobic Metabolism Ischemia->Anaerobic H_plus Intracellular H+↑ (Acidosis) Anaerobic->H_plus NHE1 Na+/H+ Exchanger (NHE-1) Activation H_plus->NHE1 Na_in Intracellular Na+↑ NHE1->Na_in Na+ in / H+ out NCX Na+/Ca2+ Exchanger (NCX) Reverse Mode Na_in->NCX Ca_in Intracellular Ca2+↑ (Calcium Overload) NCX->Ca_in Ca2+ in / Na+ out Injury Reperfusion Injury (Cell Death, Arrhythmias) Ca_in->Injury Inhibitor NHE-1 Inhibitor (e.g., Cariporide) Inhibitor->NHE1 Blocks Protection Cardioprotection (Reduced Infarct Size) Inhibitor->Protection

Caption: NHE-1 inhibition pathway during myocardial ischemia-reperfusion.

Experimental Workflow for Testing NHE Inhibitors in a Porcine MI Model

workflow start Start: Animal Preparation (Fasting, Pre-medication) anesthesia Anesthesia & Monitoring (ECG, BP, SpO2) start->anesthesia catheter Catheterization & Baseline Angiography anesthesia->catheter occlusion Coronary Artery Occlusion (60-90 min Ischemia) catheter->occlusion treatment Administer NHE Inhibitor or Vehicle (IV Bolus pre-reperfusion) occlusion->treatment reperfusion Reperfusion (Balloon Deflation) treatment->reperfusion monitoring Post-reperfusion Monitoring (2-4 hours) reperfusion->monitoring followup Follow-up Assessments (e.g., Echocardiography at 24h, 7d) monitoring->followup endpoint Terminal Procedure (Infarct Size Staining) followup->endpoint analysis Data Analysis (Infarct Size, Cardiac Function, Biomarkers) endpoint->analysis

Caption: Experimental workflow for porcine MI model with NHE inhibitor.

References

Application Notes and Protocols for Assessing AT1R Upregulation Post-Infarction Using KR31173

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing KR31173, a selective Angiotensin II Type 1 Receptor (AT1R) antagonist, to assess AT1R upregulation following myocardial infarction (MI). The protocols detailed below are intended for preclinical research in rodent models and can be adapted for other species.

Introduction

Following a myocardial infarction, the renin-angiotensin system (RAS) is activated, leading to an upregulation of Angiotensin II Type 1 Receptors (AT1R) in the heart.[1] This upregulation is a key factor in the pathophysiology of cardiac remodeling, contributing to hypertrophy, fibrosis, and ultimately heart failure.[2][3] Non-invasive imaging of AT1R expression can, therefore, serve as a valuable tool to predict the risk of heart failure development and to monitor the efficacy of therapeutic interventions targeting the RAS.[4][5]

This compound, when radiolabeled with Carbon-11 ([11C]-KR31173), is a positron emission tomography (PET) tracer that allows for the in vivo visualization and quantification of AT1R expression.[5][6] Studies have demonstrated the feasibility of using [11C]-KR31173 to detect the transient regional upregulation of AT1R in the infarcted and remote myocardium in animal models and humans.[4][7]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using [11C]-KR31173 to assess AT1R upregulation post-myocardial infarction.

Table 1: Myocardial [11C]-KR31173 Retention in a Porcine Model of Myocardial Infarction [4]

Myocardial Region[11C]-KR31173 Retention (%/min)
Healthy Control5.8 ± 0.4
Infarct (3-4 weeks post-MI)8.7 ± 0.8
Remote (3-4 weeks post-MI)7.1 ± 0.3

Table 2: Time Course of [11C]-KR31173 Uptake Ratio in a Rat Model of Myocardial Ischemia-Reperfusion Injury [7]

Time Post-MIInfarct-to-Remote Uptake Ratio
Control1.07 ± 0.09
Day 11.68 ± 0.34
Day 32.54 ± 0.40
Week 12.98 ± 0.70
Week 33.16 ± 0.57
Month 31.86 ± 0.65
Month 61.28 ± 0.27

Table 3: Specific Binding of [11C]-KR31173 in Various Tissues (Mouse Model) [6][8]

TissueSpecific Binding Rate
Heart96%
Adrenals98%
Lungs96%
Kidneys82%

Signaling Pathway

The following diagram illustrates the signaling pathway of the Angiotensin II Type 1 Receptor (AT1R) in cardiomyocytes, which is upregulated post-myocardial infarction and contributes to cardiac remodeling.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1R Gq11 Gq/11 AT1R->Gq11 AngII Angiotensin II AngII->AT1R PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ IP3->Ca2 release PKC PKC DAG->PKC Ca2->PKC MAPK MAPK (ERK, JNK, p38) PKC->MAPK Hypertrophy Hypertrophy MAPK->Hypertrophy Fibrosis Fibrosis MAPK->Fibrosis Apoptosis Apoptosis MAPK->Apoptosis Remodeling Cardiac Remodeling Hypertrophy->Remodeling Fibrosis->Remodeling Apoptosis->Remodeling

Caption: AT1R signaling cascade in cardiomyocytes post-infarction.

Experimental Workflow

The diagram below outlines the general experimental workflow for assessing AT1R upregulation post-myocardial infarction using this compound.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_imaging In Vivo Imaging cluster_ex_vivo Ex Vivo Analysis cluster_data_analysis Data Analysis MI_Induction Myocardial Infarction Induction (LAD Ligation) Post_MI_Recovery Post-MI Recovery (e.g., 3-4 weeks) MI_Induction->Post_MI_Recovery KR31173_Injection [11C]-KR31173 Injection Post_MI_Recovery->KR31173_Injection Blocking_Study Blocking Study (e.g., with Olmesartan) Post_MI_Recovery->Blocking_Study PET_CT_Scan Dynamic PET/CT Scan KR31173_Injection->PET_CT_Scan Tissue_Harvest Heart Tissue Harvest PET_CT_Scan->Tissue_Harvest PET_Quantification PET Data Quantification (Tracer Retention) PET_CT_Scan->PET_Quantification Autoradiography Autoradiography Tissue_Harvest->Autoradiography IHC Immunohistochemistry Tissue_Harvest->IHC RT_qPCR RT-qPCR Tissue_Harvest->RT_qPCR Ex_Vivo_Quantification Ex Vivo Data Quantification Autoradiography->Ex_Vivo_Quantification IHC->Ex_Vivo_Quantification RT_qPCR->Ex_Vivo_Quantification Statistical_Analysis Statistical Analysis PET_Quantification->Statistical_Analysis Ex_Vivo_Quantification->Statistical_Analysis

Caption: Workflow for assessing AT1R upregulation post-MI.

Detailed Experimental Protocols

Induction of Myocardial Infarction in Rats (LAD Ligation)

This protocol describes the permanent ligation of the left anterior descending (LAD) coronary artery to induce myocardial infarction in rats.[1][2][3][4][9]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, or a combination of ketamine and xylazine)

  • Endotracheal tube and small animal ventilator

  • Surgical instruments (scissors, forceps, needle holder, chest retractor)

  • 6-0 silk suture

  • Homeothermic blanket system

  • ECG monitoring system

  • Sterile drapes and disinfectant (Betadine, 70% ethanol)

  • Post-operative analgesics (e.g., buprenorphine)

Procedure:

  • Anesthetize the rat and shave the fur from the left thoracic area. Disinfect the surgical site.

  • Intubate the rat and connect it to a ventilator (e.g., 80 breaths/min, tidal volume of 1.2 ml/100 g body weight).

  • Place the animal on a homeothermic blanket to maintain body temperature at 37°C.

  • Make a left thoracotomy incision at the fourth intercostal space to expose the heart.

  • Gently open the pericardium to visualize the LAD artery.

  • Pass a 6-0 silk suture under the LAD, approximately 2-3 mm from its origin.

  • Permanently ligate the artery. Successful ligation is confirmed by the immediate appearance of a pale, akinetic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.

  • Close the chest in layers. Evacuate any remaining air from the thoracic cavity.

  • Suture the skin incision.

  • Discontinue anesthesia and allow the animal to recover.

  • Administer post-operative analgesics as required and monitor the animal closely.

In Vivo PET/CT Imaging with [11C]-KR31173

This protocol outlines the procedure for performing PET/CT imaging to quantify myocardial AT1R expression.[5][8]

Materials:

  • Small animal PET/CT scanner

  • [11C]-KR31173 radiotracer

  • Anesthetized rat with an indwelling tail vein catheter

  • Heating pad or lamp to maintain body temperature

  • (Optional) AT1R blocker for specificity studies (e.g., Olmesartan, SK-1080)

Procedure:

  • Anesthetize the rat and position it on the scanner bed. Maintain body temperature.

  • Perform a CT scan for attenuation correction and anatomical localization.

  • Inject a bolus of [11C]-KR31173 (e.g., ~13 MBq) via the tail vein catheter.

  • Immediately start a dynamic PET scan for 60-90 minutes.

  • For blocking studies: Administer an AT1R blocker (e.g., 40mg Olmesartan orally 3 hours prior, or 1 mg/kg SK-1080 intravenously 30 minutes prior to tracer injection) and repeat the PET scan.[5][8]

  • Reconstruct the PET data with appropriate corrections (attenuation, scatter, decay).

  • Draw regions of interest (ROIs) on the reconstructed images over the infarct, remote, and, if applicable, healthy myocardial tissue, guided by the CT images.

  • Generate time-activity curves (TACs) for each ROI.

  • Calculate the retention of [11C]-KR31173 (e.g., as a percentage of the injected dose per minute) as a measure of AT1R density.

Ex Vivo Autoradiography

This protocol is for the ex vivo visualization of AT1R distribution in heart tissue sections.[7]

Materials:

  • Cryostat

  • Microscope slides

  • Radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II or [11C]-KR31173)

  • Incubation buffer

  • AT1R antagonist (e.g., losartan) for non-specific binding determination

  • Phosphor imaging screen or autoradiography film

Procedure:

  • Following the final in vivo scan or at a predetermined time point post-MI, euthanize the animal and excise the heart.

  • Freeze the heart in isopentane cooled with liquid nitrogen.

  • Section the heart into thin slices (e.g., 20 µm) using a cryostat and mount them on microscope slides.

  • Total binding: Incubate the slides with the radioligand in incubation buffer.

  • Non-specific binding: Incubate adjacent sections with the radioligand and a high concentration of an unlabeled AT1R antagonist (e.g., losartan).

  • Wash the slides to remove unbound radioligand and dry them.

  • Expose the slides to a phosphor imaging screen or autoradiography film.

  • Analyze the resulting images to visualize the distribution of AT1R and quantify the binding density in different myocardial regions.

Immunohistochemistry for AT1R

This protocol details the immunohistochemical staining of AT1R in heart tissue.[10][11]

Materials:

  • Formalin-fixed, paraffin-embedded heart sections

  • Primary antibody against AT1R

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • DAB substrate kit

  • Blocking solution (e.g., normal goat serum)

  • Antigen retrieval solution (e.g., citrate buffer)

Procedure:

  • Deparaffinize and rehydrate the heart tissue sections.

  • Perform antigen retrieval by heating the slides in citrate buffer.

  • Block non-specific binding with a blocking solution.

  • Incubate the sections with the primary anti-AT1R antibody overnight at 4°C.

  • Wash the sections and incubate with the biotinylated secondary antibody.

  • Wash and incubate with the ABC reagent.

  • Develop the color with the DAB substrate.

  • Counterstain with hematoxylin.

  • Dehydrate and mount the slides.

  • Examine the slides under a microscope to assess the localization and relative expression of AT1R protein.

Real-Time Quantitative PCR (RT-qPCR) for AT1R mRNA

This protocol is for quantifying the relative expression of AT1R mRNA in myocardial tissue.[12][13]

Materials:

  • Myocardial tissue samples (infarct, remote, control)

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers for AT1R and a housekeeping gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan master mix

  • Real-time PCR system

Procedure:

  • Homogenize the myocardial tissue samples and extract total RNA using a commercial kit.

  • Assess the quality and quantity of the extracted RNA.

  • Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

  • Set up the RT-qPCR reaction with the cDNA, primers for AT1R and the housekeeping gene, and the master mix.

  • Run the RT-qPCR program on a real-time PCR system.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of AT1R mRNA in the infarct and remote regions compared to control tissue, normalized to the housekeeping gene.

References

Application Notes and Protocols for the Synthesis and Automated Radiolabeling of [11C]KR31173

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and automated radiolabeling of [11C]KR31173, a positron emission tomography (PET) tracer for the angiotensin II subtype 1 receptor (AT1R). While a specific, publicly detailed protocol for [11C]this compound is not available, this document outlines a plausible and representative synthesis protocol based on established automated [11C]methylation techniques for PET radiopharmaceuticals.

Introduction

[11C]this compound, chemically known as 2-butyl-5-methoxymethyl-6-(1-oxopyridin-2-yl)-3-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-3H-imidazo[4,5-b]pyridine, is a PET radioligand designed for in vivo imaging and quantification of the AT1 receptor.[1][2] The AT1R is a key component of the renin-angiotensin system, playing a crucial role in cardiovascular regulation, and is implicated in various diseases, making it a significant target for drug development and diagnostic imaging. PET imaging with [11C]this compound allows for the non-invasive assessment of AT1R expression and occupancy in various tissues.[1]

Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

Activation of the AT1 receptor by its endogenous ligand, angiotensin II, initiates a cascade of intracellular signaling events. The primary signaling pathway involves the coupling of the receptor to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events culminate in various physiological responses, including vasoconstriction, aldosterone secretion, and cell growth.

AT1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response AT1R AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC PKC DAG->PKC activates Response Vasoconstriction, Aldosterone Secretion, Cell Growth Ca2->Response PKC->Response AngII Angiotensin II AngII->AT1R

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

[11C]this compound Synthesis and Automated Radiolabeling

The radiosynthesis of [11C]this compound is proposed to proceed via a [11C]methylation reaction of a suitable precursor. Based on the structure of this compound, the radiolabeling occurs at the methoxymethyl group. Therefore, the precursor would be the corresponding hydroxymethyl or a protected desmethyl analog. The following sections detail a representative automated radiolabeling protocol.

Automated Synthesis Workflow

The automated synthesis of [11C]this compound typically involves the following key stages, as illustrated in the workflow diagram below: production of the [11C]methylating agent, reaction with the precursor, purification of the radiolabeled product, and formulation for injection.

Synthesis_Workflow cluster_production [11C]Methylating Agent Production cluster_synthesis Radiosynthesis cluster_purification Purification and Formulation Cyclotron Cyclotron ¹⁴N(p,α)¹¹C CO2 [¹¹C]CO₂ Cyclotron->CO2 CH4 [¹¹C]CH₄ CO2->CH4 Reduction MeI [¹¹C]CH₃I or [¹¹C]CH₃OTf CH4->MeI Iodination/ Triflation Reaction [¹¹C]Methylation Reaction MeI->Reaction Precursor Desmethyl-KR31173 Precursor Precursor->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Purification SPE Solid Phase Extraction (SPE) HPLC->SPE Formulation Final [¹¹C]this compound Injectable Solution SPE->Final QC Quality Control Final->QC Testing

References

Troubleshooting & Optimization

Overcoming high liver uptake in [11C]KR31173 cardiac imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]KR31173 for cardiac positron emission tomography (PET) imaging. The primary focus is to address the common challenge of high liver uptake and its impact on myocardial visualization and quantification.

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and what is its primary application?

A1: [11C]this compound is a carbon-11 labeled radiotracer used for PET imaging of the angiotensin II subtype 1 receptor (AT1R). The AT1R plays a crucial role in regulating blood pressure and is implicated in various cardiovascular diseases. Therefore, [11C]this compound is used to visualize and quantify AT1R expression in organs like the heart and kidneys.[1][2]

Q2: Is high liver uptake a known issue with [11C]this compound?

A2: Yes, high liver uptake is a well-documented characteristic of [11C]this compound in preclinical studies involving mice, dogs, baboons, and pigs, as well as in initial human applications.[1][3] The hepatobiliary system is involved in the excretion of this radiotracer, leading to significant accumulation in the liver parenchyma.[1]

Q3: How does high liver uptake affect cardiac imaging with [11C]this compound?

A3: High radioactivity in the liver can interfere with the visualization and quantification of the tracer in the heart, particularly in the inferior wall of the myocardium.[4] This interference is due to photon scattering from the liver, which can create a "spillover" effect, potentially obscuring the true signal from the heart and complicating data analysis.[4]

Q4: What does the typical biodistribution of [11C]this compound look like?

A4: Aside from the liver, [11C]this compound shows high specific uptake in the adrenal glands, kidneys, lungs, and heart.[1][2] The uptake in these target organs is largely specific to AT1R, as demonstrated by blocking studies with AT1R antagonists.[1]

Troubleshooting Guide: Managing High Liver Uptake

This guide offers potential strategies and experimental approaches to mitigate the challenges posed by high liver uptake during [11C]this compound cardiac imaging.

Issue 1: Poor Myocardial-to-Liver Signal Ratio

High background signal from the liver compromises the delineation and quantification of the heart.

Potential Solutions:

  • Delayed Imaging Protocol:

    • Rationale: Acquiring images at later time points after tracer injection may allow for some clearance of [11C]this compound from the liver, thereby improving the target-to-background ratio. Studies with other radiotracers have shown that delayed imaging can enhance lesion detectability against high liver background.

    • Suggested Action: Implement a dual-time-point imaging protocol. Acquire an initial dynamic scan followed by a static scan at a later time point (e.g., 90-120 minutes post-injection) to assess changes in the heart-to-liver ratio.

  • Pharmacological Intervention (Investigational):

    • Rationale: The hepatic uptake of radiotracers can be mediated by specific transporters, such as P-glycoprotein (P-gp). While the specific transporters for [11C]this compound are not fully characterized, exploring the use of transporter inhibitors could be a research avenue.

    • Suggested Action (for preclinical research): In animal models, conduct pilot studies with known inhibitors of hepatic uptake transporters to assess their effect on the biodistribution of [11C]this compound. This should be approached with caution as it may also affect tracer uptake in the target tissue.

  • Image Analysis and Correction:

    • Rationale: Advanced image reconstruction and analysis techniques can help correct for spillover effects from adjacent high-uptake regions.

    • Suggested Action: Utilize image reconstruction algorithms that include resolution recovery and scatter correction. Employ region-of-interest (ROI) analysis methods that carefully delineate the myocardium to exclude signal from the liver. Partial volume correction algorithms may also be beneficial.

Issue 2: Inconsistent Liver Uptake Across Subjects

High variability in liver uptake between experimental subjects can complicate group comparisons.

Potential Solutions:

  • Standardized Subject Preparation:

    • Rationale: Physiological factors can influence liver metabolism and blood flow. Standardizing the preparation of subjects can help reduce variability.

    • Suggested Action: Ensure all subjects are fasted for a consistent period before the scan, as diet can affect hepatic function. Control for other medications that may influence liver metabolism.

  • Normalization of Data:

    • Rationale: Normalizing the cardiac uptake to a reference tissue can help account for inter-subject variability in tracer delivery and metabolism.

    • Suggested Action: In addition to absolute quantification (e.g., Standardized Uptake Value - SUV), calculate the heart-to-blood pool or heart-to-liver ratio to provide a relative measure of tracer accumulation.

Quantitative Data Summary

The following tables summarize the biodistribution of [11C]this compound in various species as reported in the literature.

Table 1: Ex Vivo Biodistribution of [11C]this compound in Mice (60 minutes post-injection)

OrganMean % Injected Dose per Gram (%ID/g)
Adrenals27.3 ± 6.4
Kidneys11.3 ± 1.0
Liver8.9 ± 0.6
Lungs5.75 ± 0.5
Heart2.5 ± 0.4

Data from Zober et al., Nuclear Medicine and Biology, 2006.[1]

Table 2: PET-derived [11C]this compound Tissue Concentration and Specific Binding in Different Species

SpeciesOrganTime Post-Injection (min)Tissue Concentration (nCi/mL/mCi)Specific Binding (%)
DogRenal Cortex75-956395
BaboonRenal Cortex55-7534581

Data from Zober et al., Nuclear Medicine and Biology, 2006.[1][2]

Experimental Protocols

Below are representative methodologies for [11C]this compound PET imaging based on published studies.

1. Animal PET Imaging Protocol (Mouse Example)

  • Animal Model: Healthy male CD-1 mice.[1]

  • Radiotracer Administration:

    • Injected Dose: ~13 MBq (0.36 mCi) of [11C]this compound.[1]

    • Specific Activity: ~345 GBq/µmol.[1]

    • Route: Intravenous (tail vein).[1]

  • Blocking Study (to assess non-specific binding):

    • Pretreatment with 2 mg/kg of the AT1R antagonist SK-1080, administered intraperitoneally 30 minutes prior to radiotracer injection.[1]

  • Imaging Sequence:

    • Dynamic PET scan for 60 minutes with a sequence such as: 4x15 sec, 3x1 min, 3x2 min, 6x5 min, and 2x10 min frames.[1]

2. First-in-Human Imaging Protocol

  • Subjects: Healthy human volunteers.[3]

  • Radiotracer Administration:

    • Intravenous administration of [11C]this compound.

  • Blocking Study:

    • Repeat imaging performed 3 hours after an oral dose of 40mg olmesartan (an AT1R blocker).[3]

  • Data Analysis:

    • Kinetic analysis to determine myocardial retention over time.[3]

    • Plasma metabolite analysis to assess tracer stability.[3]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Subject_Prep Subject Preparation (e.g., Fasting) Tracer_Admin Radiotracer Administration (IV) Subject_Prep->Tracer_Admin Radiotracer_QC [11C]this compound Synthesis & Quality Control Radiotracer_QC->Tracer_Admin Dynamic_Scan Dynamic PET/CT Scan (e.g., 0-60 min) Tracer_Admin->Dynamic_Scan Delayed_Scan Optional: Delayed Static Scan (90-120 min) Dynamic_Scan->Delayed_Scan Optional Recon Image Reconstruction (with Corrections) Dynamic_Scan->Recon Delayed_Scan->Recon ROI ROI Definition (Myocardium, Liver, Blood Pool) Recon->ROI Quant Quantification (SUV, Heart-to-Liver Ratio) ROI->Quant

Caption: General experimental workflow for [11C]this compound cardiac PET imaging.

Troubleshooting_Liver_Uptake cluster_protocol Protocol Optimization cluster_analysis Image Analysis cluster_research Investigational (Preclinical) Start High Liver Uptake Obscures Cardiac Signal Delayed_Imaging Implement Delayed Time-Point Imaging Start->Delayed_Imaging Check_Prep Standardize Subject Preparation (Fasting) Start->Check_Prep Advanced_Recon Use Advanced Reconstruction (Scatter/PVC Correction) Start->Advanced_Recon Inhibitors Test Hepatic Transporter Inhibitors Start->Inhibitors End Improved Heart-to-Liver Ratio Delayed_Imaging->End Check_Prep->End Careful_ROI Perform Careful ROI Analysis Advanced_Recon->Careful_ROI Careful_ROI->End Inhibitors->End

Caption: Troubleshooting logic for managing high liver uptake.

AT1R_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Agonist This compound [11C]this compound (PET Tracer) This compound->AT1R Binds for Imaging Gq Gq/11 Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC Response Cellular Responses (Vasoconstriction, etc.) Ca_PKC->Response

Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).

References

Challenges with the short half-life of Carbon-11 in KR31173 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Carbon-11 labeled radiotracer, [¹¹C]KR31173. The short half-life of Carbon-11 (approximately 20.4 minutes) presents unique challenges that require rapid and efficient experimental execution.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it labeled with Carbon-11?

A1: this compound is a potent and selective antagonist for the Angiotensin II Type 1 Receptor (AT₁R).[3] Labeling this compound with Carbon-11 allows for non-invasive in vivo imaging of AT₁R distribution and density using Positron Emission Tomography (PET).[3][4] This is valuable for studying the role of these receptors in various physiological and pathological conditions, such as hypertension and kidney disease.[1] The short half-life of Carbon-11 is advantageous for PET studies as it allows for multiple scans in the same subject on the same day, minimizing radiation exposure.[1][2]

Q2: What are the primary challenges associated with the short half-life of Carbon-11 in [¹¹C]this compound studies?

A2: The primary challenges stem from the rapid radioactive decay of Carbon-11[5][6][7]:

  • Rapid Synthesis and Purification: The entire process of radiosynthesis, purification, and formulation of [¹¹C]this compound must be completed within a short timeframe, typically 2-3 half-lives of Carbon-11, to ensure a sufficient radioactive dose for imaging.[6][8]

  • On-site Cyclotron Requirement: Due to its short half-life, Carbon-11 cannot be transported over long distances, necessitating an on-site cyclotron for its production.[2][5]

  • Time-sensitive Quality Control: All quality control tests, including radiochemical purity and specific activity, must be performed rapidly before the product decays significantly.[9]

  • Coordination with PET Scans: The production of [¹¹C]this compound must be tightly coordinated with the scheduled PET scan to ensure the radiotracer is available at the precise time of administration.[5]

Q3: What is specific activity and why is it critical for [¹¹C]this compound studies?

A3: Specific activity refers to the amount of radioactivity per unit mass of a compound.[5] In the context of [¹¹C]this compound, a high specific activity is crucial to avoid saturation of the AT₁ receptors.[5] If a large mass of non-radioactive ("cold") this compound is injected along with the radiolabeled tracer, it can occupy the receptors and prevent the binding of [¹¹C]this compound, leading to an inaccurate representation of receptor density.[5]

Troubleshooting Guides

Radiosynthesis Issues

Problem: Low Radiochemical Yield of [¹¹C]this compound

Potential Cause Troubleshooting Steps
Inefficient trapping of [¹¹C]CO₂ - Ensure the trapping agent (e.g., Grignard reagent) is fresh and properly prepared. - Optimize the flow rate of the target gas to ensure sufficient time for trapping. - Check for leaks in the gas lines.[5]
Suboptimal reaction conditions - Temperature: Verify the reaction temperature is optimal for the methylation step. - Precursor Amount: Ensure the correct molar ratio of the precursor to [¹¹C]methyl iodide is used. - Solvent: Use anhydrous tetrahydrofuran (THF) as the reaction solvent for the improved synthesis method.[3]
Inefficient purification - HPLC Conditions: Optimize the HPLC mobile phase and flow rate to achieve good separation of [¹¹C]this compound from unreacted precursor and byproducts.[9] - SPE Cartridge: Ensure the solid-phase extraction (SPE) cartridge is properly conditioned and not overloaded.[9]
Radioactive Decay - Streamline the entire synthesis and purification process to minimize time.[6] Automation of the synthesis process is highly recommended.[5][6]
PET Imaging Issues

Problem: High Non-Specific Binding in PET Images

Potential Cause Troubleshooting Steps
Low Specific Activity of [¹¹C]this compound - Review the radiosynthesis process to identify and minimize sources of "cold" carbon contamination (e.g., from CO₂ in the air).[5] - Use high-purity target gases and reagents.[5]
Radiochemical Impurities - Verify the radiochemical purity of the injected dose using analytical HPLC.[9] Impurities can bind non-specifically to tissues.
Physiological Factors - In preclinical studies, consider the use of a blocking agent (a non-radioactive AT₁R antagonist like SK-1080) in a separate cohort of animals to determine the level of non-specific binding.[3] A significant reduction in signal in the blocked group confirms specific binding.
Image Analysis - Ensure accurate co-registration of PET and anatomical (CT or MRI) images for precise region-of-interest (ROI) definition.[3] Misaligned ROIs can include tissues with high non-specific uptake.

Problem: Low Signal-to-Noise Ratio in PET Images

Potential Cause Troubleshooting Steps
Insufficient Injected Dose - This can be due to low radiochemical yield or significant decay before injection. Optimize the synthesis and timing. - For preclinical studies, ensure the injected dose is adequate for the animal's weight.
Suboptimal PET Acquisition Parameters - Scan Duration: Ensure the scan duration is sufficient to collect adequate counts, especially at later time points.[3] - Reconstruction Algorithm: Use an appropriate image reconstruction algorithm (e.g., OSEM) to improve image quality.
Patient/Animal Motion - Use appropriate animal holders or patient positioning aids to minimize movement during the scan. Motion correction software can also be applied during image reconstruction.

Quantitative Data Summary

Table 1: Biodistribution of [¹¹C]this compound in Mice (60 minutes post-injection)

Organ % Injected Dose per Gram (%ID/g) (Mean ± SD) Inhibition by SK-1080 (AT₁R antagonist)
Adrenals27.3 ± 6.498%
Kidneys11.3 ± 1.082%
Liver8.9 ± 0.6-
Lungs5.75 ± 0.596%
Heart2.5 ± 0.496%
Data from Szabo et al.[3]

Table 2: [¹¹C]this compound PET Imaging Quantitative Data

Species Region Parameter Value
DogRenal CortexTissue Concentration (75-95 min p.i.)63 nCi/mL/mCi
DogRenal CortexSpecific Binding92%
BaboonRenal CortexTissue Concentration (55-75 min p.i.)345 nCi/mL/mCi
BaboonRenal CortexSpecific Binding81%
Data from Szabo et al.[3]

Table 3: Plasma Protein Binding of [¹¹C]this compound

Species Total Protein Binding (%) Very Tight Protein Binding (%)
Human9%-
Baboon-1-2%
Dog-1-2%
Data from Szabo et al.[3]

Experimental Protocols

Radiosynthesis of [¹¹C]this compound (Improved Method)

This protocol is a summary of the improved method described by Szabo et al.[3]

  • Production of [¹¹C]Methyl Iodide:

    • Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄.

    • Synthesize [¹¹C]methyl iodide ([¹¹C]CH₃I) from [¹¹C]CH₄.

  • Radiolabeling:

    • Dissolve the tetrazole-protected hydroxy precursor of this compound in anhydrous tetrahydrofuran (THF).

    • Bubble the [¹¹C]CH₃I into the precursor solution.

    • Heat the reaction mixture at a specified temperature and time to facilitate the coupling reaction.

  • Deprotection:

    • Remove the protecting group by acid hydrolysis.

  • Purification:

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to [¹¹C]this compound.

  • Formulation:

    • Remove the HPLC solvent.

    • Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Perform rapid quality control tests to determine radiochemical purity (analytical HPLC), specific activity, and residual solvent levels.[9]

Ex Vivo Biodistribution in Mice

This protocol is adapted from the methods described by Szabo et al.[3]

  • Animal Preparation:

    • Use healthy male CD-1 mice (or other appropriate strain).

    • For blocking studies, pre-treat a cohort of animals with an AT₁R antagonist (e.g., 2 mg/kg SK-1080, intraperitoneally) 30 minutes prior to radiotracer injection. The control group receives a saline injection.

  • Radiotracer Administration:

    • Inject a known amount of [¹¹C]this compound (e.g., 21 MBq) with a known specific activity via the tail vein.

  • Uptake Period:

    • Allow the radiotracer to distribute for a specified period (e.g., 60 minutes).

  • Tissue Harvesting:

    • At the end of the uptake period, euthanize the mice.

    • Rapidly dissect key organs (e.g., adrenals, kidneys, liver, lungs, heart, brain, blood).

  • Radioactivity Measurement:

    • Weigh each tissue sample.

    • Measure the radioactivity in each sample using a gamma counter, along with standards of the injected dose.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

    • Compare the %ID/g between the control and blocked groups to determine specific binding.

Visualizations

AT1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II Type 1 Receptor (AT₁R) Signaling Pathway.

C11_KR31173_Workflow cluster_production Radiotracer Production cluster_imaging PET Imaging Experiment cluster_analysis Data Analysis Cyclotron Cyclotron (¹⁴N(p,α)¹¹C) Synthesis Rapid Radiosynthesis & Purification Cyclotron->Synthesis [¹¹C]CO₂ QC Quality Control (Purity, Specific Activity) Synthesis->QC Injection IV Injection of [¹¹C]this compound QC->Injection Pass PET_Scan Dynamic PET Scan Injection->PET_Scan Data_Acquisition Data Acquisition (Time-Activity Curves) PET_Scan->Data_Acquisition Image_Recon Image Reconstruction Data_Acquisition->Image_Recon Kinetic_Modeling Kinetic Modeling (e.g., Logan Plot) Image_Recon->Kinetic_Modeling Quantification Quantification of Receptor Binding Kinetic_Modeling->Quantification

Caption: Experimental Workflow for [¹¹C]this compound PET Studies.

References

How to correct for spillover effects in KR31173 PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for spillover effects in KR31173 PET imaging.

Frequently Asked Questions (FAQs)

Q1: What is the spillover effect in PET imaging?

A1: The spillover effect in positron emission tomography (PET) is the apparent increase in radioactivity in a region of interest (ROI) due to the signal from adjacent areas with high tracer uptake.[1][2] This phenomenon is a consequence of the limited spatial resolution of PET scanners.[1][3] Essentially, the scanner's inability to precisely distinguish the point of origin of the radioactive signal causes the signal from a "hot" region to "spill over" into neighboring, "colder" regions, leading to an overestimation of the tracer concentration in those areas.[2][4]

Q2: How is the spillover effect different from the partial volume effect (PVE)?

A2: The spillover effect and the partial volume effect (PVE) are two sides of the same coin, both stemming from the limited spatial resolution of PET systems.[1]

  • Spill-out (a component of PVE): This leads to an underestimation of radioactivity in a small, hot structure because its signal is blurred and spreads into the surrounding background.[2][5]

  • Spill-in (the spillover effect): This results in an overestimation of radioactivity in a region because signal from a nearby hot source contaminates it.[2][4]

While they are physically the same problem, the terminology distinguishes the outcome: spill-out is a loss of signal from the source, and spill-in is a gain of signal in the adjacent area.[1]

Q3: Why is it critical to correct for spillover effects in this compound PET imaging?

Q4: What are the common methods to correct for spillover effects?

A4: Several methods exist to correct for spillover effects in PET imaging, ranging from simple to more complex approaches. Common techniques include:

  • Background Correction (BC): This method involves estimating and subtracting the contribution of the hot source from the target ROI.[2]

  • Geometric Transfer Matrix (GTM) or Convolution-Based Methods: These techniques model the point-spread function (PSF) of the scanner to deconvolve the blurred image and reassign the spillover signal to its origin.[3]

  • Kinetic Modeling: This approach incorporates spillover and partial volume effects as parameters within the mathematical model that describes the tracer's behavior over time.[5][9][10]

Troubleshooting Guides

Issue 1: Overestimation of this compound uptake in a region near the kidneys.

  • Possible Cause: Spillover effect from the high radioactivity in the renal cortex. The kidneys are a primary site of this compound accumulation.[8]

  • Troubleshooting Steps:

    • Anatomical Correlation: Carefully co-register the PET data with a high-resolution anatomical imaging modality like CT or MRI. This will help to accurately delineate the boundaries of the kidneys and the adjacent region of interest.

    • Apply a Spillover Correction Algorithm:

      • For a straightforward approach, consider the Background Correction (BC) method.[2] Define a large ROI in the kidney to determine its average activity and another ROI in a background tissue far from the kidneys. Use this information to estimate and subtract the kidney's contribution to your target ROI.

      • For a more accurate correction, implement a convolution-based method that uses the scanner's point-spread function (PSF).[3] This will require specialized software.

    • Kinetic Modeling: If dynamic PET data is available, employ a kinetic model that accounts for spillover between tissue compartments.[5][9]

Issue 2: Inconsistent quantification of this compound binding in small tumors.

  • Possible Cause: A combination of spill-out from the tumor (making its signal appear lower) and spill-in from adjacent hot tissues. The net effect can be complex and lead to high variability.

  • Troubleshooting Steps:

    • High-Resolution Anatomical Imaging: Accurate tumor delineation is critical. Use co-registered CT or MRI to define the tumor volume of interest (VOI).

    • Recovery Coefficients: For a simpler correction, especially if the tumor size is known, you can use recovery coefficients (RCs) derived from phantom studies to correct for the signal loss due to spill-out.

    • Advanced Correction Methods: Implement a method that corrects for both spill-in and spill-out simultaneously. The Geometric Transfer Matrix (GTM) approach is well-suited for this.

    • Point-Spread Function (PSF) Reconstruction: If available on your PET scanner, use a reconstruction algorithm that incorporates PSF modeling. This can improve spatial resolution and reduce partial volume effects from the outset.[2]

Experimental Protocols

Protocol 1: Spillover Correction using the Background Correction (BC) Method

This protocol is adapted from the principles described in the literature for correcting spill-in from a hot background region.[2]

  • Image Co-registration: Co-register the dynamic or static this compound PET image with a corresponding high-resolution CT or MRI scan.

  • Delineation of Regions of Interest (ROIs):

    • Define the target ROI (the region affected by spillover).

    • Define the source ROI (the hot region causing the spillover, e.g., the renal cortex).

    • Define a background ROI in a large, uniform region away from the source and target.

  • Estimate Background Contribution:

    • In an initial reconstruction of the PET data (e.g., OSEM with 3 iterations), measure the mean activity in the source ROI.[2]

    • Create a "source-only" image where the activity is set to the measured mean activity within the source ROI and zero elsewhere.

    • Forward-project this source-only image to generate a sinogram representing the contribution of the source.

  • Corrected Reconstruction:

    • Perform a new PET image reconstruction (e.g., OSEM), including the source sinogram as an additive term to be subtracted.[2]

  • Quantitative Analysis: Re-evaluate the radioactivity concentration in the target ROI on the corrected image.

Quantitative Data Summary

The following table summarizes the performance of different spillover correction methods as reported in a study using phantom and patient data. The Recovery Coefficient (RC) is a measure of the accuracy of the activity concentration measurement.

Correction MethodMean RC (Phantom Study)Standard Deviation (Phantom Study)Key Finding
OSEM (uncorrected)1.400.15Significant overestimation
PSF Reconstruction1.350.12Some improvement over OSEM
Background Correction (BC) 1.05 0.08 Successfully corrected for spill-in [2]
Local Projection (LP)1.100.09Good performance, slightly less accurate than BC
Hybrid Kernel (HKEM)1.250.11Less effective than BC and LP

Data is illustrative and based on findings from studies evaluating spill-in correction.[2] Actual values will depend on the specific imaging setup.

Visualizations

SpilloverEffect cluster_true True Activity Distribution cluster_measured Measured PET Signal (with Spillover) TrueHot High Uptake Region (e.g., Kidney) MeasuredHot Blurred Hot Region (Spill-out) TrueHot->MeasuredHot Signal Loss (Spill-out) MeasuredCold Contaminated Cold Region (Spill-in) TrueHot->MeasuredCold Signal Gain (Spill-in) TrueCold Low Uptake Region (Target ROI) TrueCold->MeasuredCold True Signal

Caption: Conceptual diagram of the spillover effect in PET imaging.

CorrectionWorkflow cluster_input Input Data cluster_processing Correction Process cluster_output Output PET Raw PET Data Coreg Co-registration PET->Coreg Correct Apply Correction PET->Correct Anatomy Anatomical Image (CT/MRI) Anatomy->Coreg Delineate Delineate ROIs (Source & Target) Coreg->Delineate Model Model Spillover (e.g., BC, GTM, Kinetic) Delineate->Model Model->Correct CorrectedPET Corrected PET Image Correct->CorrectedPET Quant Accurate Quantification CorrectedPET->Quant

References

Optimizing injection protocols for [11C]KR31173 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing [11C]KR31173 for Positron Emission Tomography (PET) imaging of the Angiotensin II subtype 1 receptor (AT1R).

Frequently Asked Questions (FAQs)

Q1: What is [11C]this compound and why is it used in PET imaging?

A1: [11C]this compound is a radioligand used in Positron Emission Tomography (PET) scans to image the Angiotensin II subtype 1 receptor (AT1R). Due to its key role in various cardiac pathologies, AT1R is an attractive imaging target. [11C]this compound has shown significant specific binding to AT1R in the kidneys of mice, dogs, and baboons, making it a suitable radioligand for imaging the renal cortical AT1R in multiple species.[1][2]

Q2: What are the typical injected doses and specific activities for [11C]this compound in animal studies?

A2: The injected dose and specific activity can vary depending on the animal model. For instance, in one study involving dogs, the injected dose was 275 ± 58 MBq with a specific activity of 113 GBq/µmol.[3] In a study with a baboon, an average dose of 345 MBq at a specific activity of 291 GBq/µmol was used.[3] It is crucial to refer to established protocols and optimize for the specific scanner and research question.

Q3: How is nonspecific binding assessed in [11C]this compound PET studies?

A3: Nonspecific binding is typically assessed by performing a second PET scan after pretreating the subject with a potent AT1R antagonist.[1] For example, SK-1080 (1 mg/kg) has been used for this purpose, injected intravenously 30 minutes prior to the radiotracer.[3] A significant reduction in the PET signal after the blocking agent indicates high specific binding of [11C]this compound. In a study on healthy human volunteers, a 40-mg oral dose of olmesartan was used for specific blocking of AT1-R, which resulted in the complete absence of the radiotracer signal in the myocardium.[4]

Q4: What is a typical imaging protocol for a dynamic [11C]this compound PET scan?

A4: A dynamic PET scan is performed to observe the tracer's kinetics over time. A typical protocol might last for 95 minutes with a framing schedule such as: four 15-second images, three 1-minute images, three 2-minute images, three 5-minute images, three 10-minute images, and two 20-minute images.[3] This allows for the capture of the initial rapid uptake and the subsequent slower washout of the radiotracer.

Troubleshooting Guide

Issue 1: Low Signal or Poor Image Quality

  • Question: We are observing a low signal-to-noise ratio in our [11C]this compound PET images. What are the potential causes and solutions?

  • Answer:

    • Suboptimal Injected Dose: The injected dose might be too low for your scanner's sensitivity. Refer to established protocols for your specific animal model and scanner.

    • Low Specific Activity: Low specific activity can lead to a higher mass of the compound being injected, potentially saturating the receptors and reducing the specific binding signal. Ensure high radiochemical purity and specific activity of your radiotracer.

    • Incorrect Timing of Acquisition: The timing of the PET scan post-injection is critical. For [11C]this compound, tissue concentration peaks around 2-3 minutes post-injection, followed by a rapid decline.[3] Ensure your acquisition window is optimized to capture the desired kinetics.

    • Patient/Animal Motion: Motion during the scan can lead to blurred images and reduced quantitative accuracy. Ensure proper and stable positioning of the subject.

    • Reconstruction Parameters: The choice of reconstruction algorithm can significantly impact image quality. Iterative reconstruction methods like OSEM are often recommended over filtered back-projection (FBP) for improved image quality.

Issue 2: High Variability in Quantitative Data

  • Question: We are seeing high inter-subject or intra-subject variability in our quantitative analysis (e.g., Standardized Uptake Values - SUVs). What could be the reasons?

  • Answer:

    • Inconsistent Injection Protocol: Variations in the speed and volume of injection can affect the initial delivery of the radiotracer. Standardize the injection procedure across all studies.

    • Metabolite Contamination: The presence of radioactive metabolites can confound the quantification of the parent radiotracer. It is essential to perform plasma metabolite analysis to determine the fraction of intact tracer over time.[2]

    • Physiological State of the Subject: Factors like anesthesia, diet (e.g., sodium intake), and underlying health conditions can influence AT1R expression and radiotracer uptake.[3] Carefully control and document these variables.

    • Region of Interest (ROI) Definition: Inconsistent ROI placement can introduce significant variability. Use a standardized anatomical atlas or co-registration with anatomical imaging (like CT or MRI) to ensure consistent ROI definition.

Experimental Protocols & Data

[11C]this compound Injection and Imaging Protocol (Canine Model)

This table summarizes a typical experimental protocol for a dynamic [11C]this compound PET study in dogs, as described in the literature.[3]

ParameterValue
Radiotracer [11C]this compound
Injected Dose 275 ± 58 MBq (7.43 ± 1.57 mCi)
Specific Activity 113 GBq/µmol (3,045 mCi/µmol)
Blocking Agent SK-1080 (for nonspecific binding assessment)
Blocking Agent Dose 1 mg/kg, injected intravenously 30 minutes prior to radiotracer
Scan Duration 95 minutes
Scan Framing 4x15s, 3x1min, 3x2min, 3x5min, 3x10min, 2x20min
Quantitative Data Summary: [11C]this compound Tissue Concentration and Specific Binding

The following table presents a summary of quantitative data from various studies with [11C]this compound.

SpeciesTissueTime Post-InjectionTissue ConcentrationSpecific Binding Rate
MiceAdrenals, Kidneys, Lungs, Heart60 minutes-80-90%
DogsRenal Cortex75-95 minutes63 nCi/mL/mCi95%[1]
BaboonRenal Cortex55-75 minutes345 nCi/mL/mCi81%[1]

Visualizations

Experimental Workflow for [11C]this compound PET Study

G cluster_preparation Preparation Phase cluster_imaging Imaging Phase cluster_blocking Nonspecific Binding Assessment cluster_analysis Data Analysis A Subject Preparation (e.g., Anesthesia) C Baseline Scan Setup A->C B Radiotracer Synthesis ([11C]this compound) D Intravenous Injection of [11C]this compound B->D C->D E Dynamic PET Scan (e.g., 95 min) D->E I Image Reconstruction E->I F Administer Blocking Agent (e.g., SK-1080) G Repeat Injection of [11C]this compound F->G H Repeat Dynamic PET Scan G->H H->I J Region of Interest (ROI) Definition I->J K Time-Activity Curve (TAC) Generation J->K L Kinetic Modeling & Quantification (e.g., SUV) K->L

Caption: Workflow for a [11C]this compound PET imaging study.

Logical Relationship for Troubleshooting Low Signal

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Signal / Poor Image Quality Cause1 Suboptimal Injected Dose Problem->Cause1 Cause2 Low Specific Activity Problem->Cause2 Cause3 Incorrect Scan Timing Problem->Cause3 Cause4 Subject Motion Problem->Cause4 Solution1 Optimize Dose based on Protocols Cause1->Solution1 Solution2 Ensure High Radiochemical Purity Cause2->Solution2 Solution3 Adjust Acquisition Window Cause3->Solution3 Solution4 Improve Subject Immobilization Cause4->Solution4

Caption: Troubleshooting low signal in PET studies.

References

Dealing with low molar activity in [11C]KR31173 synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the synthesis of [11C]KR31173, particularly concerning low molar activity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for [11C]this compound?

A1: The radiosynthesis of [11C]this compound involves a multi-step process. It begins with the production of [11C]carbon dioxide ([11C]CO2) in a cyclotron. This is then converted to a methylating agent, typically [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf). This agent is then used to methylate a precursor molecule. Specifically for [11C]this compound, a tetrazole-protected hydroxy precursor is coupled with [11C]methyl iodide. The final step involves the removal of the protecting group by acid hydrolysis to yield [11C]this compound.[1] An improved synthesis method utilizes anhydrous tetrahydrofuran (THF) as the reaction solvent.[1]

Q2: What is molar activity and why is it critical for [11C]this compound?

A2: Molar activity (Am) is the ratio of the radioactivity of a compound to the total amount of all its isotopologues (e.g., in GBq/µmol) at a specific time.[2][3] For PET radiotracers like [11C]this compound that target specific receptors, high molar activity is crucial.[4] It ensures that a sufficient radioactive signal can be achieved without administering a mass of the compound that could cause pharmacological effects or saturate the target receptors, which would interfere with the imaging results.[4]

Q3: What are typical reported values for the molar activity of [11C] radiotracers?

A3: The molar activity for carbon-11 labeled compounds can vary significantly. Reported values commonly range from 1 to 230 GBq/µmol at the end of synthesis (EOS).[4] For some specific tracers, even higher molar activities have been reported.[4] For instance, the specific activity for [11C]this compound has been reported at 253 GBq/µmol (6,841 mCi/µmol) and 291 GBq/µmol (7,865 mCi/μmol).[1]

Troubleshooting Guide: Low Molar Activity

Low molar activity is a frequent challenge in the synthesis of [11C] radiotracers. This guide addresses potential causes and solutions.

Problem: The molar activity of my [11C]this compound synthesis is consistently low.

Possible Causes and Solutions:

1. Carbon-12 Contamination in Starting Materials:

  • Issue: The primary cause of low molar activity for 11C-labeled compounds is contamination with stable carbon-12 (12C).[4] This "carrier" carbon can be introduced from several sources.

  • Troubleshooting Steps:

    • Cyclotron Target Gas: Ensure the use of high-purity nitrogen gas (99.999%) with the appropriate mixture of oxygen for [11C]CO2 production.[4] Ingress of atmospheric CO2 into the cyclotron target can significantly reduce molar activity.[4]

    • Reagents and Solvents: Use high-purity reagents and solvents that are free from carbon-containing impurities. Contaminants in reagents can contribute to a lower final molar activity.

    • Apparatus: Thoroughly clean and dry all tubing, valves, and reaction vessels to remove any residual organic material.[4]

2. Inefficient Trapping and Conversion of [11C]CO2:

  • Issue: Incomplete trapping of [11C]CO2 or inefficient conversion to [11C]CH3I will result in a lower amount of the desired radioactive labeling agent, which can be mistaken for low molar activity if the total mass is overestimated.

  • Troubleshooting Steps:

    • Trapping Efficiency: Ensure your [11C]CO2 trap (e.g., molecular sieves) is functioning optimally.

    • Conversion to [11C]CH3I: Optimize the reaction conditions for the conversion of [11C]CO2 to [11C]CH3I. This is a critical step that can impact the overall radiochemical yield and, consequently, the calculated molar activity.

3. Suboptimal Radiolabeling Reaction Conditions:

  • Issue: The efficiency of the methylation reaction itself can affect the final molar activity.

  • Troubleshooting Steps:

    • Precursor Amount: Using a higher amount of the precursor peptide may be necessary to achieve high radionuclide incorporation, especially if there are competing metal ion contaminants.[4]

    • Reaction Time and Temperature: Optimize the reaction time and temperature for the methylation step.

    • Solvent: The original synthesis procedure for [11C]this compound has been modified to use anhydrous tetrahydrofuran (THF) as the reaction solvent, which may improve results.[1]

4. Issues with HPLC Purification and Analysis:

  • Issue: Inaccurate quantification of the product mass during HPLC analysis can lead to an incorrect calculation of molar activity.

  • Troubleshooting Steps:

    • Calibration Curve: Ensure your UV detector's calibration curve for the non-radioactive this compound standard is accurate and linear over the relevant concentration range.

    • Peak Integration: Verify that the integration of the radioactive and UV peaks is correct. Co-elution of impurities can affect the accuracy of the mass determination. During method validation, it is important to inject the crude reaction mixture to identify and separate any potential radioimpurities from the final product.[4]

Experimental Protocols

Improved Radiosynthesis of [11C]this compound

This protocol is based on the modified synthesis mentioned in the literature.[1]

  • Production of [11C]Methyl Iodide: [11C]CO2 is produced via the 14N(p,α)11C nuclear reaction in a cyclotron and converted to [11C]methyl iodide using established methods.

  • Radiolabeling:

    • Dissolve the tetrazole-protected hydroxy precursor of this compound in anhydrous tetrahydrofuran (THF).

    • Introduce the gaseous [11C]methyl iodide into the reaction vessel containing the precursor solution.

    • Allow the reaction to proceed at an optimized temperature and time.

  • Deprotection:

    • After the methylation reaction, remove the solvent.

    • Add an acidic solution to facilitate the hydrolysis and removal of the tetrazole protecting group.

  • Purification:

    • Purify the crude product using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Collect the fraction corresponding to [11C]this compound.

  • Formulation:

    • Remove the HPLC solvent and formulate the final product in a physiologically compatible solution for injection.

Data Presentation

Table 1: Reported Molar/Specific Activity for [11C]this compound

ParameterValueReference
Specific Activity253 GBq/µmol (6,841 mCi/µmol)[1]
Specific Activity291 GBq/µmol (7,865 mCi/μmol)[1]

Visualizations

SynthesisWorkflow cluster_cyclotron Cyclotron Production cluster_synthesis Radiosynthesis Module cluster_purification Purification & QC N2_gas N2 Gas + O2 11CO2 [11C]CO2 N2_gas->11CO2 Proton_beam Proton Beam Proton_beam->11CO2 11CH3I [11C]CH3I Synthesis 11CO2->11CH3I Precursor This compound Precursor (in THF) Coupling Coupling Reaction Precursor->Coupling Deprotection Acid Hydrolysis (Deprotection) Coupling->Deprotection Crude_Product Crude [11C]this compound Deprotection->Crude_Product HPLC HPLC Purification Crude_Product->HPLC Final_Product Formulated [11C]this compound QC Quality Control (Molar Activity) Final_Product->QC

Caption: Workflow for the synthesis of [11C]this compound.

TroubleshootingTree Start Low Molar Activity in [11C]this compound Synthesis Check_CO2 Check [11C]CO2 Production Start->Check_CO2 Check_Reagents Verify Reagent/Solvent Purity Check_CO2->Check_Reagents [11C]CO2 production is optimal Sol_CO2 Use high-purity target gases. Prevent air leaks in target. Check_CO2->Sol_CO2 Issue Found Check_Reaction Optimize Labeling Conditions Check_Reagents->Check_Reaction Reagents are high purity Sol_Reagents Use fresh, high-purity reagents and anhydrous THF. Ensure clean glassware. Check_Reagents->Sol_Reagents Issue Found Check_HPLC Validate HPLC Quantification Check_Reaction->Check_HPLC Reaction conditions are optimal Sol_Reaction Adjust precursor concentration, temperature, and reaction time. Check_Reaction->Sol_Reaction Issue Found Sol_HPLC Re-calibrate UV detector. Check for co-eluting impurities. Check_HPLC->Sol_HPLC Issue Found

Caption: Troubleshooting decision tree for low molar activity.

References

Troubleshooting poor image quality in KR31173 PET scans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing KR31173 for Positron Emission Tomography (PET) scans.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of poor image quality in this compound PET scans?

Poor image quality in PET scans can stem from a variety of factors, broadly categorized as patient-related, scanner-related, or tracer-related issues. For this compound PET imaging, specific attention should be paid to:

  • Patient Motion: As with any PET scan, patient movement during the acquisition can lead to significant blurring and artifacts in the reconstructed images.[1] This is particularly relevant for the longer scan times that may be employed in this compound studies.

  • Mismatched PET/CT Alignment: Misalignment between the PET and CT data can result in incorrect attenuation correction, leading to artifacts and inaccurate quantification of tracer uptake.[2][3] Respiratory motion is a common cause of such misalignment, especially in the thoracic and upper abdominal regions where key organs for this compound imaging (e.g., lungs, liver, kidneys) are located.[3][4]

  • High Background Signal: this compound is known to have high uptake in the liver.[5] This high physiological uptake can sometimes obscure the signal from adjacent target tissues or create artifacts.

  • Suboptimal Reconstruction Parameters: The choice of image reconstruction algorithm (e.g., OSEM, filtered-back-projection) and its parameters (iterations, subsets, filtering) can significantly impact image noise and resolution.[5][6]

  • Issues with Radiotracer Quality: Problems with the radiochemical purity or specific activity of the [11C]this compound tracer can lead to poor target-to-background ratios and non-specific binding.

Q2: How can I minimize motion artifacts during a this compound PET scan?

Minimizing patient or animal motion is critical for high-quality PET imaging. Consider the following strategies:

  • Animal Anesthesia: For preclinical studies, ensure stable and adequate anesthesia throughout the scan duration. Isoflurane is commonly used for this purpose.[5][7] However, be aware that some anesthetics can influence tracer metabolism and biodistribution.[7]

  • Immobilization: Use appropriate holders and restraints to keep the subject still.

  • Respiratory Gating: For imaging of thoracic and abdominal regions, respiratory gating can be employed to acquire data at specific points in the breathing cycle, thereby reducing motion-induced blurring.

  • Scan Duration Optimization: While longer scans can improve counting statistics, they also increase the likelihood of motion. Optimize the scan duration to achieve a balance between image noise and motion artifacts.[8]

Q3: My this compound PET images show high uptake in the liver, which is interfering with the signal from my target organ. What can I do?

High liver uptake is a known characteristic of this compound biodistribution.[5] While this cannot be entirely eliminated, the following steps can help mitigate its impact:

  • Dynamic Imaging: Acquiring dynamic PET data allows for the kinetic modeling of tracer uptake and clearance. This can help differentiate specific binding in the target tissue from the non-specific or metabolic activity in the liver.

  • Region of Interest (ROI) Analysis: Careful delineation of ROIs is crucial. Utilize the accompanying CT or MRI for precise anatomical guidance to separate the target tissue from the adjacent liver.

  • Delayed Imaging: Acquiring images at later time points after tracer injection might show a differential washout between the target tissue and the liver, potentially improving the target-to-background ratio.[9]

Q4: I suspect issues with non-specific binding of this compound. How can I confirm this and what are the potential causes?

Non-specific binding can significantly compromise the quantitative accuracy of your PET study.

  • Blocking Studies: The most definitive way to assess non-specific binding is to perform a blocking study.[5][10] This involves pre-treating the subject with a high dose of a non-radiolabeled AT1R antagonist (like SK-1080 or olmesartan) before injecting [11C]this compound.[5][11] A significant reduction in tracer uptake in the target tissue after blocking confirms specific binding.

  • Causes of High Non-Specific Binding:

    • Low Specific Activity: If the specific activity of the [11C]this compound injection is too low, the mass of the injected tracer might be high enough to saturate the target receptors, leading to increased non-specific binding.

    • Radiochemical Impurities: The presence of radiolabeled impurities can lead to uptake in non-target tissues.

    • Physiological Factors: Certain disease states or medications might alter the expression of AT1 receptors or affect tracer metabolism, influencing the degree of non-specific binding.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of [11C]this compound.

Table 1: Injected Dose and Specific Activity of [11C]this compound in Animal Studies

Animal ModelInjected Dose (MBq)Specific Activity (GBq/μmol)Reference
Mice21253[5]
Dogs275 ± 58113[5]
Baboon345291[5]

Table 2: Tissue Concentration and Specific Binding of [11C]this compound

Animal ModelTissueTime Post-InjectionTissue Concentration (nCi/mL/mCi)Specific Binding (%)Reference
DogsRenal Cortex75-95 min6392[5]
BaboonRenal Cortex55-75 min34581[5]
MiceKidneys10-60 min-49 ± 6[5]
MiceAdrenals, Lungs, Heart--80-90[5][10]

Experimental Protocols

Protocol 1: General Preclinical PET Imaging with [11C]this compound

This protocol provides a general framework for PET imaging in animal models. Specific parameters may need to be optimized for your particular scanner and research question.

  • Animal Preparation:

    • Fast the animal for an appropriate period before the scan to reduce metabolic variability.

    • Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.[5]

    • Place a catheter in a tail vein for radiotracer injection.

  • Radiotracer Administration:

    • Administer a bolus injection of [11C]this compound intravenously. The exact dose will depend on the animal model and scanner sensitivity (see Table 1 for examples).[5]

  • PET Acquisition:

    • Position the animal in the scanner, ensuring the region of interest is within the field of view.

    • Start the PET acquisition simultaneously with or immediately after the radiotracer injection for dynamic imaging.

    • Acquisition timing can vary. A typical dynamic scan might last 60-95 minutes with a framing protocol such as: 12x10s, 6x60s, 4x180s, 2x300s, 3x600s.[5][12]

  • CT Acquisition:

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.[12][13]

  • Image Reconstruction:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM).[5] Apply corrections for attenuation, scatter, and decay.

Protocol 2: Blocking Study to Assess Non-Specific Binding

  • Baseline Scan: Perform a baseline PET/CT scan as described in Protocol 1.

  • Antagonist Administration: Administer a potent AT1R antagonist (e.g., SK-1080 at 1 mg/kg, intravenously) 30 minutes prior to the second radiotracer injection.[5]

  • Post-Treatment Scan: Perform a second PET/CT scan following the same procedure as the baseline scan.

  • Analysis: Compare the tracer uptake in the target tissue between the baseline and post-treatment scans. A significant reduction in uptake after antagonist administration indicates high specific binding.

Visualizations

Troubleshooting_Workflow This compound PET Image Quality Troubleshooting Workflow start Poor Image Quality Observed check_motion Check for Motion Artifacts (Blurring, Ghosting) start->check_motion check_alignment Verify PET/CT Alignment check_motion->check_alignment No solution_motion Implement Motion Correction: - Stable Anesthesia - Immobilization - Respiratory Gating check_motion->solution_motion Yes check_background High Background Signal? (e.g., Liver) check_alignment->check_background No solution_alignment Re-register Images or Re-acquire with Gating check_alignment->solution_alignment Yes check_quantification Inaccurate Quantification? check_background->check_quantification No solution_background Improve Target-to-Background: - Dynamic Imaging - Delayed Time Points - Careful ROI Delineation check_background->solution_background Yes solution_quantification Perform Blocking Study to Confirm Specific Binding check_quantification->solution_quantification Yes end_node Improved Image Quality check_quantification->end_node No solution_motion->end_node solution_alignment->end_node solution_background->end_node solution_quantification->end_node Specific_Binding_Concept Concept of Specific vs. Non-Specific Binding cluster_baseline Baseline Scan cluster_blocking Blocking Scan tracer1 [11C]this compound receptor_at1_1 AT1 Receptor tracer1->receptor_at1_1 Specific Binding receptor_nsb_1 Non-Specific Site tracer1->receptor_nsb_1 Non-Specific Binding total_signal Total PET Signal = Specific + Non-Specific tracer2 [11C]this compound receptor_nsb_2 Non-Specific Site tracer2->receptor_nsb_2 Non-Specific Binding (Residual Signal) blocker Cold Ligand (e.g., SK-1080) receptor_at1_2 AT1 Receptor blocker->receptor_at1_2 Blocks Specific Site

References

Minimizing patient motion artifacts in dynamic KR31173 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize patient motion artifacts in dynamic KR31173 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are motion artifacts and how do they affect dynamic this compound PET imaging?

A: Motion artifacts are blurring and distortions in PET images caused by patient movement during the scan. In dynamic this compound imaging, which involves acquiring data over an extended period to assess tracer kinetics, patient motion can be particularly detrimental. Artifacts can arise from involuntary physiological processes like respiration and cardiac activity, as well as voluntary movements such as shifting of the body.[1] These artifacts can lead to inaccurate quantification of tracer uptake, potentially affecting the assessment of this compound binding and the overall interpretation of the study. Specifically, motion can cause a smearing of the PET signal, leading to an underestimation of the Standardized Uptake Value (SUV) and an overestimation of the lesion or region of interest (ROI) volume.[2][3]

Q2: What are the primary strategies for minimizing motion artifacts in dynamic PET imaging?

A: There are two main approaches to mitigate motion artifacts:

  • Prospective Methods: These techniques aim to prevent motion during the acquisition. This includes patient comfort measures, immobilization devices, and respiratory gating techniques that synchronize data acquisition with the patient's breathing cycle.[4][5]

  • Retrospective Methods: These techniques correct for motion after the data has been acquired. This typically involves software-based approaches like image registration, where individual frames of the dynamic scan are aligned to a reference frame.[1][6] More advanced methods utilize optical motion tracking systems to record patient movement, which can then be used to correct the PET data during reconstruction.[2]

Q3: How does respiratory gating work, and when should I use it for this compound imaging?

A: Respiratory gating is a technique that acquires PET data in synchronization with the patient's breathing.[5] This is particularly useful for imaging organs affected by respiratory motion, such as the lungs, liver, and heart. For dynamic this compound imaging targeting organs in the thoracic or upper abdominal region, respiratory gating is highly recommended. There are two primary types of respiratory gating:

  • Phase-based gating: Divides the respiratory cycle into a fixed number of time bins.[4]

  • Amplitude-based gating: Acquires data when the respiratory motion falls within a specific amplitude range.[4]

Amplitude-based gating is often preferred as it can better account for irregularities in the breathing pattern.[4]

Q4: What is image registration and how can it be applied to correct for motion in my dynamic this compound data?

A: Image registration is a computational process that aligns multiple images to a common coordinate system.[7] In the context of dynamic PET, each frame of the scan can be treated as a separate image. If the patient moves during the acquisition, these frames will be misaligned. Image registration algorithms can be used to estimate the motion between frames and apply a transformation to align them to a reference frame, thereby correcting for the motion.[1] This is a powerful retrospective correction method that can be applied to data where prospective methods were not used or were insufficient.

Troubleshooting Guides

Issue: I observe blurring and reduced SUV in my dynamic this compound images of the kidney.

Troubleshooting Steps:

  • Assess the type of motion: Review the raw imaging data or cine loops if available to determine if the motion is periodic (like respiration) or sudden bulk motion.

  • For respiratory motion:

    • If respiratory gating was not used during acquisition, consider implementing a retrospective gating protocol if your scanner supports it.

    • Alternatively, apply a data-driven gating technique during image reconstruction.

  • For bulk motion:

    • Attempt to correct the motion using frame-by-frame image registration. Open-source software packages like SimpleElastix or tools within platforms like 3D Slicer can be used for this purpose.

    • If the motion is severe and occurs during a critical phase of the tracer uptake, you may need to exclude the affected frames from the analysis, though this should be a last resort.[8]

Issue: My image registration-based motion correction is not performing well.

Troubleshooting Steps:

  • Check the registration parameters: The choice of similarity metric, optimizer, and transformation model can significantly impact the registration quality. For PET images, mutual information is often a robust similarity metric.

  • Select a suitable reference frame: The reference frame should ideally have good statistics (i.e., sufficient counts) and be relatively free of motion. A frame from the middle of the dynamic acquisition is often a good choice.

  • Pre-processing: Ensure that the images are properly pre-processed, including normalization and potentially smoothing, to improve the performance of the registration algorithm.

  • Consider a multi-resolution approach: Starting the registration at a coarse resolution and progressively refining it at finer resolutions can help to avoid local minima and improve the accuracy of the alignment.

Quantitative Data Summary

The following tables summarize the impact of motion and the effectiveness of correction techniques on key quantitative metrics in PET imaging. While this data is not specific to this compound, it provides a general understanding of the expected improvements.

Table 1: Impact of Motion Correction on Standardized Uptake Value (SUV)

Correction MethodAverage Increase in SUVmaxMaximum Improvement in SUVmeanReference
Respiratory Gating28.6%56.5%[1][3]
Image Registration5.35% ± 4.92%12.89%[6]

Table 2: Impact of Motion Correction on Lesion Volume Measurement

Correction MethodAverage Reduction in Lesion VolumeReference
Respiratory Gating28%[3]
Image RegistrationVaries depending on motion severity[2]

Experimental Protocols

Protocol 1: Respiratory Gating for Dynamic this compound PET/CT

  • Patient Preparation:

    • Explain the procedure to the patient and emphasize the importance of remaining still.

    • Make the patient as comfortable as possible using pillows and blankets.

    • Place the respiratory monitoring device (e.g., a pressure-sensitive belt or an infrared camera tracking a reflective marker) on the patient's abdomen.

  • Acquisition Setup:

    • Perform a scout CT scan to define the axial field of view.

    • Acquire a low-dose CT for attenuation correction.

    • Set up the PET acquisition protocol, enabling the respiratory gating option.

    • Define the gating window (e.g., end-expiration) based on the patient's breathing pattern observed on the monitoring system.

  • Dynamic PET Acquisition:

    • Inject the this compound tracer.

    • Start the dynamic PET acquisition simultaneously.

    • The PET scanner will only acquire data when the patient's breathing is within the predefined gating window.

  • Image Reconstruction:

    • Reconstruct the gated PET data using an appropriate algorithm (e.g., OSEM).

    • Apply all necessary corrections, including attenuation, scatter, and randoms.

Protocol 2: Retrospective Motion Correction using Image Registration

  • Data Preparation:

    • Reconstruct the dynamic this compound PET data into a series of 3D image frames.

    • Choose a reference frame from the dynamic series. A frame with good image quality and minimal motion is ideal.

  • Image Registration:

    • Load the dynamic image series and the reference frame into an image registration software (e.g., using SimpleElastix in Python or 3D Slicer).

    • Select a registration preset appropriate for rigid or affine transformation, depending on the expected motion.

    • Choose a suitable similarity metric (e.g., Mutual Information) and an optimizer (e.g., Gradient Descent).

    • Run the registration algorithm to align each frame to the reference frame.

  • Applying Transformations:

    • The registration process will generate a set of transformation parameters for each frame.

    • Apply these transformations to their respective frames to create a motion-corrected dynamic series.

  • Post-processing and Analysis:

    • Visually inspect the motion-corrected series to ensure the alignment is satisfactory.

    • Proceed with the kinetic analysis of the motion-corrected dynamic this compound data.

Visualizations

Experimental_Workflow_Respiratory_Gating cluster_prep Patient Preparation cluster_acq Data Acquisition cluster_recon Image Reconstruction p1 Patient Positioning & Comfort p2 Attach Respiratory Monitor p1->p2 a1 Scout & AC CT p2->a1 a2 Inject this compound a1->a2 a3 Start Gated Dynamic PET a2->a3 r1 Reconstruct Gated Data a3->r1 r2 Apply Corrections r1->r2 r3 Motion-Corrected Image r2->r3

Experimental workflow for respiratory-gated dynamic PET.

Logical_Relationship_Motion_Correction cluster_motion Sources of Patient Motion cluster_artifacts Resulting Image Artifacts cluster_solutions Correction Strategies m1 Involuntary (Respiration, Cardiac) a1 Blurring m1->a1 a2 Geometric Distortion m1->a2 m2 Voluntary (Body Shifting) m2->a1 m2->a2 a3 Inaccurate Quantification (SUV, Volume) a1->a3 a2->a3 s1 Prospective (Gating, Immobilization) s1->m1 s1->m2 s2 Retrospective (Image Registration) s2->a1 s2->a2

Relationship between motion, artifacts, and correction.

References

Technical Support Center: [11C]KR31173 Radiosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the radiochemical yield of [11C]KR31173.

Troubleshooting Guides

This section addresses common issues encountered during the radiosynthesis of [11C]this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Radiochemical Yield (RCY)

Q1: My radiochemical yield for [11C]this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low radiochemical yield is a frequent challenge in [11C]-radiolabeling. Several factors related to the precursor, reagents, and reaction conditions can contribute to this issue. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow for Low Radiochemical Yield

Low_RCY_Troubleshooting start Low Radiochemical Yield precursor Precursor Quality/Amount start->precursor reagents Reagent Quality start->reagents conditions Reaction Conditions start->conditions purification Purification Issues start->purification precursor_sol Check Precursor Purity (HPLC, NMR) Optimize Precursor Amount precursor->precursor_sol reagents_sol Use Anhydrous Solvent (THF) Verify Base Quality and Concentration Check [11C]Methyl Iodide Quality reagents->reagents_sol conditions_sol Optimize Temperature Optimize Reaction Time Ensure Efficient Trapping of [11C]CH3I conditions->conditions_sol purification_sol Optimize HPLC Conditions Check for Product Adsorption to Surfaces purification->purification_sol

Caption: A logical workflow for troubleshooting low radiochemical yield.

  • Precursor Quality and Amount:

    • Purity: Impurities in the tetrazole-protected hydroxy precursor can compete for [11C]methyl iodide or interfere with the reaction. Verify the purity of the precursor using analytical techniques like HPLC or NMR spectroscopy.

    • Amount: The concentration of the precursor is critical. While a higher concentration can increase the reaction rate, an excessive amount may complicate the purification process. It is advisable to start with a previously reported optimal amount and adjust as necessary.

  • Reagent Quality:

    • Solvent: The use of anhydrous tetrahydrofuran (THF) has been reported as a modification to the original procedure to improve the synthesis.[1] Ensure the THF is strictly anhydrous, as water can react with the base and hydrolyze [11C]methyl iodide.

    • Base: The choice and quality of the base are crucial for deprotonating the precursor. While specific bases for [11C]this compound are not detailed in the provided results, general knowledge of [11C]methylation suggests that strong, non-nucleophilic bases are preferred. Ensure the base is fresh and of high purity.

    • [11C]Methyl Iodide: The quality of the [11C]methyl iodide is paramount. Incomplete trapping or the presence of impurities can significantly lower the RCY.

  • Reaction Conditions:

    • Temperature: Temperature influences the reaction kinetics. While higher temperatures can accelerate the reaction, they may also lead to the degradation of the precursor or product. A systematic optimization of the reaction temperature is recommended.

    • Reaction Time: Given the short half-life of Carbon-11 (20.4 minutes), the reaction time needs to be optimized to maximize the incorporation of the radionuclide while minimizing decay-related losses.

Issue 2: Poor Radiochemical Purity

Q2: I am observing significant radioactive impurities in my final product. What are the likely side products and how can I minimize them?

A2: Radiochemical impurities can arise from side reactions during the labeling process or from the degradation of the product.

Potential Side Reactions in [11C]this compound Synthesis

Side_Reactions precursor Tetrazole-Protected Precursor + [11C]CH3I product [11C]this compound (Protected) Desired Product precursor->product O-methylation side_product1 N-methylation on Tetrazole? Potential Side Product precursor->side_product1 Side Reaction side_product2 Other nucleophilic sites? Potential Side Product precursor->side_product2 Side Reaction

Caption: Potential reaction pathways leading to desired and side products.

  • Potential Impurities:

    • Unreacted [11C]Methyl Iodide: Inefficient trapping or reaction can lead to residual [11C]methyl iodide in the reaction mixture.

    • Side-products from N-methylation: While the desired reaction is O-methylation of the hydroxyl group, methylation at other nucleophilic sites, such as the nitrogen atoms in the tetrazole or imidazole rings, could potentially occur, leading to isomeric impurities.

    • Degradation Products: The product might be sensitive to the reaction or purification conditions (e.g., high temperature, strong acid/base).

  • Minimization Strategies:

    • Optimize Reaction Conditions: Fine-tuning the temperature, reaction time, and the amount of base can improve the selectivity of the desired O-methylation.

    • Efficient Purification: A well-optimized High-Performance Liquid Chromatography (HPLC) method is crucial for separating the desired product from any impurities.

Frequently Asked Questions (FAQs)

Q3: What is the general synthetic scheme for [11C]this compound?

A3: The radiosynthesis of [11C]this compound involves a two-step process:

  • [11C]Methylation: A tetrazole-protected hydroxy precursor of this compound is reacted with [11C]methyl iodide ([11C]CH3I) in the presence of a base. A modification to the original procedure involves using anhydrous tetrahydrofuran (THF) as the solvent.[1]

  • Deprotection: The protecting group on the tetrazole moiety is removed by acid hydrolysis to yield the final product, [11C]this compound.[1]

Q4: Are there any specific recommendations for the precursor?

A4: The precursor is a tetrazole-protected hydroxy analogue of this compound. It is crucial to ensure the high purity of this precursor to achieve a good radiochemical yield and to simplify the final purification.

Q5: What are the key parameters to control during the [11C]methylation step?

A5: The critical parameters for the methylation step include:

  • Precursor Concentration: The amount of precursor should be optimized to ensure efficient trapping of [11C]methyl iodide without complicating purification.

  • Base: The choice and concentration of the base are vital for the deprotonation of the precursor's hydroxyl group, facilitating the nucleophilic attack on [11C]methyl iodide.

  • Solvent: Anhydrous THF is the recommended solvent.[1]

  • Temperature and Time: These parameters need to be carefully controlled to maximize yield and minimize the formation of byproducts.

Q6: What are the typical purification and quality control procedures for [11C]this compound?

A6:

  • Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying [11C]this compound from the crude reaction mixture. A column-switching HPLC method has been described for the analysis of plasma metabolites, which could be adapted for purification. This method utilized a Prodigy C8, 4.6 × 150 mm analytical column with a mobile phase of 50% acetonitrile and 50% 100 mM triethylamine acetate buffer (pH 4.1) at a flow rate of 2 mL/min.[1]

  • Quality Control: The final product should be tested for:

    • Radiochemical Purity: Determined by analytical HPLC to ensure the absence of radioactive impurities.

    • Specific Activity: This is a critical parameter for in vivo imaging studies and is typically measured in GBq/µmol or Ci/µmol.[1]

    • Residual Solvents: The concentration of any residual solvents from the synthesis and purification should be within acceptable limits.

    • pH and Sterility: The final formulation should have a physiologically acceptable pH and be sterile for in vivo applications.

Experimental Protocols

A detailed, step-by-step experimental protocol with specific quantities and reaction conditions is not available in the provided search results. The following is a generalized protocol based on the available information. Researchers should optimize these parameters for their specific laboratory setup.

Generalized Radiosynthesis Protocol for [11C]this compound

Synthesis_Workflow start Start trap_ch3i Trap [11C]CH3I in Anhydrous THF containing Precursor and Base start->trap_ch3i methylation [11C]Methylation Reaction (Optimized Temperature and Time) trap_ch3i->methylation deprotection Acid Hydrolysis (e.g., with HCl) methylation->deprotection purification HPLC Purification deprotection->purification qc Quality Control purification->qc end Final Product qc->end

Caption: A generalized workflow for the synthesis of [11C]this compound.

  • Preparation:

    • Dissolve the tetrazole-protected hydroxy precursor (e.g., 0.5-2.0 mg) in anhydrous THF (e.g., 200-500 µL) in a reaction vessel.

    • Add a suitable base (e.g., NaOH, K2CO3, or an organic base) to the precursor solution. The optimal base and its concentration need to be determined empirically.

  • Radiolabeling:

    • Bubble gaseous [11C]methyl iodide into the reaction vessel at a controlled flow rate.

    • Heat the reaction mixture at an optimized temperature (e.g., 80-120 °C) for a specific duration (e.g., 3-5 minutes).

  • Deprotection:

    • After the methylation reaction, add an acidic solution (e.g., 1 M HCl) to the reaction mixture.

    • Heat the mixture to facilitate the removal of the tetrazole protecting group.

  • Purification:

    • Inject the crude reaction mixture onto a semi-preparative HPLC system.

    • Use a suitable C8 or C18 column with a mobile phase gradient of acetonitrile and an appropriate buffer (e.g., triethylamine acetate or ammonium formate) to separate [11C]this compound from unreacted precursor, byproducts, and other impurities.

    • Collect the fraction containing the purified [11C]this compound.

  • Formulation and Quality Control:

    • Remove the HPLC solvent from the collected fraction, typically by solid-phase extraction (SPE) or rotary evaporation.

    • Formulate the final product in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

    • Perform quality control tests to determine radiochemical purity, specific activity, pH, and sterility.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and properties of [11C]this compound, compiled from the provided search results.

Table 1: Reported Specific Activity of [11C]this compound

ParameterValueReference
Specific Activity291 GBq/µmol (7,865 mCi/µmol)[1]
Specific Activity113 GBq/µmol (3,045 mCi/µmol)[1]
Specific Activity253 GBq/µmol (6,841 mCi/µmol)[1]

Table 2: HPLC Conditions for Metabolite Analysis (Adaptable for Purification)

ParameterConditionReference
Column Prodigy C8, 4.6 × 150 mm[1]
Mobile Phase 50% Acetonitrile, 50% 100 mM Triethylamine Acetate Buffer (pH 4.1)[1]
Flow Rate 2 mL/min[1]

References

Technical Support Center: Refinement of Compartmental Models for KR31173 Kinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the kinetic analysis of KR31173 using compartmental models.

Frequently Asked Questions (FAQs)

Q1: What is the recommended compartmental model for analyzing the renal kinetics of [11C]this compound?

A two-tissue compartmental model with parallel connectivity is the recommended model for quantifying the renal kinetics of [11C]this compound from dynamic PET studies.[1] This model has been validated in a porcine model of renal ischemia-reperfusion and has shown significant correlations between various binding parameters.[1]

Q2: What are the key binding parameters derived from the compartmental model analysis?

The key parameters include the distribution volumes of specific binding (DV(S)) and nonspecific binding (DV(NS)). From these, a binding ratio (DVR = DV(S)/DV(NS)) can be calculated to represent the specific binding of the radioligand.[1]

Q3: Is an arterial input function always necessary for the kinetic analysis?

While obtaining an arterial input function is ideal for comprehensive compartmental modeling, simpler methods may be adequate in certain situations. If obtaining an arterial input function is not feasible, simple radioligand retention may be sufficient for estimating in vivo radioligand binding.[1]

Q4: How does the specific binding of [11C]this compound compare to other similar radioligands?

[11C]this compound exhibits high specific binding. For instance, in the baboon renal cortex, the specific binding of [11C]this compound was found to be 81%, which was significantly higher than that of [11C]L-159,884 (34%).[2] In dogs, the specific binding rate of [11C]this compound was approximately 95%.[2]

Troubleshooting Guides

Issue 1: High variability in kinetic parameter estimates.

  • Possible Cause: Inaccurate measurement of the arterial input function due to factors like plasma metabolite instability or errors in blood sampling.

  • Troubleshooting Steps:

    • Metabolite Analysis: Ensure a robust and validated HPLC method is used for plasma metabolite analysis. A column-switch HPLC method has been successfully used to separate the parent compound from lipophilic metabolites.[3]

    • Blood Sampling: Adhere to a strict and consistent blood sampling schedule. For interpolation of the unmetabolized fraction, a bi-exponential curve fit can be applied to a sufficient number of data points.[3]

    • Plasma Protein Binding: Accurately determine the plasma protein binding of [11C]this compound. Methods using dextran-coated charcoal can be employed for this purpose.[3] Note that results of protein binding measurements may not always be included in the tracer kinetic modeling.[3]

Issue 2: Poor model fit to the time-activity curve (TAC).

  • Possible Cause: The chosen compartmental model does not adequately represent the biological processes.

  • Troubleshooting Steps:

    • Model Selection: While the two-tissue parallel compartment model is recommended for renal kinetics,[1] consider evaluating simpler models like the one-tissue compartment model if the data does not support a more complex model.

    • Data Quality: Ensure high-quality dynamic PET data acquisition with adequate scan duration to capture the tracer kinetics. A 90-minute dynamic PET study has been shown to be effective.[1]

    • Region of Interest (ROI) Definition: Carefully and consistently define the regions of interest (e.g., renal cortex) to minimize partial volume effects and ensure accurate TAC generation.

Issue 3: Discrepancy between in vivo and in vitro binding results.

  • Possible Cause: Differences in experimental conditions and biological environment.

  • Troubleshooting Steps:

    • In Vitro Autoradiography: When comparing with in vivo PET data, ensure that the in vitro autoradiography is performed on tissues from the same or similar subjects and under standardized conditions.

    • Receptor Occupancy: Consider potential differences in receptor availability and occupancy between the in vivo and in vitro settings.

    • Statistical Analysis: Employ appropriate statistical methods to correlate the in vivo and in vitro binding parameters. Significant correlations have been demonstrated between PET-derived parameters and in vitro autoradiography findings for [11C]this compound.[1]

Experimental Protocols

1. [11C]this compound Dynamic PET Imaging Protocol (Porcine Model)

  • Animal Preparation: Domestic pigs are anesthetized and instrumented for physiological monitoring.

  • Radioligand Administration: A bolus of [11C]this compound is injected intravenously.

  • Dynamic PET Scan: A 90-minute dynamic PET scan is initiated at the time of injection.

  • Arterial Blood Sampling: Arterial blood samples are collected throughout the scan to measure the input function.

  • Data Analysis: Cortical time-activity curves are generated from the dynamic PET images and analyzed using a two-tissue compartmental model with parallel connectivity.[1]

2. Plasma Metabolite Analysis

  • Sample Preparation: Plasma samples are treated with urea and citric acid.

  • Solid Phase Extraction: The sample is passed through a capture column (e.g., Oasis sorbent) to retain the parent compound and lipophilic metabolites.

  • HPLC Analysis: The retained compounds are eluted onto an analytical HPLC column (e.g., Prodigy C8) for separation.

  • Detection: The eluent passes through a radiation detector to quantify the radioactivity of the parent compound and its metabolites.[3]

Quantitative Data Summary

Table 1: Biodistribution of [11C]this compound in Mice (60 minutes post-injection)

TissueConcentration (%ID/g)
Adrenals27.3 ± 6.4
Kidneys11.3 ± 1.0
Liver8.9 ± 0.6
Lungs5.75 ± 0.5
Heart2.5 ± 0.4

Data presented as mean ± standard deviation.[3]

Table 2: Specific Binding of [11C]this compound in Different Species

SpeciesTissueSpecific Binding (%)
BaboonRenal Cortex81
DogRenal Cortex95
MouseAdrenals, Kidneys, Lungs, Heart80-90

[2]

Visualizations

Experimental_Workflow cluster_preparation Animal Preparation cluster_pet_acquisition PET Acquisition cluster_data_collection Data Collection cluster_analysis Data Analysis Animal_Prep Anesthesia & Instrumentation Radioligand_Injection [11C]this compound Injection Animal_Prep->Radioligand_Injection Dynamic_Scan 90-min Dynamic PET Scan Radioligand_Injection->Dynamic_Scan Arterial_Sampling Arterial Blood Sampling Radioligand_Injection->Arterial_Sampling TAC_Generation Time-Activity Curve Generation Dynamic_Scan->TAC_Generation Metabolite_Analysis Plasma Metabolite Analysis Arterial_Sampling->Metabolite_Analysis Compartmental_Modeling Compartmental Modeling Metabolite_Analysis->Compartmental_Modeling TAC_Generation->Compartmental_Modeling Parameter_Estimation Kinetic Parameter Estimation Compartmental_Modeling->Parameter_Estimation Compartmental_Model cluster_tissue Tissue Cp Plasma (Cp) Cns Nonspecific (Cns) Cp->Cns K1 Cs Specific (Cs) Cp->Cs k3 Cns->Cp k2 Cs->Cp k4

References

Validation & Comparative

A Comparative Guide to [11C]KR31173 and [11C]L-159,884 for Angiotensin II Type 1 Receptor (AT1R) Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent carbon-11 labeled radiotracers, [11C]KR31173 and [11C]L-159,884, for Positron Emission Tomography (PET) imaging of the Angiotensin II Type 1 Receptor (AT1R). The AT1R is a crucial component of the renin-angiotensin system, playing a significant role in cardiovascular regulation and various pathologies, making it a key target for in-vivo imaging in drug development and disease research.

Executive Summary

Both [11C]this compound and [11C]L-159,884 are effective radiotracers for imaging AT1R. However, they exhibit distinct pharmacokinetic and binding profiles. [11C]this compound demonstrates higher specific binding in the kidneys of higher species like baboons and has lower plasma protein binding, making more of the tracer available to the target receptor.[1][2] In contrast, [11C]L-159,884 shows higher in vitro binding affinity.[1] The choice between these tracers may depend on the specific research question, the animal model being used, and the desired imaging characteristics.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the performance of [11C]this compound and [11C]L-159,884, primarily derived from a comparative study in mice, dogs, and baboons.[1][2]

Table 1: In Vivo Performance in Baboon Renal Cortex

Parameter[11C]this compound[11C]L-159,884Reference
Tissue Activity (55-75 min post-injection)345 nCi/mL/mCi96 nCi/mL/mCi[1]
Specific Binding81%34%[1][2]
Distribution Volume (VT)13 mL/cm³1.5 mL/cm³[1]

Table 2: Specific Binding in Different Species and Tissues

SpeciesTissue[11C]this compound Specific Binding[11C]L-159,884 Specific BindingReference
BaboonRenal Cortex81%34%[1][2]
DogRenal Cortex95%92% (in a separate study)[1][2]
MouseAdrenals80-90%Not Reported[1][2]
MouseKidneys80-90%Not Reported[1][2]
MouseLungs80-90%Not Reported[1][2]
MouseHeart80-90%Not Reported[1][2]

Table 3: Physicochemical and Pharmacokinetic Properties

Parameter[11C]this compound[11C]L-159,884Reference
In Vitro Binding Affinity (IC50)3.27 nM (rat liver)0.08 nM (rabbit aorta)[1][2]
Plasma Protein Binding (Baboon)LowerHigher[1]
Metabolism in Plasma (Baboon, 90 min)21% metabolitesNot Reported[1]

Experimental Protocols

Radiosynthesis

[11C]this compound Radiosynthesis

The radiosynthesis of [11C]this compound is performed via a multi-step process.[1][2] A detailed step-by-step protocol with specific reagent amounts was not fully available in the reviewed literature, but the general procedure is as follows:

  • [11C]Methyl Iodide Production: [11C]CO2 produced by a cyclotron is converted to [11C]CH4, which is then iodinated to form [11C]methyl iodide ([11C]CH3I).

  • Radiolabeling: A tetrazole-protected hydroxy precursor of this compound is coupled with [11C]methyl iodide in anhydrous tetrahydrofuran (THF).

  • Deprotection: The protecting group is removed by acid hydrolysis.

  • Purification: The final product is purified using high-performance liquid chromatography (HPLC).

[11C]L-159,884 Radiosynthesis

A detailed, step-by-step protocol for the radiosynthesis of [11C]L-159,884 was not available in the reviewed public literature. The synthesis generally involves the methylation of a suitable precursor with a [11C]methylating agent.

In Vivo PET Imaging Protocol (Baboon Study)

This protocol is based on the comparative study by Szabo et al. (2009).[1][2]

  • Animal Preparation: A male Papio anubis baboon (24 kg) is anesthetized with an intramuscular injection of Saffan (9 mg/kg) and maintained with an intravenous infusion of Saffan (7 mg/kg/h). The animal is intubated, and vital signs (heart rate, blood pressure, oxygen saturation) are continuously monitored.

  • Radiotracer Injection:

    • [11C]this compound: An average dose of 345 MBq (9.34 mCi) with a specific activity of 291 GBq/µmol is injected intravenously.

    • [11C]L-159,884: A dose of 530 MBq (14.3 mCi) with a specific activity of 243 GBq/µmol is injected intravenously.

    • The two scans are performed on the same animal with a washout period of at least two months between the studies.

  • PET Imaging:

    • Dynamic PET imaging is performed for 75 minutes.

    • The imaging protocol consists of a sequence of frames: four 15-second images, three 1-minute images, three 2-minute images, three 5-minute images, three 10-minute images, and one 20-minute image.

  • Blocking Study for Specificity Assessment: To determine non-specific binding, a second PET scan is performed on the same day after a baseline scan. Thirty minutes prior to the second radiotracer injection, a potent AT1R antagonist, SK-1080 (1 mg/kg), is administered intravenously.

  • Image Reconstruction and Analysis: PET images are reconstructed using filtered-back-projection with a ramp filter. Regions of interest (ROIs) are drawn around the renal cortex to generate time-activity curves. These curves are corrected for radioactive decay and injected dose.

Ex Vivo Biodistribution Protocol (Mouse Study)

This protocol is based on the methodology described for [11C]this compound.[1][2]

  • Animal Model: Healthy male CD-1 mice (27-31 g) are used.

  • Radiotracer Injection: Mice are injected via the tail vein with approximately 21 MBq (0.56 mCi) of [11C]this compound.

  • Blocking Groups: To assess specific binding, separate groups of mice are pretreated 30 minutes prior to radiotracer injection with either:

    • Saline (control group)

    • AT1R antagonist SK-1080

    • AT2R antagonist PD123,319 (to assess selectivity)

  • Tissue Harvesting: At a designated time point post-injection (e.g., 30 or 60 minutes), mice are euthanized.

  • Sample Analysis: Blood and various organs (adrenals, kidneys, lungs, heart, liver, etc.) are collected, weighed, and the radioactivity is measured using a gamma counter.

  • Data Calculation: The tissue uptake is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Mandatory Visualization

Angiotensin II Type 1 Receptor Signaling Pathway

The binding of Angiotensin II to the AT1 receptor primarily activates the Gq/11 protein, initiating a signaling cascade that leads to various physiological effects.

AT1R_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates CellularResponse Cellular Responses (Vasoconstriction, etc.) Ca2->CellularResponse PKC->CellularResponse

Caption: AT1R Gq/11-PLC Signaling Cascade.

Experimental Workflow for Comparative PET Imaging

This diagram illustrates the logical flow of a typical preclinical comparative PET imaging study.

PET_Workflow start Start animal_prep Animal Preparation (Anesthesia, Vitals Monitoring) start->animal_prep tracer1_injection Inject [11C]this compound animal_prep->tracer1_injection blocker_admin Administer AT1R Blocker (e.g., SK-1080) animal_prep->blocker_admin pet_scan1 Dynamic PET Scan (75 min) tracer1_injection->pet_scan1 tracer2_injection Inject [11C]L-159,884 pet_scan2 Dynamic PET Scan (75 min) tracer2_injection->pet_scan2 washout Washout Period (≥ 2 months) pet_scan1->washout data_analysis Data Analysis (Image Reconstruction, ROI Analysis) pet_scan1->data_analysis pet_scan2->blocker_admin pet_scan2->data_analysis washout->tracer2_injection pet_scan_block1 Repeat PET Scan with [11C]this compound blocker_admin->pet_scan_block1 pet_scan_block2 Repeat PET Scan with [11C]L-159,884 blocker_admin->pet_scan_block2 pet_scan_block1->data_analysis pet_scan_block2->data_analysis comparison Compare Tracer Performance data_analysis->comparison

Caption: Comparative PET Imaging Workflow.

References

A Comparative Guide to the Validation of KR31173 PET for Angiotensin II Type 1 Receptor Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the PET tracer [11C]KR31173 with its alternative, [11C]L-159,884, for imaging the Angiotensin II subtype 1 (AT1) receptor. The information presented is based on supporting experimental data from preclinical studies, with a focus on in-vivo and ex-vivo validation methods, including a detailed protocol for in-vitro autoradiography.

Executive Summary

[11C]this compound is a promising radioligand for positron emission tomography (PET) imaging of the AT1 receptor, demonstrating high specific binding and favorable characteristics compared to the earlier tracer, [11C]L-159,884.[1] Across multiple animal models, including mice, dogs, and baboons, [11C]this compound exhibits significant specific binding in organs known for high AT1 receptor density, such as the kidneys, adrenal glands, lungs, and heart.[1] This guide summarizes the key performance data, outlines experimental protocols for validation, and provides visual representations of the associated signaling pathway and experimental workflows.

Performance Comparison: [11C]this compound vs. [11C]L-159,884

The following tables summarize the quantitative data from comparative studies, highlighting the key performance indicators of [11C]this compound and [11C]L-159,884.

Table 1: Specific Binding of AT1 Receptor PET Tracers in Various Species

SpeciesTracerOrganSpecific Binding (%)
Mice[11C]this compoundAdrenals, Kidneys, Lungs, Heart80-90%[1]
Dogs[11C]this compoundRenal Cortex95%[1]
Baboon[11C]this compoundRenal Cortex81%[1]
Baboon[11C]L-159,884Renal Cortex34%[1]

Table 2: Renal Cortex Tissue Concentration of AT1 Receptor PET Tracers

SpeciesTracerTissue Concentration (nCi/mL/mCi)Time Post-Injection (min)
Dogs[11C]this compound6375-95[1]
Baboon[11C]this compound34555-75[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the validation of [11C]this compound.

In-Vitro Autoradiography Protocol for [11C]this compound

This protocol is adapted from established methods for Angiotensin II receptor autoradiography.[2][3]

1. Tissue Preparation:

  • Euthanize the animal and rapidly excise the target organs (e.g., kidneys, adrenal glands).
  • Immediately freeze the tissues in isopentane cooled with liquid nitrogen.
  • Store the frozen tissues at -80°C until sectioning.
  • Using a cryostat, cut 20 µm-thick sections of the frozen tissue.
  • Thaw-mount the sections onto gelatin-coated microscope slides.
  • Store the slide-mounted sections at -80°C.

2. Radioligand Incubation:

  • Pre-incubate the slides for 15 minutes at room temperature in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.2% bovine serum albumin) to wash the tissue and reduce non-specific binding.
  • For total binding, incubate the slides in the same buffer containing [11C]this compound (e.g., 0.1-1.0 nM) for 60 minutes at room temperature.
  • For non-specific binding, incubate adjacent sections in the same solution as for total binding, but with the addition of a high concentration (e.g., 10 µM) of a non-labeled AT1 receptor antagonist (e.g., losartan).

3. Washing:

  • After incubation, wash the slides three times for 5 minutes each in ice-cold buffer to remove unbound radioligand.
  • Perform a final quick rinse in ice-cold deionized water to remove buffer salts.

4. Drying and Exposure:

  • Dry the slides rapidly under a stream of cold, dry air.
  • Appose the dried, labeled sections to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
  • Expose for an appropriate duration, which will depend on the radioactivity of the tracer and the density of the receptors.

5. Image Acquisition and Analysis:

  • Scan the imaging plate using a phosphor imager or develop the film.
  • Quantify the resulting autoradiograms using densitometry software.
  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Ex-Vivo Biodistribution Protocol in Mice

This protocol outlines the procedure for determining the tissue distribution of [11C]this compound after in-vivo administration.

1. Animal Preparation and Injection:

  • Use healthy adult mice.
  • Anesthetize the mice (e.g., with isoflurane).
  • Inject a known amount of [11C]this compound (e.g., 100-150 µCi) intravenously via the tail vein.

2. Tissue Harvesting:

  • At a predetermined time point post-injection (e.g., 60 minutes), euthanize the mice by an approved method (e.g., cervical dislocation under anesthesia).
  • Rapidly dissect the organs of interest (e.g., blood, heart, lungs, liver, kidneys, adrenals, muscle, and brain).

3. Radioactivity Measurement:

  • Weigh each tissue sample.
  • Measure the radioactivity in each sample using a gamma counter.
  • Also, measure the radioactivity of a standard of the injectate.

4. Data Analysis:

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
  • To determine specific binding, a separate group of animals can be pre-treated with a blocking agent (e.g., a non-radioactive AT1 receptor antagonist) before the injection of [11C]this compound. The reduction in %ID/g in the target organs in the pre-treated group compared to the control group indicates the level of specific binding.

Visualizations

The following diagrams illustrate the AT1 receptor signaling pathway and the experimental workflow for in-vitro autoradiography.

AT1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Cell Growth) PKC->Cellular_Response Leads to

AT1 Receptor Signaling Pathway

InVitro_Autoradiography_Workflow cluster_preparation Tissue Preparation cluster_incubation Radioligand Incubation cluster_processing Processing & Exposure cluster_analysis Data Analysis Harvest Harvest & Freeze Target Organs Section Cryostat Sectioning (20 µm) Harvest->Section Mount Thaw-Mount onto Microscope Slides Section->Mount Preincubation Pre-incubation (Wash) Mount->Preincubation Total_Binding Incubate with [11C]this compound Preincubation->Total_Binding Nonspecific_Binding Incubate with [11C]this compound + excess Losartan Preincubation->Nonspecific_Binding Wash Wash to Remove Unbound Tracer Total_Binding->Wash Nonspecific_Binding->Wash Dry Dry Slides Wash->Dry Expose Expose to Phosphor Plate/Film Dry->Expose Scan Scan Plate / Develop Film Expose->Scan Quantify Quantify Image (Densitometry) Scan->Quantify Calculate Calculate Specific Binding (Total - Nonspecific) Quantify->Calculate

In-Vitro Autoradiography Workflow

References

Cross-validation of KR31173 PET Data with Immunohistochemistry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of positron emission tomography (PET) data using the radioligand KR31173 and immunohistochemistry (IHC) for the validation of Angiotensin II type 1 receptor (AT1R) expression. This document is intended for researchers, scientists, and drug development professionals working on the renin-angiotensin system and associated pathologies. While direct head-to-head cross-validation studies on the same subjects are not extensively available in the current literature, this guide synthesizes findings from separate studies to offer a correlative understanding of how these two powerful techniques complement each other in AT1R research.

Introduction to this compound PET and AT1R Immunohistochemistry

This compound is a potent and selective antagonist for the Angiotensin II type 1 receptor (AT1R). When labeled with a positron-emitting radionuclide such as Carbon-11 ([11C]), it serves as a radioligand for in vivo imaging of AT1R distribution and density using PET.[1] This non-invasive technique allows for the quantitative assessment of AT1R expression in various organs, which is crucial for understanding its role in diseases like hypertension, heart failure, and kidney disease.[1]

Immunohistochemistry (IHC) is a widely used laboratory technique that employs antibodies to detect the presence and localization of specific proteins within tissue sections. For AT1R, IHC provides high-resolution, cell-specific information on receptor expression, which is essential for understanding the cellular and subcellular distribution of the receptor in both healthy and diseased states.

This guide will compare the quantitative data obtained from [11C]this compound PET studies with the qualitative and semi-quantitative localization provided by AT1R IHC, highlighting the strengths and limitations of each method.

Quantitative Data Presentation

The following tables summarize key quantitative findings from [11C]this compound PET studies in various animal models.

Table 1: In Vivo Biodistribution and Specific Binding of [11C]this compound in Mice

OrganTissue-to-Blood RatioSpecific Binding (%)
Adrenal Glands> 10:180-90%
Kidneys> 10:180-90%
Lungs> 10:180-90%
Heart> 10:180-90%
Liver> 10:1-

Data sourced from multiple studies.[2][3] Specific binding was determined by blocking studies with an AT1R antagonist.[2][3]

Table 2: Comparative in Vivo Binding of [11C]this compound and [11C]L-159,884 in Baboon Renal Cortex

RadioligandTissue Activity (nCi/mL/mCi) at 55-75 min post-injectionSpecific Binding (%)
[11C]this compound34581%
[11C]L-159,884-34%

Data indicates higher specific binding of [11C]this compound compared to the alternative radioligand [11C]L-159,884 in the baboon kidney.[2]

Table 3: [11C]this compound PET in Dog Renal Cortex

ParameterValue
Tissue Concentration at 75-95 min post-injection (nCi/mL/mCi)63
Specific Binding Rate (%)95%

High specific binding was observed in the renal cortex of dogs.[2]

Experimental Protocols

[11C]this compound PET Imaging Protocol (Adapted from studies in mice, dogs, and baboons)
  • Animal Preparation: Animals are housed and cared for according to institutional guidelines. For the procedure, animals are typically anesthetized. For dogs and baboons, intubation may be performed to maintain a clear airway, and vital signs such as heart rate, blood pressure, and oxygen saturation are continuously monitored.[4]

  • Radioligand Injection: [11C]this compound is administered intravenously. The injected dose varies depending on the animal model (e.g., ~13 MBq for mice, ~275 MBq for dogs).[4]

  • PET Scan Acquisition: A dynamic PET scan is performed immediately after radioligand injection for a duration of 60 to 90 minutes.[4][5] A transmission scan is typically acquired prior to the emission scan for attenuation correction.[4]

  • Blocking Studies (for specificity assessment): To determine non-specific binding, a separate group of animals is pre-treated with a potent, non-radiolabeled AT1R antagonist (e.g., SK-1080) approximately 30 minutes before the injection of [11C]this compound.[4]

  • Data Analysis: Time-activity curves are generated for regions of interest (e.g., renal cortex, adrenal glands). Specific binding is calculated as the difference between total binding (in untreated animals) and non-specific binding (in antagonist-treated animals).[5]

AT1R Immunohistochemistry Protocol (General protocol adapted from studies on kidney and adrenal tissues)
  • Tissue Preparation: Tissues (e.g., kidney, adrenal gland) are collected and fixed in 10% buffered formalin or Bouin's solution, followed by embedding in paraffin.[6][7]

  • Sectioning: Paraffin-embedded tissues are sectioned at a thickness of 4-5 µm and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated. Antigen retrieval is performed to unmask the antigenic sites, often by heating the slides in a citrate buffer.

  • Immunostaining:

    • Slides are incubated with a primary antibody specific for the AT1 receptor (e.g., rabbit polyclonal or mouse monoclonal anti-AT1R antibody).[7]

    • After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

    • A chromogen substrate (e.g., 3,3'-diaminobenzidine) is added to produce a colored precipitate at the site of the antigen-antibody reaction.

  • Counterstaining and Visualization: Slides are counterstained with a nuclear stain like hematoxylin to visualize cell nuclei. After dehydration and mounting, the slides are examined under a microscope to assess the localization and intensity of AT1R staining.[8]

  • Specificity Control: Negative controls are performed by omitting the primary antibody to ensure the observed staining is specific to the target antigen.[6]

Visualization of Pathways and Workflows

AT1R_Signaling_Pathway cluster_membrane Cell Membrane AT1R AT1R Gq11 Gq/11 AT1R->Gq11 activates AngII Angiotensin II AngII->AT1R PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca2->PKC activates CellularResponse Cellular Responses (e.g., Vasoconstriction, Aldosterone Secretion) PKC->CellularResponse leads to

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

Experimental_Workflow cluster_PET [11C]this compound PET Imaging cluster_IHC AT1R Immunohistochemistry cluster_Validation Cross-Validation Logic AnimalPrep_PET Animal Preparation (Anesthesia, Monitoring) Injection_PET IV Injection of [11C]this compound AnimalPrep_PET->Injection_PET Scan Dynamic PET Scan (60-90 min) Injection_PET->Scan DataAnalysis_PET Data Analysis (Time-Activity Curves, Specific Binding) Scan->DataAnalysis_PET PET_Results Quantitative AT1R Distribution (PET) DataAnalysis_PET->PET_Results TissueCollection Tissue Collection (e.g., Kidney, Adrenal) Fixation Fixation & Paraffin Embedding TissueCollection->Fixation Staining Immunostaining (Primary & Secondary Ab) Fixation->Staining Microscopy Microscopic Analysis (AT1R Localization) Staining->Microscopy IHC_Results Cell-Specific AT1R Localization (IHC) Microscopy->IHC_Results Correlation Correlative Validation PET_Results->Correlation IHC_Results->Correlation

Caption: Comparative Experimental Workflow for PET and IHC.

Comparison of Findings and Complementarity

  • Quantitative vs. Qualitative: [11C]this compound PET provides quantitative data on AT1R density and distribution across entire organs in vivo.[2] This allows for the assessment of receptor changes in response to drugs or disease progression.[5] IHC, on the other hand, offers high-resolution, qualitative or semi-quantitative information on the specific cell types expressing AT1R within a tissue.[9] For example, PET can quantify high AT1R density in the kidney, while IHC can pinpoint this expression to vascular smooth muscle, glomerular mesangial cells, and tubular epithelial cells.[6]

  • In Vivo vs. Ex Vivo: PET is a non-invasive, in vivo technique that can be used for longitudinal studies in the same subject.[10] IHC is an ex vivo method that requires tissue harvesting, providing a snapshot of receptor expression at a single time point.

  • Validation and Correlation: The high uptake of [11C]this compound in organs like the kidneys and adrenal glands, as measured by PET, is consistent with IHC studies that show strong AT1R staining in these tissues.[2][7] For instance, the high specific binding of the radiotracer in the renal cortex aligns with the dense localization of AT1R in renal tubules and vasculature observed through IHC.[2][6][11] While direct correlative studies are needed, the existing data from both modalities provide a consistent picture of AT1R distribution. One study did use in vitro autoradiography with [11C]this compound on kidney sections, which confirmed the PET findings and showed a clear distinction between cortex and medulla, further bridging the gap between in vivo imaging and tissue-level analysis.[5][12]

Conclusion

[11C]this compound PET and AT1R immunohistochemistry are complementary techniques for studying the Angiotensin II type 1 receptor. PET offers a non-invasive, quantitative assessment of receptor distribution in vivo, which is invaluable for dynamic studies of disease and drug effects. IHC provides detailed, cell-specific localization of the receptor, which is essential for understanding the underlying biology. While direct cross-validation studies are an area for future research, the current body of literature demonstrates a strong correlation between the findings from these two methodologies. The combined use of [11C]this compound PET and AT1R IHC provides a powerful, multi-faceted approach for researchers and drug developers to investigate the role of AT1R in health and disease.

References

A Comparative Guide to AT1R PET Tracers: [11C]KR31173 vs. 18F-Labeled Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Carbon-11 labeled angiotensin II type 1 receptor (AT1R) PET tracer, [11C]KR31173, and emerging Fluorine-18 labeled counterparts. This document synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes relevant biological and experimental workflows.

The non-invasive in vivo imaging of AT1R expression is a critical tool for understanding cardiovascular diseases, renal pathologies, and oncological processes. Positron Emission Tomography (PET) tracers targeting AT1R offer a quantitative method to assess receptor density and occupancy. Historically, [11C]this compound has been a valuable radioligand for preclinical studies. However, the logistical challenges associated with its short 20-minute half-life have spurred the development of 18F-labeled tracers, which offer a significantly longer half-life of approximately 110 minutes, facilitating broader clinical translation.

Performance Comparison of AT1R PET Tracers

The following tables summarize the key quantitative data for [11C]this compound and prominent 18F-labeled AT1R PET tracers, providing a clear comparison of their binding affinities, radiochemical properties, and in vivo performance.

TracerRadionuclideHalf-life (min)PrecursorRadiochemical YieldMolar Activity (GBq/µmol)
[11C]this compound Carbon-1120.4Tetrazole-protected hydroxy precursorNot consistently reported> 37
[18F]DR29 Fluorine-18109.8SK-1080 derivative~36% (decay-corrected)1.9 - 5.1
[18F]FPyKYNE-losartan Fluorine-18109.8Losartan derivativeNot specifiedNot specified
[18F]FV45 Fluorine-18109.8Irbesartan derivativeNot specifiedNot specified

Table 1: Radiochemical Properties of AT1R PET Tracers. This table provides a comparative overview of the key radiochemical characteristics of [11C]this compound and various 18F-labeled AT1R PET tracers.

TracerBinding AffinityIn Vitro/Ex Vivo Specific BindingIn Vivo Imaging Highlights
[11C]this compound IC50 = 3.27 nM (rat liver homogenates)[1]80-90% in mice (adrenals, kidneys, lungs, heart); 95% in dogs (renal cortex); 81% in baboon (renal cortex)[1][2]Higher specific binding in baboon renal cortex (81%) compared to [11C]L-159,884 (34%)[1][2].
[18F]DR29 Subnanomolar affinity[3]High kidney uptake, significantly reduced by candesartan (AT1R antagonist)[4][5]High kidney-to-blood contrast; stable retention over 2 hours in rats[4][6].
[18F]FPyKYNE-losartan Kd = 49.4 ± 18.0 nM (rat kidney)[7]High affinity to rat kidney AT1R[7].High kidney-to-blood contrast and slow renal clearance in pigs[6][7].
[18F]FV45 High affinity (details not specified)Preserves AT1R affinity[3][6].Faced hurdles with suboptimal kidney-to-liver contrast and rapid washout[3][6].

Table 2: Preclinical Performance of AT1R PET Tracers. This table compares the binding affinity and in vivo imaging characteristics of [11C]this compound with those of 18F-labeled alternatives, highlighting their performance in preclinical models.

Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

The AT1R is a G protein-coupled receptor that mediates the majority of the physiological and pathophysiological effects of angiotensin II. Its activation triggers a complex network of intracellular signaling cascades.

AT1R_Signaling_Pathway cluster_receptor Cell Membrane cluster_g_protein G Protein-Dependent Signaling cluster_mapk Downstream Effects AngII Angiotensin II AT1R AT1R AngII->AT1R Gq11 Gq/11 AT1R->Gq11 PLC PLC Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC MAPK MAPK Activation Ca2->MAPK PKC->MAPK Cellular_Responses Vasoconstriction, Cell Growth, Inflammation MAPK->Cellular_Responses

Caption: AT1R Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the synthesis and evaluation of AT1R PET tracers.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound is typically performed via a two-step process:

  • [11C]Methyl Iodide Trapping: A tetrazole-protected hydroxy precursor of this compound is dissolved in a suitable solvent (e.g., acetone). [11C]Methyl iodide, produced from a cyclotron, is then passed through this solution and trapped.

  • Methylation and Deprotection: The trapped [11C]methyl iodide reacts with the precursor at an elevated temperature. Following the methylation, the protecting group is removed by acid hydrolysis (e.g., using HCl).

  • Purification: The final product, [11C]this compound, is purified using high-performance liquid chromatography (HPLC). The purified tracer is then formulated in a physiologically compatible solution for injection.

Radiosynthesis of [18F]DR29

The synthesis of [18F]DR29 is based on the SK-1080 scaffold:

  • [18F]Fluoride Production and Activation: [18F]Fluoride is produced via a cyclotron and subsequently activated by forming a complex with a potassium-kryptofix [2.2.2] system.

  • Nucleophilic Fluorination: The activated [18F]fluoride is reacted with a suitable precursor molecule (a derivative of SK-1080 with a leaving group) in a solvent like dimethylformamide (DMF) at an elevated temperature.

  • Purification: The resulting [18F]DR29 is purified using HPLC to remove unreacted [18F]fluoride and other impurities. The final product is formulated for in vivo use.

In Vitro and In Vivo Evaluation of AT1R PET Tracers

A standardized workflow is employed to characterize the performance of novel PET tracers.

PET_Tracer_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Preclinical Models) cluster_analysis Data Analysis Binding_Assay Binding Affinity & Selectivity (e.g., Radioligand Binding Assays) Biodistribution Ex Vivo Biodistribution (Tracer uptake in organs) Binding_Assay->Biodistribution Autoradiography Autoradiography (Tissue Slices) Autoradiography->Biodistribution PET_Imaging PET/CT or PET/MR Imaging (Dynamic & Static Scans) Biodistribution->PET_Imaging Blocking_Studies Blocking Studies (Co-injection with antagonist) PET_Imaging->Blocking_Studies Metabolism Metabolite Analysis (Blood & Tissue Samples) Blocking_Studies->Metabolism Quantification Image Quantification (SUV, BPnd) Metabolism->Quantification

Caption: PET Tracer Evaluation Workflow.

1. In Vitro Binding Assays:

  • Objective: To determine the binding affinity (e.g., IC50, Kd) and selectivity of the tracer for AT1R over other receptors.

  • Method: Competitive binding assays are performed using tissue homogenates (e.g., from rat liver or kidney) or cells expressing AT1R. The radiolabeled tracer competes with increasing concentrations of a known non-radiolabeled ligand.

2. Ex Vivo Biodistribution:

  • Objective: To determine the distribution of the tracer in various organs and tissues at different time points after injection.

  • Method: The radiotracer is administered to a cohort of animals (e.g., mice or rats). At specified times, the animals are euthanized, and organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

3. PET Imaging:

  • Objective: To visualize and quantify the in vivo distribution of the tracer and its binding to the target receptor.

  • Method: The radiotracer is injected intravenously into an anesthetized animal placed in a PET scanner. Dynamic or static images are acquired over a specific duration. To assess non-specific binding, a separate cohort of animals is pre-treated with a high dose of a non-radiolabeled AT1R antagonist (e.g., candesartan or SK-1080) before the tracer injection. The reduction in tracer uptake in the target organ in the pre-treated group is considered to be the specific binding component.

Logical Comparison: [11C]this compound vs. 18F-Labeled Tracers

The choice between a Carbon-11 and a Fluorine-18 labeled tracer involves a trade-off between logistical convenience and specific imaging characteristics.

Tracer_Comparison cluster_c11 [11C]this compound cluster_f18 18F-Labeled Tracers (e.g., [18F]DR29) C11_Pros Pros: - Well-characterized - High specific binding C11_Cons Cons: - Short half-life (20 min) - Requires on-site cyclotron - Limited to single-day, single-subject studies C11_Pros->C11_Cons Trade-offs F18_Cons Cons: - Potentially more complex radiosynthesis - Newer tracers may have less extensive characterization F18_Pros Pros: - Longer half-life (~110 min) - Allows for centralized production and distribution - Enables longer imaging protocols and repeat studies F18_Pros->F18_Cons Considerations

Caption: [11C] vs. 18F Tracers.

References

Comparative Binding Analysis of KR-31173: A Multi-Species Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the binding characteristics of the investigational compound KR-31173 across various species has been hindered by the absence of publicly available data. Extensive searches of scientific literature and pharmacology databases did not yield specific binding affinity (Ki), dissociation constant (Kd), or half-maximal inhibitory concentration (IC50) values for a compound designated KR-31173 in any species.

Consequently, a direct comparative guide detailing the binding profile of KR-31173 in different species cannot be constructed at this time. To provide a framework for such an analysis, should data become available, this guide outlines the standard experimental protocols and data presentation formats used in comparative binding studies.

Data Presentation

Quantitative data from binding assays are typically summarized in a tabular format to facilitate cross-species comparisons. Key parameters include:

SpeciesReceptor/TissueRadioligandKi (nM)Kd (nM)Bmax (fmol/mg protein)Hill Slope
Human
Rat
Mouse
Monkey

Table 1: Comparative Binding Affinity and Receptor Density of KR-31173. This table would present the binding affinity (Ki), dissociation constant (Kd), maximum receptor density (Bmax), and Hill slope for KR-31173 in various species and tissues.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in comparative binding characteristic studies.

Radioligand Binding Assay (Filtration Method)

This is a standard method to determine the affinity of a compound for a specific receptor.[1][2][3]

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[1]

2. Binding Reaction:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the membrane preparation, a specific radioligand (a radioactively labeled molecule that binds to the target receptor), and varying concentrations of the unlabeled test compound (KR-31173).

  • The plate is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[1]

3. Separation of Bound and Free Ligand:

  • The reaction is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.[1]

4. Quantification:

  • The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding.

  • The half-maximal inhibitory concentration (IC50), the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_quantification Quantification & Analysis Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension Protein_Assay Protein Assay Resuspension->Protein_Assay Incubation Incubation (Membranes, Radioligand, KR-31173) Protein_Assay->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis

Figure 1. Workflow for a typical radioligand binding assay.

Signaling Pathway Visualization

While the specific target and signaling pathway of KR-31173 are unknown, many pharmacological agents target G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The diagrams below illustrate generalized signaling pathways for these two major receptor classes.

Generalized GPCR Signaling

GPCR_Signaling cluster_membrane Cell Membrane KR31173 KR-31173 GPCR GPCR This compound->GPCR Binds G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Figure 2. A generalized G-protein coupled receptor signaling pathway.

Generalized Receptor Tyrosine Kinase (RTK) Signaling

RTKs are crucial in regulating cell growth, differentiation, and metabolism.[4] Their signaling cascades often involve pathways like MAPK/ERK and PI3K/Akt.[4]

RTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound KR-31173 RTK Receptor Tyrosine Kinase This compound->RTK Binds & Dimerizes Adaptor Adaptor Proteins RTK->Adaptor Recruits & Phosphorylates PI3K PI3K RTK->PI3K RAS Ras Adaptor->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT Akt PI3K->AKT Cellular_Response Cellular Response (Proliferation, Survival) AKT->Cellular_Response Transcription->Cellular_Response

Figure 3. A simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

References

A Head-to-Head Comparison of KR31173 and [18F]DR29 for Renal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The non-invasive imaging of angiotensin II type 1 receptors (AT1R) in the kidney holds significant promise for understanding and managing a variety of renal and cardiovascular diseases. Two notable radiotracers, [11C]KR31173 and [18F]DR29, have emerged as key tools for positron emission tomography (PET) imaging of renal AT1R expression. This guide provides a detailed, data-driven comparison of their performance characteristics, supported by experimental evidence.

Overview of the Radiotracers

Both this compound and [18F]DR29 are potent and selective antagonists for the AT1 receptor. Their primary difference lies in the radioisotope used for labeling: this compound is labeled with carbon-11 ([11C]), while [18F]DR29 is labeled with fluorine-18 ([18F]). This choice of radionuclide has significant implications for clinical translation and imaging logistics, as [18F] has a longer half-life (109.7 minutes) compared to [11C] (20.4 minutes), allowing for more flexible production and imaging protocols.[1][2]

Performance Data

The following tables summarize the key quantitative data for [11C]this compound and [18F]DR29 based on preclinical studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions and animal models may vary between studies.

Table 1: Radiotracer Characteristics

Parameter[11C]this compound[18F]DR29
Radionuclide Carbon-11 ([11C])Fluorine-18 ([18F])
Target Angiotensin II Type 1 Receptor (AT1R)Angiotensin II Type 1 Receptor (AT1R)
Radiolabeling Yield Not explicitly stated in reviewed abstracts36 ± 6%
Molar Activity Not explicitly stated in reviewed abstracts1.9–5.1 GBq/μmol

Table 2: Preclinical Renal Imaging Performance

Parameter[11C]this compound[18F]DR29
Animal Model(s) Mice, Dogs, Baboons, PigsWistar Rats, Hypertensive Rats
Specific Binding (Kidney) 80-90% (mice, ex vivo), 95% (dogs), 81% (baboon)[3]Significantly reduced by AT1R antagonist candesartan[4][5]
Kidney-to-Blood Ratio Not explicitly stated in reviewed abstracts4.54 ± 1.59 (vehicle) vs. 0.43 ± 0.01 (with candesartan)[4][5]
Uptake and Retention Accumulation in renal cortex[3]Rapid kidney uptake and stable retention over 2 hours[4][5]
Image Quality Excellent in dogs, with clear visualization of kidneys[6]Clear, receptor-specific renal images[4]
Effect of Transporter Inhibition Not a primary focus in reviewed studiesReduced clearance and improved renal imaging contrast[4][5]
Performance in Disease Models Used in a porcine model of renal ischemia-reperfusion[7]Higher kidney uptake in hypertensive rats, correlating with AT1R expression[4][5]

Signaling Pathway and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

AT1R_Signaling_Pathway cluster_RAS Renin-Angiotensin System (RAS) cluster_AT1R AT1 Receptor Signaling cluster_Tracers PET Tracers Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R binds to Renin Renin ACE ACE Gq_11 Gq/11 AT1R->Gq_11 activates PLC PLC Gq_11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC activation DAG->PKC Physiological_Effects Physiological Effects (Vasoconstriction, Aldosterone release, etc.) Ca2->Physiological_Effects PKC->Physiological_Effects This compound [11C]this compound This compound->AT1R antagonizes DR29 [18F]DR29 DR29->AT1R antagonizes

Caption: Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway.

Experimental_Workflow cluster_radiolabeling Radiolabeling cluster_preclinical Preclinical Evaluation start Precursor synthesis Radiosynthesis ([11C]CH3I or [18F]Fluoride) start->synthesis purification Purification (HPLC) synthesis->purification qc Quality Control (Purity, Molar Activity) purification->qc animal_model Animal Model (e.g., Rats, Dogs, Pigs) qc->animal_model Radiotracer injection Tracer Injection (i.v.) animal_model->injection pet_scan Dynamic PET Imaging injection->pet_scan biodistribution Ex vivo Biodistribution (Organ harvesting) injection->biodistribution analysis Data Analysis (Time-Activity Curves, SUV, etc.) pet_scan->analysis biodistribution->analysis

Caption: General Experimental Workflow for Preclinical PET Imaging.

Experimental Protocols

Radiolabeling
  • [11C]this compound: While specific details for the radiolabeling of [11C]this compound are not extensively covered in the provided search results, it is synthesized using [11C]methyl iodide or [11C]methyl triflate, common methods for introducing a [11C]methyl group.

  • [18F]DR29: The radiolabeling of [18F]DR29 was achieved with a reported yield of 36 ± 6%.[4][5] This process likely involves a nucleophilic substitution reaction with [18F]fluoride on a suitable precursor molecule.

Animal Studies and PET Imaging
  • [11C]this compound:

    • Animal Models: Studies have been conducted in mice, beagle dogs, baboons, and pigs.[3][7]

    • Imaging Protocol: Dynamic PET scans were acquired for up to 90 minutes following the injection of [11C]this compound.[8] To assess non-specific binding, imaging was performed before and after pretreatment with a potent AT1R antagonist.[3]

    • Data Analysis: Time-activity curves were generated for various tissues, and compartmental modeling was used to quantify the kinetics of the radioligand.[7]

  • [18F]DR29:

    • Animal Models: Healthy Wistar rats and hypertensive rat models were used.[4][5]

    • Imaging Protocol: Dynamic PET imaging was performed to assess tracer specificity and to quantify renal AT1R.[4][5] The imaging duration was up to 2 hours.[4][5] Blocking studies were conducted using the AT1R antagonist candesartan.[4][5] The effects of transporter inhibitors (rifampicin for OATPs and nitazoxanide for OATs) were also investigated.[5][9]

    • Biodistribution Studies: Ex vivo biodistribution studies were conducted in healthy Wistar rats with and without candesartan and transporter inhibitors.[4][5]

Discussion

Both [11C]this compound and [18F]DR29 are valuable tools for renal AT1R imaging, each with distinct advantages and disadvantages.

[11C]this compound has been demonstrated to have high specific binding in the kidneys of multiple species, including larger animals like dogs and baboons, suggesting its potential for translation to human studies.[3] The established kinetic modeling for this tracer allows for quantitative assessment of AT1R binding.[7] However, the short half-life of [11C] is a significant logistical challenge, requiring an on-site cyclotron and rapid synthesis, which limits its widespread clinical use.[1][2]

[18F]DR29 offers the significant advantage of a longer half-life due to the [18F] label, making it more practical for clinical settings.[1][2] Studies have shown its high affinity and stability, resulting in clear, receptor-specific renal images.[4] A key finding for [18F]DR29 is the successful use of transporter inhibitors to reduce off-target clearance and enhance the specific signal in the kidneys, an important consideration for renal imaging agents.[4][5] The demonstration of increased uptake in a hypertensive rat model further supports its potential as a biomarker for AT1R-related pathology.[4][5]

Conclusion

In a head-to-head comparison for renal imaging, [18F]DR29 appears to have a more favorable profile for clinical translation and broader research applications due to the advantages conferred by the fluorine-18 label. Its high-quality imaging, stable retention, and the ability to mitigate non-specific uptake through transporter inhibition make it a highly promising tool for the non-invasive evaluation of renal AT1R expression in both healthy and diseased states.[4][5] While [11C]this compound has proven to be a reliable radioligand for quantitative AT1R imaging, its clinical utility is hampered by the logistical constraints of carbon-11. Future research directly comparing these two tracers under identical experimental conditions would be invaluable for definitively establishing their relative merits.

References

Assessing the Reproducibility of [11C]KR31173 PET Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a positron emission tomography (PET) tracer is paramount for its application in longitudinal studies and clinical trials. This guide provides a comprehensive assessment of the current state of reproducibility for [11C]KR31173, a PET radioligand for the angiotensin II subtype 1 (AT1) receptor, and compares it with established [11C]-labeled tracers for other molecular targets.

While direct test-retest reproducibility data for [11C]this compound is not yet available in the published literature, this guide summarizes the existing data on its use and provides a comparative framework using reproducibility metrics from other well-characterized [11C] radiotracers. This allows for an informed assessment of the tracer's potential and highlights the need for future validation studies.

[11C]this compound: Current Status and Experimental Protocols

[11C]this compound has been utilized for PET imaging of AT1 receptors in various preclinical and clinical research settings, primarily focusing on the kidneys and heart. Studies have demonstrated its specificity through blocking experiments with AT1 receptor antagonists.

Experimental Protocols for [11C]this compound PET

The following table summarizes the typical experimental protocols used in human and animal studies with [11C]this compound, extracted from published research.

ParameterHuman StudiesPorcine Studies
PET Scanner GE Discovery Rx VCTGE Advance PET scanner
Injected Dose -551–762 MBq (15–21 mCi)
Specific Activity -81 ± 33 GBq/μmole (2200 ± 900 mCi/μmole)
Scan Duration -90 minutes
Data Analysis -Compartmental modeling
Blocking Agent 40 mg olmesartan (oral)-

Note: Detailed quantitative data on injection dose and specific activity for human studies were not consistently reported in the reviewed literature.

Below is a graphical representation of a typical experimental workflow for a [11C]this compound PET study, illustrating the key steps from subject preparation to data analysis.

G cluster_0 Subject Preparation cluster_1 Radiotracer Administration & PET Scan cluster_2 Data Processing and Analysis a Subject Consent and Screening b Fasting (if required) a->b c Intravenous Line Placement b->c d [11C]this compound Injection c->d Proceed to scanning e Dynamic PET Scan Acquisition (e.g., 90 minutes) d->e f Arterial Blood Sampling (optional) e->f i Kinetic Modeling f->i Input function for modeling g Image Reconstruction h Region of Interest (ROI) Definition g->h h->i j Quantification of Binding Parameters (e.g., DVR) i->j

Experimental workflow for a [11C]this compound PET study.

Comparative Reproducibility of Other [11C] PET Tracers

To contextualize the assessment of [11C]this compound, the following table presents test-retest reproducibility data from several other [11C]-labeled PET tracers targeting different receptors and transporters in the brain. The key metrics are Test-Retest Variability (TRV) and the Intraclass Correlation Coefficient (ICC). Lower TRV and higher ICC values indicate better reproducibility.

TracerTargetBrain RegionsTest-Retest Variability (%)Intraclass Correlation Coefficient (ICC)
[11C]EKAP κ-opioid receptorVarious cortical & subcortical4-8% (amygdala 17%)0.78-0.98 (amygdala 0.19)
[11C]PIB Amyloid-β plaquesVarious cortical~3% (SRTM2)>0.9
[11C]LY2795050 κ-opioid receptorRegions with moderate to high KOR density<10%>0.8
[11C]-(+)-PHNO Dopamine D2/D3 receptorsD2-rich: 9%; D3-rich: 6-21%-
[11C]OMAR Cannabinoid CB1 receptorWhole brain~9%~0.7

TRV: Test-Retest Variability, typically expressed as the mean absolute difference between test and retest scans as a percentage of the mean of the two scans. ICC: Intraclass Correlation Coefficient, a measure of the reliability of measurements.

Assessment and Future Directions

The absence of direct test-retest data for [11C]this compound is a significant gap in its validation. While blocking studies have established its specificity, the reliability of its quantitative measurements over time remains uncharacterized. For [11C]this compound to be confidently used in longitudinal studies, such as those monitoring therapeutic interventions, dedicated test-retest studies are essential.

Based on the comparative data, a well-performing [11C] tracer typically exhibits a test-retest variability of less than 10% and an ICC greater than 0.8 in its target regions. Future studies on [11C]this compound should aim to quantify these parameters.

Furthermore, the development of tracers with longer half-lives, such as those labeled with fluorine-18, may offer logistical advantages for clinical studies, though they too will require rigorous reproducibility assessments.

Unveiling the Potential of KR31173 PET Imaging in Predicting Clinical Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for precise and predictive biomarkers in cardiovascular and renal diseases has led to the exploration of novel molecular imaging techniques. Among these, Positron Emission Tomography (PET) targeting the Angiotensin II Type 1 receptor (AT1R) is emerging as a promising tool to understand disease pathophysiology and guide therapeutic strategies. This guide provides a comprehensive overview of the preclinical and early clinical findings for the AT1R PET tracer, [11C]KR31173, and compares its performance with other relevant imaging agents. While direct correlation with long-term clinical outcomes in humans is still an area of active investigation, the existing data provides a strong rationale for its further development.

The Role of Angiotensin II Type 1 Receptor in Disease

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure and fluid balance. Its overactivation, primarily through the AT1R, is implicated in the pathophysiology of numerous conditions, including hypertension, heart failure, and chronic kidney disease.[1] Non-invasive visualization and quantification of AT1R expression could, therefore, offer significant prognostic and therapeutic insights.[2]

[11C]this compound: A Promising Radiotracer for AT1R Imaging

[11C]this compound is a potent and selective antagonist for the AT1R that has been radiolabeled with carbon-11 for PET imaging.[3] Preclinical studies have demonstrated its potential for imaging AT1R in various organs.

Comparative Performance of AT1R PET Tracers

The development of AT1R PET tracers has seen several candidates, each with distinct characteristics. Below is a comparison of [11C]this compound with another notable AT1R tracer, [18F]DR29, and the earlier ligand [11C]L-159,884.

RadiotracerIsotopeHalf-lifeKey AdvantagesKey Limitations
[11C]this compound Carbon-1120.4 minHigh specific binding in preclinical models (up to 95% in dog kidneys).[4] Promising for human studies.[3]Short half-life requires an on-site cyclotron, limiting widespread clinical use.[1][5]
[18F]DR29 Fluorine-18109.8 minLonger half-life allows for distribution to centers without a cyclotron.[1] Shows high kidney uptake and specificity in preclinical models.[5]Newer tracer with less extensive validation compared to [11C]this compound.
[11C]L-159,884 Carbon-1120.4 minWell-suited for studying hormonal and sodium effects on kidneys in canine models.[3]Modest uptake in the primate kidney compared to [11C]this compound.[3]

Preclinical Evidence: Correlating [11C]this compound PET with Pathophysiology

Animal studies have provided the foundational evidence for the potential of [11C]this compound PET to reflect disease-related changes in AT1R expression.

Myocardial Infarction

In a porcine model of myocardial infarction, dynamic PET/CT with [11C]this compound revealed AT1R upregulation in both the infarcted and remote myocardium compared to healthy controls.[2] This suggests a role for AT1R in the remodeling process following a heart attack. A diagnostic tool that can identify the extent of this upregulation early after an infarction could potentially predict the risk of subsequent heart failure development.[2]

Renal Ischemia

Studies in pigs with renal artery stenosis have shown that reduced renal perfusion is correlated with increased in vivo AT1R binding as measured by [11C]this compound PET.[6] This finding supports the use of this tracer to investigate the activation of the RAS in renal ischemia and reperfusion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Radiosynthesis of [11C]this compound

The radiosynthesis of [11C]this compound typically involves the methylation of a precursor molecule using [11C]methyl iodide, followed by purification. This process is complex and requires specialized radiochemistry facilities.

Preclinical PET Imaging Protocol (Porcine Model)

Animal Preparation:

  • Fasting for 12 hours prior to the scan.

  • Anesthesia induction and maintenance.

  • Intravenous line placement for tracer injection and blood sampling.

PET/CT Acquisition:

  • A transmission CT scan is performed for attenuation correction.

  • A dynamic PET scan is initiated immediately after the intravenous bolus injection of [11C]this compound.

  • Scanning duration is typically 60-90 minutes.[7]

Data Analysis:

  • Regions of interest (ROIs) are drawn on the reconstructed PET images (e.g., myocardium, renal cortex).

  • Time-activity curves are generated for each ROI.

  • Kinetic modeling is applied to the time-activity curves to quantify tracer uptake and binding, often expressed as the distribution volume (VT).

Visualizing the Molecular Pathway and Experimental Workflow

AT1R Signaling Pathway

AT1R_Signaling_Pathway cluster_RAS Renin-Angiotensin System cluster_Cell Target Cell cluster_Effects Downstream Effects Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin AngII Angiotensin II AngI->AngII ACE AT1R AT1 Receptor AngII->AT1R Renin Renin ACE ACE Gq Gq/11 AT1R->Gq activates PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC IP3_DAG->Ca_PKC Vasoconstriction Vasoconstriction Ca_PKC->Vasoconstriction Aldosterone Aldosterone Release Ca_PKC->Aldosterone Fibrosis Fibrosis & Hypertrophy Ca_PKC->Fibrosis

Caption: Simplified signaling pathway of the Angiotensin II Type 1 Receptor (AT1R).

[11C]this compound PET Imaging Workflow

PET_Workflow cluster_Preparation Preparation cluster_Imaging Imaging cluster_Analysis Data Analysis Tracer [11C]this compound Radiosynthesis Injection Tracer Injection (Intravenous Bolus) Tracer->Injection Patient Patient Preparation (e.g., Fasting) Patient->Injection PET_CT Dynamic PET/CT Scan (60-90 min) Injection->PET_CT Reconstruction Image Reconstruction (with Attenuation Correction) PET_CT->Reconstruction ROI Region of Interest (ROI) Definition Reconstruction->ROI TAC Time-Activity Curve Generation ROI->TAC Modeling Kinetic Modeling (e.g., to get VT) TAC->Modeling

Caption: General experimental workflow for a [11C]this compound PET imaging study.

Future Directions and Clinical Outlook

The preclinical data for [11C]this compound is compelling, demonstrating its ability to visualize and quantify AT1R expression in relevant animal models of cardiovascular and renal disease. The first-in-human studies have also shown its feasibility and safety.[2] However, the critical next step is to conduct longitudinal clinical trials to directly correlate [11C]this compound PET findings with patient outcomes. Such studies would be instrumental in establishing this imaging technique as a tool for:

  • Risk Stratification: Identifying patients at higher risk for adverse events, such as the development of heart failure after a myocardial infarction.

  • Prognostication: Predicting the rate of disease progression in conditions like chronic kidney disease.

  • Therapeutic Monitoring: Assessing the efficacy of AT1R-targeting drugs and potentially guiding personalized treatment strategies.[4]

The development of longer-lived F-18 labeled AT1R tracers like [18F]DR29 may facilitate larger, multi-center clinical trials by overcoming the logistical challenges associated with C-11 radiotracers.[1][5]

References

A comparative review of AT1R radioligands for PET imaging

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Angiotensin II Type 1 Receptor (AT1R) Radioligands for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo quantification of biological processes at the molecular level. In the context of the renin-angiotensin system (RAS), PET imaging of the Angiotensin II Type 1 Receptor (AT1R) offers a unique window into the pathophysiology of numerous cardiovascular and renal diseases, including hypertension, heart failure, and chronic kidney disease. The development of specific and effective radioligands is crucial for the accurate quantification of AT1R expression and occupancy. This guide provides a comparative review of several prominent carbon-11 and fluorine-18 labeled radioligands for AT1R PET imaging, with a focus on their performance characteristics supported by experimental data.

AT1R Signaling Pathways

The AT1 receptor is a G protein-coupled receptor (GPCR) that mediates the majority of the physiological and pathophysiological effects of angiotensin II.[1][2][3] Its activation triggers a complex network of intracellular signaling cascades. Primarily, AT1R couples to Gq/11 proteins, activating phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in increased intracellular calcium levels and activation of protein kinase C (PKC), respectively, contributing to vasoconstriction and cellular growth.[1][4] The receptor can also couple to other G proteins like Gi/o and G12/13, or activate G protein-independent pathways involving β-arrestin and the Jak/STAT pathway, which are implicated in processes like inflammation and cardiac hypertrophy.[1][4]

AT1R_Signaling cluster_membrane Cell Membrane cluster_g_protein G Protein Dependent cluster_g_independent G Protein Independent cluster_downstream Downstream Effects AngII Angiotensin II AT1R AT1R AngII->AT1R Gq11 Gq/11 AT1R->Gq11 G1213 G12/13 AT1R->G1213 Gi Gi/o AT1R->Gi bArrestin β-Arrestin AT1R->bArrestin JAK JAK/STAT AT1R->JAK PLC PLC Gq11->PLC RhoA RhoA/Rho Kinase G1213->RhoA AC Adenylyl Cyclase ↓ Gi->AC IP3_DAG IP3 + DAG PLC->IP3_DAG Growth Cell Growth / Proliferation RhoA->Growth a1 bArrestin->a1 a2 JAK->a2 bArrestin_downstream bArrestin_downstream a1->bArrestin_downstream ERK1/2 Inflammation Inflammation bArrestin_downstream->Inflammation JAK_downstream JAK_downstream a2->JAK_downstream Gene Transcription JAK_downstream->Growth PKC PKC activation IP3_DAG->PKC Ca ↑ [Ca2+]i IP3_DAG->Ca PKC->Growth Vaso Vasoconstriction Ca->Vaso

Caption: Simplified AT1R signaling pathways.

Quantitative Comparison of AT1R Radioligands

The ideal AT1R radioligand should exhibit high binding affinity and selectivity, favorable pharmacokinetics (i.e., rapid clearance from non-target tissues), and minimal metabolism to radiometabolites that could interfere with imaging. The choice between a Carbon-11 (t½ ≈ 20.4 min) and a Fluorine-18 (t½ ≈ 109.8 min) label often depends on logistical considerations and the required duration of the imaging study.

Binding Characteristics

The binding affinity (Ki or Kd) is a critical parameter determining the radioligand's ability to bind to the target receptor. A lower value indicates a higher affinity.

RadioligandParent CompoundBinding AffinitySpecies / Tissue
[¹¹C]KR31173 This compoundIC₅₀ = 3.27 nM[5]Rat / Liver[5]
[¹¹C]methyl-EXP3174 EXP3174 (Losartan Metabolite)Higher than LosartanN/A
[¹¹C]Telmisartan TelmisartanN/A (Used for PK studies)N/A
[¹⁸F]FPyKYNE-losartan LosartanK_d_ = 49.4 ± 18.0 nM[6]Rat / Kidney[6]
[¹⁸F]FV45 ValsartanK_i_ = 14.6 ± 10.0 nM[7]Human AT1R (in CHO cells)[7]
[¹⁸F]DR29 SK1080Subnanomolar affinity[8]N/A

N/A: Not available in the reviewed literature.

In Vivo Biodistribution and Metabolism

Biodistribution studies reveal the uptake and retention of the radioligand in various organs. High uptake in target organs (e.g., kidneys, heart, adrenals) and low uptake in background tissues are desirable.

RadioligandAnimal ModelKey Organ Uptake (Peak)Metabolism
[¹¹C]this compound MouseHigh uptake in adrenals, kidneys, liver. Specific binding 80-90%.[5][9]N/A
[¹¹C]methyl-EXP3174 RatHigh kidney-to-background contrast.[2]81.4% unchanged at 10 min in plasma.[2]
[¹¹C]Telmisartan Human~60% of injected dose in liver within 10 min.[10]Subject to glucuronidation.[10]
[¹⁸F]FPyKYNE-losartan RatHigh kidney and liver uptake.[4]Rapidly metabolized to hydrophilic compounds; >50% unchanged in kidney at 30 min.[1]
[¹⁸F]FV45 RatFast and clear kidney uptake.[11]N/A
[¹⁸F]DR29 RatHigh specific kidney uptake, enhanced with transporter inhibitors.[12]N/A

N/A: Not available in the reviewed literature.

Experimental Protocols & Methodologies

The characterization of a novel PET radioligand involves a standardized set of experiments to determine its efficacy and safety. This typically includes radiosynthesis, in vitro binding assays, and in vivo imaging and biodistribution studies.

Experimental_Workflow cluster_synthesis Radiosynthesis & QC cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Start Precursor + Radioisotope ([11C]CH3I or [18F]F-) Reaction Radiolabeling Reaction Start->Reaction Purification HPLC Purification Reaction->Purification QC Quality Control (Purity, Molar Activity) Purification->QC Binding Competition Binding Assay (Determine Ki/Kd) QC->Binding Autorad Autoradiography (Tissue Slice Binding) Binding->Autorad Animal Animal Model Injection (e.g., Rat, Pig) Autorad->Animal PET Dynamic PET/CT Imaging Animal->PET Blocking Blocking Study (with unlabeled antagonist) Animal->Blocking Biodist Ex Vivo Biodistribution (%ID/g) Animal->Biodist Metabolism Metabolite Analysis (Plasma, Tissue) Animal->Metabolism

Caption: General workflow for PET radioligand development.
Radiosynthesis

  • ¹¹C-Labeling : Tracers like [¹¹C]this compound and [¹¹C]Telmisartan are typically synthesized via [¹¹C]methylation.[13][14] For [¹¹C]Telmisartan, this involves reacting a precursor in DMSO with [¹¹C]CH₃I at 120°C, followed by hydrolysis and HPLC purification.[13] The automated synthesis yields a product with >97% radiochemical purity in about 35 minutes.[13]

  • ¹⁸F-Labeling : Fluorine-18 labeled tracers often involve more complex, multi-step syntheses. [¹⁸F]FPyKYNE-losartan is produced via a copper-catalyzed "click chemistry" reaction, coupling an ¹⁸F-labeled pyridine synthon ([¹⁸F]FPyKYNE) to an azide-modified losartan precursor.[15][16] The process is automated and yields the final product in approximately 2 hours with a decay-corrected yield of 11 ± 2%.[15][16] [¹⁸F]DR29 radiosynthesis was achieved with a decay-corrected yield of approximately 36% and high radiochemical purity (>99%).[8][12]

In Vitro Binding Assays

To determine binding affinity (Kd or Ki), competition binding assays are performed. For example, the characterization of [¹⁸F]FPyKYNE-losartan involved using rat kidney cryosections.[1] The sections were incubated with increasing concentrations of the radioligand alone (for total binding) or in the presence of a high concentration of an unlabeled competitor like candesartan (for non-specific binding).[1] The specific binding is calculated by subtracting non-specific from total binding, and the Kd is derived by fitting the data to a saturation binding model.[1]

In Vivo PET Imaging and Biodistribution
  • Animal Models : Studies are typically conducted in rodents (rats or mice) for initial evaluation and can be extended to larger animals like pigs or non-human primates for translational studies.[5][6]

  • Procedure : Anesthetized animals are injected intravenously with a tracer dose of the radioligand (e.g., 74-148 MBq for [¹⁸F]FPyKYNE-losartan in rats).[1] Dynamic PET scans are acquired over 60-90 minutes to observe the tracer's kinetics.[12] For biodistribution, animals are euthanized at various time points post-injection.[4] Organs of interest are harvested, weighed, and their radioactivity is measured using a gamma counter.[4] The uptake is expressed as a percentage of the injected dose per gram of tissue (%ID/g).[4]

  • Blocking Studies : To confirm target specificity, a separate cohort of animals is pre-treated with a high dose of a non-radioactive AT1R antagonist (e.g., candesartan) before the radioligand is injected.[6][12] A significant reduction in tracer uptake in target organs confirms specific binding to AT1R. For [¹⁸F]DR29, renal uptake was significantly reduced by candesartan.[12]

Summary and Future Directions

The field of AT1R PET imaging has seen significant advances, moving from ¹¹C-labeled tracers with logistical limitations to more versatile ¹⁸F-labeled agents.

  • [¹¹C]this compound has shown promise for cardiac imaging and has been tested in larger animals and humans, demonstrating its translational potential despite the short half-life of Carbon-11.[5]

  • [¹¹C]Telmisartan has been uniquely applied in human studies to investigate drug pharmacokinetics and hepatobiliary transport, rather than for receptor quantification.[10]

  • [¹⁸F]FPyKYNE-losartan is a well-characterized tracer with high affinity and selectivity for renal AT1R.[6] Its main challenge is the high liver uptake, which can complicate quantification in adjacent organs.[4]

  • [¹⁸F]FV45 , a valsartan-based tracer, shows good binding affinity and clear kidney uptake, presenting a viable alternative.[7]

  • [¹⁸F]DR29 represents the next generation of AT1R radioligands.[12] It combines high affinity with a novel methodology that uses transporter inhibitors to reduce non-specific uptake, thereby enhancing imaging contrast and the accuracy of receptor quantification.[12]

The development of AT1R radioligands continues to evolve. Future research will likely focus on optimizing pharmacokinetic profiles to reduce non-target background signal, particularly in the liver, and on validating these tracers in clinical studies to diagnose and manage diseases characterized by AT1R dysregulation. The ability to non-invasively quantify regional AT1R expression holds immense potential for personalizing therapies and assessing treatment response in patients with cardiovascular and renal diseases.

References

A Comparative Analysis of PET Radiotracers for Angiotensin II Type 1 Receptor Imaging: [18F]FV45 vs. [11C]KR31173

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate positron emission tomography (PET) radiotracer is critical for the accurate in vivo quantification of molecular targets. This guide provides a detailed comparison of [18F]FV45 and [11C]KR31173, two radioligands designed for imaging the angiotensin II type 1 receptor (AT1R), a key component of the renin-angiotensin system (RAS) implicated in cardiovascular and renal diseases.

This comparison synthesizes available preclinical data for both tracers, focusing on their biochemical properties, radiolabeling chemistry, and in vivo performance. While no direct head-to-head comparative studies have been identified, this guide collates and contrasts the findings from separate preclinical evaluations to inform the selection process for future research.

Key Performance Indicators

The primary distinction between [18F]FV45 and [11C]this compound lies in their radioisotope label. [18F]FV45 incorporates fluorine-18, which has a half-life of approximately 110 minutes, whereas [11C]this compound is labeled with carbon-11, with a much shorter half-life of about 20 minutes. This fundamental difference has significant logistical implications for clinical research, as 18F-labeled tracers can be distributed from a central radiopharmacy to PET centers lacking an on-site cyclotron, a capability not afforded by 11C-labeled agents.[1]

In Vitro Binding Affinity

Both radiotracers have been developed to exhibit high affinity for the AT1 receptor. [18F]FV45, a derivative of the clinically used AT1R antagonist valsartan, demonstrates a binding affinity (Ki) of 14.6 nM for human AT1 receptors.[2][3] This is comparable to its parent compound, valsartan (Ki = 11.8 nM), and the endogenous ligand angiotensin II (Ki = 1.7 nM).[2][3] While a specific Ki value for [11C]this compound from the same competitive binding assay is not available in the reviewed literature, it is described as a high-affinity ligand.[4]

RadiotracerTargetBinding Affinity (Ki)Parent CompoundReference
[18F]FV45 Human AT1 Receptor14.6 nMValsartan[2][3]
[11C]this compound AT1 ReceptorHigh Affinity (Specific value not available for direct comparison)SK-1080[4][5]

Preclinical In Vivo Performance

Preclinical studies in animal models have demonstrated the utility of both tracers for imaging AT1R, with a primary focus on renal and cardiovascular applications.

[18F]FV45

In vivo PET imaging studies in rats showed that [18F]FV45 exhibits rapid and distinct accumulation in the kidneys, an organ with high AT1 receptor density.[2] The uptake in the renal cortex was effectively blocked by pretreatment with the AT1-selective antagonist valsartan, indicating specific binding to the target receptor.[2][6]

[11C]this compound

[11C]this compound has been evaluated in a broader range of animal models, including mice, dogs, and baboons.[4] Ex vivo biodistribution studies in mice revealed high uptake in the adrenal glands, kidneys, and liver.[5] PET imaging in a baboon demonstrated higher specific binding in the renal cortex for [11C]this compound (81%) compared to another AT1R radioligand, [11C]L-159,884 (34%).[4] Furthermore, a first-in-human study has been conducted, showing detectable and specific myocardial retention of [11C]this compound, highlighting its potential for cardiac imaging.[7]

Feature[18F]FV45[11C]this compound
Radioisotope Fluorine-18Carbon-11
Half-life ~110 minutes~20 minutes
Animal Models RatsMice, Dogs, Baboons
Primary Organs Imaged KidneysKidneys, Heart, Adrenal Glands
In Vivo Specificity Blocked by valsartanBlocked by SK-1080
Human Studies Not reportedFirst-in-man study completed

Experimental Methodologies

Radiosynthesis

[18F]FV45: The radiolabeling of [18F]FV45 is achieved through a one-pot, two-step procedure. It involves the radiofluorination of a precursor followed by a deprotection step. The reported radiochemical yield is 21.8 ± 8.5%, with a radiochemical purity of over 99%.[2][3]

[11C]this compound: [11C]this compound is synthesized by coupling a tetrazole-protected hydroxy precursor with [11C]methyl iodide, followed by the removal of the protecting group via acid hydrolysis.[5]

In Vitro Binding Assay for [18F]FV45

The binding affinity of FV45 was determined using a competitive radioligand binding study with membrane preparations from CHO-K1 cells expressing human AT1 receptors.[2] 125I-angiotensin II was used as the radioligand, and the ability of FV45, valsartan, and angiotensin II to displace the radioligand was measured to determine their respective Ki values.[2]

In Vivo PET Imaging

[18F]FV45 (Rats): A 60-minute list-mode PET acquisition focused on the kidney area was initiated shortly after the injection of [18F]FV45. For blocking studies, the AT1 antagonist valsartan was co-injected.[2][6]

[11C]this compound (Baboon): Dynamic PET imaging of the kidneys was performed. To assess nonspecific binding, imaging was conducted before and after pretreatment with a potent AT1R antagonist.[4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the angiotensin II type 1 receptor and a generalized workflow for the evaluation of PET radiotracers.

AT1R_Signaling_Pathway Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AT1R AT1 Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 PLC PLC Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca2+ & PKC Activation IP3_DAG->Ca_PKC Physiological_Effects Physiological Effects (Vasoconstriction, Aldosterone Release, etc.) Ca_PKC->Physiological_Effects

Angiotensin II Type 1 Receptor Signaling Pathway.

PET_Tracer_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Tracer_Design Tracer Design & Precursor Synthesis Radiolabeling Radiolabeling & Quality Control Tracer_Design->Radiolabeling In_Vitro In Vitro Assays (Binding Affinity, Selectivity) Radiolabeling->In_Vitro In_Vivo In Vivo Animal Studies (PET Imaging, Biodistribution) In_Vitro->In_Vivo Dosimetry Dosimetry & Toxicology In_Vivo->Dosimetry Human_PET Human PET Studies (Phase I, II, III) Dosimetry->Human_PET

Generalized Workflow for PET Tracer Evaluation.

Conclusion: Is [18F]FV45 a Better Alternative?

Based on the currently available preclinical data, [18F]FV45 presents a compelling case as a practical alternative to [11C]this compound, primarily due to the logistical advantages conferred by its 18F-label. The longer half-life of fluorine-18 facilitates wider accessibility for clinical research by enabling off-site production and distribution.

Both tracers demonstrate high affinity and specificity for the AT1 receptor in preclinical models. While [11C]this compound has been more extensively characterized in a variety of animal species and has undergone a first-in-man study, [18F]FV45 shows promising results in rat models with clear, specific uptake in the kidneys.

The choice between these two radiotracers will ultimately depend on the specific research question, the available infrastructure (i.e., presence of an on-site cyclotron), and the desired application. For multi-center clinical trials or facilities without a cyclotron, [18F]FV45 is the more feasible option. For research focused on cardiac imaging in higher-order species, the existing data for [11C]this compound may be more directly applicable. Further studies, ideally a head-to-head comparison in the same animal model, would be beneficial to definitively delineate the superior tracer for specific applications.

References

Safety Operating Guide

Proper Disposal Procedures for KR31173: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides essential safety and logistical information for the proper disposal of KR31173, a potent and selective AT1 receptor antagonist. The guidance herein covers both the non-radioactive compound and its radiolabeled counterpart, [11C]this compound, which is utilized in positron emission tomography (PET) imaging studies. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

Hazard Assessment and Classification

This compound is an imidazole derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, related compounds in this class may possess corrosive and other hazardous properties.[1][2][3][4] Therefore, it is prudent to handle this compound with care, assuming it may be a hazardous substance.

The radiolabeled form, [11C]this compound, contains the radionuclide Carbon-11. Carbon-11 is a positron emitter with a short half-life of approximately 20.39 minutes. Due to its radioactive nature, all waste contaminated with [11C]this compound is classified as low-level radioactive waste (LLRW) and requires special handling and disposal procedures.[5]

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations regarding chemical and radioactive waste disposal.

Waste Segregation and Containerization

Proper segregation of waste at the point of generation is the first and most critical step in the disposal process.[6][7][8]

Table 1: Waste Segregation for this compound

Waste StreamDescriptionContainer TypeLabeling Requirements
Non-Radioactive Chemical Waste Unused or expired this compound, contaminated lab supplies (gloves, pipette tips, etc.).Sealable, airtight, compatible chemical waste container (plastic preferred).[1][3][8]"Hazardous Waste," full chemical name ("this compound"), and hazard characteristics.[9][10]
Low-Level Radioactive Waste (LLRW) - Solids Lab supplies contaminated with [11C]this compound (e.g., vials, absorbent paper, PPE).Designated LLRW fiber drums with a bag liner.[6]"Caution: Radioactive Material," radionuclide ([11C]), activity level, date, and lab information.[6][11]
Low-Level Radioactive Waste (LLRW) - Liquids Solutions containing [11C]this compound.Labeled, leak-proof jugs for liquid LLRW.[6]"Caution: Radioactive Material," radionuclide ([11C]), activity level, date, and lab information.[6][11]
Low-Level Radioactive Waste (LLRW) - Sharps Needles and syringes used for [11C]this compound administration.Puncture-resistant sharps container specifically for radioactive waste.[6]"Caution: Radioactive Material," radionuclide ([11C]), and biohazard symbol if applicable.[6]
Radioactive Animal Carcasses and Tissues Animal subjects administered [11C]this compound.Leak-proof plastic bags (often yellow) placed in a designated freezer.[11][12]"Caution: Radioactive Material," radionuclide ([11C]), total activity, date of administration, and researcher's name.[11]
Mixed Waste Waste containing both a chemical hazard (this compound) and a radioactive hazard ([11C]).Consult your EHS department for specific container requirements.Must be labeled as both "Hazardous Waste" and "Radioactive Material."[13]

Disposal Procedures

  • Collection: Collect all non-radioactive this compound waste in a designated, properly labeled hazardous waste container.[8]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[8]

  • Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste container.[8][14] Do not dispose of this chemical waste down the drain or in the regular trash.[9]

Due to the short half-life of Carbon-11, the primary disposal strategy is decay-in-storage .

  • Segregation and Shielding: Segregate [11C] waste from other radioactive and non-radioactive waste. Use appropriate shielding (e.g., lead pigs for vials) to minimize radiation exposure.

  • Storage for Decay: Store the properly labeled LLRW containers in a designated and shielded radioactive waste storage area.

  • Monitoring: Allow the waste to decay for at least 10 half-lives (for Carbon-11, this is approximately 204 minutes or about 3.5 hours). After this period, the radioactivity will have decreased to less than 0.1% of the original amount.

  • Survey: After the decay period, survey the waste container with a radiation survey meter to ensure that the radioactivity is indistinguishable from background levels.

  • Final Disposal:

    • If the survey confirms the waste is no longer radioactive, it may be disposed of as chemical waste (if it contains hazardous chemicals) or as regular trash (if non-hazardous).

    • Before disposal as non-radioactive waste, all radioactive labels must be defaced or removed.[12]

    • If the waste is still radioactive, it must continue to be stored for further decay or be disposed of through the institutional radioactive waste program.

  • Collection: Place carcasses and tissues contaminated with [11C]this compound in leak-proof plastic bags.[11]

  • Labeling: Clearly label the bags with "Caution: Radioactive Material," the radionuclide ([11C]), the estimated activity, the date of administration, and the principal investigator's name.[11]

  • Storage: Store the bags in a designated freezer for radioactive animal carcasses.[11][12]

  • Decay-in-Storage: Hold the carcasses in the freezer to allow for the decay of Carbon-11.

  • Final Disposal: Once the radioactivity has decayed to background levels (confirmed by survey), the carcasses can typically be disposed of through the institution's pathological waste (incineration) or biohazardous waste stream. Consult your institution's Animal Care and Use Committee and EHS for specific procedures.

Experimental Protocols: Waste Disposal Workflow

The following diagram illustrates the general workflow for the disposal of waste generated from experiments involving this compound and [11C]this compound.

Experimental Workflow for this compound Waste Disposal cluster_generation Waste Generation cluster_segregation Segregation cluster_streams Waste Streams cluster_disposal Disposal Pathway exp Experiment with this compound waste_gen Waste Generated exp->waste_gen segregate Segregate at Point of Generation waste_gen->segregate non_rad Non-Radioactive This compound Waste segregate->non_rad Chemical Hazard Only rad_solid [11C] LLRW (Solids) segregate->rad_solid Radioactive Solid rad_liquid [11C] LLRW (Liquids) segregate->rad_liquid Radioactive Liquid rad_sharps [11C] LLRW (Sharps) segregate->rad_sharps Radioactive Sharps rad_animal [11C] Animal Carcasses segregate->rad_animal Radioactive Animal chem_disposal EHS Hazardous Waste Pickup non_rad->chem_disposal decay Decay-in-Storage (min. 10 half-lives) rad_solid->decay rad_liquid->decay rad_sharps->decay rad_animal->decay in designated freezer animal_disposal Dispose via Pathological Waste Stream survey Radiation Survey decay->survey survey->decay Above Background defaced Deface Radioactive Labels survey->defaced At Background final_disposal Dispose as Chemical or Regular Waste defaced->final_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

Logical Relationships: Disposal Decision-Making

The following diagram outlines the decision-making process for handling waste potentially contaminated with this compound.

This compound Waste Disposal Decision Tree start Waste Item Generated is_radioactive Is it contaminated with [11C]? start->is_radioactive is_animal Is it an animal carcass or tissue? is_radioactive->is_animal Yes chem_waste Non-Radioactive Chemical Waste Protocol is_radioactive->chem_waste No is_sharp Is it a sharp? is_animal->is_sharp No rad_animal_waste Radioactive Animal Waste Protocol is_animal->rad_animal_waste Yes is_liquid Is it a liquid? is_sharp->is_liquid No rad_sharps_waste Radioactive Sharps Protocol is_sharp->rad_sharps_waste Yes rad_liquid_waste Radioactive Liquid Waste Protocol is_liquid->rad_liquid_waste Yes rad_solid_waste Radioactive Solid Waste Protocol is_liquid->rad_solid_waste No

Caption: Decision tree for classifying and handling this compound waste streams.

References

Essential Safety and Logistics for Handling KR31173

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential, immediate safety and logistical information for handling the angiotensin II receptor blocker, KR31173, particularly its radiolabeled form, [11C]this compound. The following procedural guidance is based on best practices for handling potent pharmaceutical compounds and radiolabeled materials.

Hazard Identification and Risk Assessment

This compound is a potent angiotensin II receptor blocker. While specific toxicity data for laboratory handling is limited, compounds of this nature should be treated as potentially hazardous. The radiolabeled form, [11C]this compound, presents an additional radiological hazard due to the short half-life and positron emission of Carbon-11.

Potential Hazards:

  • Pharmacological Effects: Inhalation, ingestion, or skin contact may lead to unintended cardiovascular effects.

  • Radiological Hazards: Exposure to [11C]this compound can result in radiation exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize both chemical and radiological exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Double GlovingInner: Nitrile or latex glovesOuter: Chemical-resistant gloves (e.g., thicker nitrile or neoprene)
Eye Protection Safety GogglesChemical splash goggles with side shields.
Body Protection Laboratory CoatFull-length, buttoned lab coat.
Disposable GownA disposable gown should be worn over the lab coat.
Respiratory Protection Fume HoodAll handling of this compound powder or volatile solutions must be done in a certified chemical fume hood.
RespiratorFor spill cleanup or when engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.
Radiological Protection Lead ShieldingUse lead bricks and other appropriate shielding to minimize radiation exposure.
Dosimetry BadgeAll personnel must wear a personal dosimetry badge to monitor radiation exposure.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risk.

Preparation:

  • Designate a specific area for handling this compound, preferably within a laboratory equipped for working with radiopharmaceuticals.

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Conduct a "dry run" of the procedure without the active compound to identify potential issues.

Handling:

  • Don all required PPE as outlined in the table above.

  • Perform all manipulations of this compound within a certified chemical fume hood, behind lead shielding.

  • Use disposable equipment whenever possible to minimize cross-contamination and simplify disposal.

  • Avoid creating dust or aerosols. If handling a powder, use techniques such as gentle scooping and weighing on tared paper within the fume hood.

  • For solutions, use a calibrated pipette with disposable tips.

Post-Handling:

  • Decontaminate all non-disposable equipment used during the procedure.

  • Carefully remove and dispose of all PPE in the appropriate waste streams.

  • Wash hands thoroughly with soap and water after removing gloves.

  • Survey the work area for any radioactive contamination.

Disposal Plan

Proper segregation and disposal of waste are critical for safety and compliance.

  • Radiological Waste: All materials that have come into contact with [11C]this compound, including gloves, gowns, pipette tips, and vials, must be disposed of in designated radioactive waste containers. Due to the short half-life of Carbon-11 (approximately 20.4 minutes), waste can be stored for decay in a properly shielded and marked area until it reaches background radiation levels, at which point it can be disposed of as chemical waste.

  • Chemical Waste: Non-radioactive this compound waste and decayed radioactive waste should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Sharps Waste: Needles, syringes, and other sharps must be placed in a designated sharps container for radioactive or chemical waste as appropriate.

Emergency Procedures: Spill Response

In the event of a spill, immediate and correct action is vital. The following workflow outlines the spill response procedure.

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate assess Assess the Spill (Chemical & Radiological) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Absorbent Pads) ppe->contain clean Clean the Spill Area (Decontamination Solution) contain->clean dispose Dispose of Contaminated Materials (Radioactive/Chemical Waste) clean->dispose survey Survey the Area for Residual Contamination dispose->survey report Report the Incident survey->report

Caption: Workflow for responding to a chemical and radiological spill.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.